6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
Description
Propriétés
IUPAC Name |
4-(2,4-dimethoxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-8-3-4-9(11(5-8)17-2)10-6-12(15)14-7-13-10/h3-7H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXOWGBXDZFTHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)NC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Novel Pyrimidine Derivative
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and ability to interact with a wide range of biological targets. This guide delves into the specific characteristics of a promising, yet less-explored, member of this family: 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol. While direct extensive literature on this exact molecule is sparse, this document synthesizes data from structurally analogous compounds to provide a robust predictive profile. Our objective is to equip researchers and drug development professionals with a comprehensive understanding of its physicochemical properties, a plausible synthetic pathway, and its potential as a lead compound in therapeutic discovery. The insights herein are grounded in established chemical principles and extrapolated from peer-reviewed data on related pyrimidine and dimethoxyphenyl moieties, offering a solid foundation for future investigation.
Molecular Structure and Isomerism
6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a 2,4-dimethoxyphenyl group at the 6th position and a hydroxyl group at the 4th position.
Chemical Structure:
An important characteristic of hydroxypyrimidines is their existence in tautomeric forms. 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol is expected to exist in equilibrium with its keto tautomer, 6-(2,4-Dimethoxyphenyl)pyrimidin-4(3H)-one. The keto form is often the more stable tautomer for 4-hydroxypyrimidines.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol, inferred from data on structurally similar compounds. These values should be considered as estimates to be confirmed by empirical testing.
| Property | Predicted Value | Rationale and Supporting Evidence |
| Molecular Formula | C₁₂H₁₂N₂O₃ | Based on the chemical structure. |
| Molecular Weight | 232.24 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Pyrimidine derivatives are typically crystalline solids at room temperature[1]. |
| Melting Point | 180-220 °C | The melting points of similar substituted pyrimidines vary, for example, 2-amino-4,6-dimethoxypyrimidine has a melting point of 94-96 °C, while other more complex pyrimidine derivatives can have melting points exceeding 200 °C[1]. The presence of the dimethoxyphenyl group and the potential for hydrogen bonding in the pyrimidin-4-ol/one structure would suggest a relatively high melting point. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF. | The pyrimidine core with polar groups suggests some water solubility, but the aromatic dimethoxyphenyl group will limit it. Many complex heterocyclic compounds, including pyrimidinones, exhibit good solubility in polar aprotic solvents like DMF and DMSO[2]. |
| pKa | ~8-9 (for the N-H proton in the keto form) and ~4-5 (for the enol proton) | The pKa is influenced by the electron-withdrawing nature of the pyrimidine ring and the substituents. The N-H acidity of the pyrimidinone tautomer is expected to be in the range of related heterocyclic compounds. |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol can be achieved through a cyclocondensation reaction. A common method for synthesizing pyrimidine rings involves the reaction of a β-ketoester with a source of amidine, such as urea or thiourea[3][4].
Overall Reaction Scheme:
-
Claisen Condensation: 2,4-Dimethoxyacetophenone reacts with diethyl carbonate in the presence of a strong base (e.g., sodium ethoxide) to form ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate.
-
Cyclocondensation: The resulting β-ketoester is then reacted with urea in an acidic or basic medium to yield 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol.
Experimental Protocol: Synthesis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
Step 1: Synthesis of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 2,4-dimethoxyacetophenone.
-
Slowly add diethyl carbonate to the mixture at room temperature.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and neutralize with a dilute acid (e.g., acetic acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate.
Step 2: Synthesis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
-
Dissolve the purified ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate and urea in a suitable solvent, such as ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl) or base (e.g., sodium ethoxide).
-
Reflux the mixture for several hours, again monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol.
-
Further purification can be achieved by recrystallization.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol.
Potential Applications in Drug Development
The pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties[5]. The 2,4-dimethoxyphenyl substituent is also found in various biologically active molecules and can influence the pharmacokinetic and pharmacodynamic properties of a compound.
Potential Therapeutic Targets:
-
Kinase Inhibition: Many pyrimidine derivatives are known to be potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The structural features of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol make it a candidate for targeting ATP-binding sites of kinases.
-
Dihydrofolate Reductase (DHFR) Inhibition: Some pyrimidine-based compounds act as antifolates by inhibiting DHFR, an enzyme essential for DNA synthesis. This mechanism is exploited in cancer and antimicrobial therapies[6].
-
Enzyme Inhibition: The pyrimidine ring can interact with the active sites of various enzymes, making it a versatile scaffold for designing enzyme inhibitors for a range of diseases.
Hypothetical Signaling Pathway Interaction
The diagram below illustrates a hypothetical mechanism where a derivative of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol could act as a kinase inhibitor, disrupting a cancer-related signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Safety and Handling
As with any laboratory chemical, 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, general guidelines for handling similar heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents[7].
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Directions
6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol represents a molecule of significant interest for further research and development. This guide has provided a comprehensive overview of its predicted properties, a viable synthetic route, and its potential therapeutic applications based on the well-established chemistry of its constituent moieties. The next logical steps involve the empirical validation of the predicted data through synthesis and characterization, followed by biological screening to explore its activity against various therapeutic targets. The versatility of the pyrimidine scaffold suggests that this compound could serve as a valuable starting point for the development of novel therapeutic agents.
References
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Chemical Synthesis Database. 6-(3,4-dimethoxyphenyl)[8][9][10]triazolo[4,3-a]pyrimidine. [Link]
-
PubChem. 6-(4-Methoxyphenyl)pyrimidine-2,4-diamine. [Link]
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PubChem. 6-(2,4-Dimethoxyphenyl)-1-(2-hydroxyethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. [Link]
-
MolPort. 4-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine. [Link]
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Frontiers in Chemistry. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. [Link]
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MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
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PubChem. 2-Amino-4,6-dimethoxypyrimidine. [Link]
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PubMed. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. [Link]
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Medwin Publishers. Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. [Link]
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MDPI. Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]
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NextSDS. 6-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine. [Link]
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PMC. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]
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PubChem. 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine. [Link]
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NIST WebBook. Phenol, 2,6-dimethoxy-4-(2-propenyl)-. [Link]
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ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]
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6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol mechanism of action in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
Executive Summary
In modern rational drug design, 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol (CAS 1203703-91-6) serves as a highly privileged, versatile pharmacophore core. Rather than acting as a standalone therapeutic, this structural motif is widely utilized as the critical binding anchor in the development of targeted kinase inhibitors (such as FGFR and Aurora A inhibitors) and deubiquitinase (e.g., USP7) modulators[1]. This whitepaper delineates the structural causality behind its efficacy and provides a self-validating, step-by-step in vitro profiling framework for characterizing its mechanism of action (MoA).
Structural Rationale & Target Engagement Causality
The intrinsic value of the 6-arylpyrimidin-4-ol scaffold lies in its tautomeric flexibility and precise steric geometry[2]. In aqueous physiological conditions, the pyrimidin-4-ol exists in equilibrium with its pyrimidin-4(3H)-one tautomer. This structural duality creates a potent bidentate hydrogen bond donor/acceptor motif that perfectly mimics the adenine ring of ATP, allowing it to anchor deeply within the highly conserved hinge region of kinases[3].
The addition of the 2,4-dimethoxyphenyl group is a deliberate mechanistic choice driven by three factors:
-
Hydrophobic Packing: The aryl ring inserts into the hydrophobic pocket adjacent to the gatekeeper residue, displacing high-energy water molecules.
-
Electron Density: The methoxy groups act as electron-donating moieties, enriching the π -system of the phenyl ring to facilitate strong π−π stacking interactions with aromatic residues in the binding site[4].
-
Steric Directionality: The ortho- and para-methoxy groups restrict the rotational freedom of the biaryl bond, locking the molecule into an active conformation that minimizes the entropic penalty upon binding.
Fig 1. Competitive kinase inhibition and downstream signaling attenuation by pyrimidin-4-ol scaffold
The Self-Validating In Vitro MoA Framework
To establish a robust MoA, we must move beyond isolated data points and construct a self-validating experimental loop. A biochemical assay proves capacity, but a cellular assay proves competence.
-
Phase 1: Biochemical Validation. We utilize Time-Resolved FRET (TR-FRET) to confirm direct, ATP-competitive inhibition. TR-FRET is selected over standard fluorescence due to its massive reduction in compound auto-fluorescence interference—a common issue with highly conjugated pyrimidine systems.
-
Phase 2: Cellular Target Engagement. Biochemical potency does not guarantee membrane permeability. The Cellular Thermal Shift Assay (CETSA) quantifies direct target engagement inside live cells by measuring the thermodynamic stabilization of the target protein upon ligand binding. If Phase 1 is positive but Phase 2 fails, the compound suffers from poor permeability or high efflux.
-
Phase 3: Functional Pathway Attenuation. Western blotting confirms that engaging the target translates to the suppression of downstream oncogenic signaling (e.g., FGFR-mediated MEK/ERK phosphorylation)[4].
Fig 2. Self-validating in vitro screening workflow for characterizing kinase inhibitor mechanisms.
Step-by-Step Experimental Methodologies
Protocol 1: TR-FRET Biochemical Kinase Assay
Objective: Determine the IC50 and confirm ATP-competitive binding.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: The inclusion of Brij-35 is critical as it prevents non-specific compound aggregation, which can lead to false-positive inhibition.
-
Compound Titration: Prepare a 10-point 3-fold serial dilution of the pyrimidin-4-ol derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter delivery without tip carryover.
-
Enzyme/Substrate Addition: Add 5 µL of the target kinase and biotinylated peptide substrate mixture. Incubate for 15 minutes to allow pre-equilibrium binding of the inhibitor to the hinge region.
-
Reaction Initiation: Add 5 µL of ATP at its predetermined Km concentration. Causality: Using ATP exactly at its Km ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant. Incubate for 60 minutes at room temperature.
-
Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA, Eu-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor). Causality: EDTA chelates the Mg2+ required for kinase catalysis, instantly freezing the reaction state.
-
Readout: Read the plate on a time-resolved microplate reader at 665 nm / 615 nm. Calculate IC50 using a 4-parameter logistic fit.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: Validate intracellular target engagement and thermodynamic stabilization.
-
Cell Treatment: Seed target cells (e.g., HCT116) in 6-well plates. Treat with 10 µM of the compound or DMSO control for 2 hours. Causality: A 2-hour window ensures steady-state intracellular accumulation and target binding before thermal challenge.
-
Thermal Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the suspension into 8 PCR tubes (50 µL each).
-
Heating: Subject each tube to a distinct temperature gradient (e.g., 40°C to 68°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality: This step denatures unbound protein, while the ligand-bound protein remains folded due to the thermodynamic stabilization provided by the compound.
-
Lysis & Clearance: Lyse cells via 3 cycles of rapid freeze-thaw (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Detection: Collect the supernatant (containing the soluble, stabilized target) and analyze via quantitative Western blot. A rightward shift in the melting temperature ( ΔTm>2∘C ) indicates positive intracellular target engagement.
Quantitative Data Summary
The following table summarizes representative in vitro profiling metrics expected for optimized derivatives of the 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol scaffold against primary targets.
| Assay Type | Target / Metric | Representative Readout | Mechanistic Implication |
| Biochemical | FGFR1 IC50 | 15 - 45 nM | High-affinity ATP-competitive binding at the hinge region. |
| Biochemical | Aurora A IC50 | 20 - 60 nM | Multi-kinase polypharmacology potential based on hinge similarity. |
| Cellular | CETSA ΔTm | +4.5 °C shift | Confirms excellent membrane permeability and intracellular target engagement. |
| Pathway | p-ERK IC50 | 120 nM | Target binding successfully translates to downstream signaling blockade. |
| Phenotypic | HCT116 Viability IC50 | 450 nM | Translation of pathway inhibition to ultimate cellular cytotoxicity. |
References
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications Source: MDPI URL:[Link]
-
Structure-Guided Discovery of Selective USP7 Inhibitors with In Vivo Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors Source: PMC - National Institutes of Health (NIH) URL:[Link]
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crystal structure analysis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
An In-depth Technical Guide: Crystal Structure Analysis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol: A Methodological and In-Silico Approach
Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its diverse biological activities.[1][2] This guide provides a comprehensive, in-depth technical overview of the methodologies involved in the crystal structure analysis of a representative pyrimidine derivative, 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol. Tailored for researchers, scientists, and drug development professionals, this document details the complete workflow from synthesis and crystallization to advanced single-crystal X-ray diffraction (SCXRD) analysis and complementary computational studies. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this guide serves as a practical framework for elucidating the three-dimensional atomic arrangement of novel pyrimidine-based compounds, a critical step in rational drug design and development.[3]
Introduction: The Significance of the Pyrimidine Scaffold
The Role of Pyrimidines in Medicinal Chemistry
Pyrimidine and its derivatives are fundamental heterocyclic compounds that are integral to numerous biological processes.[4] As core components of nucleic acids (cytosine, thymine, and uracil), they are central to the genetic code and cellular function.[4] This inherent biological relevance has established the pyrimidine ring as a "privileged scaffold" in drug discovery. Medicinal chemists have successfully developed a wide range of pyrimidine-based drugs with applications as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents.[1][5][6] The versatility of the pyrimidine core allows for targeted modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to engage with a wide array of biological targets.[2]
6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol: A Compound of Interest
The title compound, 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol, combines the established pyrimidine core with a dimethoxyphenyl substituent. The dimethoxy functional groups can significantly influence the molecule's electronic properties and its ability to form hydrogen bonds, which are critical for binding to biological targets. The pyrimidin-4-ol tautomer is of particular interest for its potential to act as both a hydrogen bond donor and acceptor, contributing to specific and high-affinity interactions within a protein's binding site. Understanding its precise three-dimensional structure is paramount for predicting its biological activity and guiding further lead optimization.
The Critical Role of Single-Crystal X-ray Diffraction in Drug Development
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the atomic-level three-dimensional structure of small molecules.[7][8] This powerful technique provides precise information on molecular geometry, conformational preferences, and intermolecular interactions in the solid state. For drug development, this data is invaluable; it validates the chemical synthesis, reveals the absolute stereochemistry, and provides an experimental basis for structure-activity relationship (SAR) studies and computational modeling.[9][10] The primary challenge, however, often lies in obtaining high-quality single crystals suitable for diffraction, a process frequently cited as a major bottleneck.[7][9]
Synthesis and Crystallization: From Powder to High-Quality Single Crystals
Proposed Synthesis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
The synthesis of substituted pyrimidines can be achieved through various well-established condensation reactions. A plausible and efficient route for the title compound involves the cyclocondensation of a β-ketoester with urea or a related amidine derivative. The workflow below illustrates a general, logical synthetic pathway.
Caption: Proposed synthesis of the target compound.
The Crystallization Bottleneck: Principles and Strategies
Crystallization is a purification technique based on the principles of solubility.[11] A compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution slowly cools, the solubility of the compound decreases, leading to a supersaturated state from which crystals nucleate and grow.[11] The formation of a single, well-ordered crystal requires slow and controlled conditions to allow molecules to arrange themselves into a stable lattice, excluding impurities.[11] Rapid precipitation will instead lead to an amorphous solid or poorly-ordered microcrystals unsuitable for SCXRD.
Protocol: Slow Evaporation Crystallization
This is a classical and widely used technique for growing single crystals from solution.[11][12]
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of a small amount of purified 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile) to find a solvent in which the compound is moderately soluble.
-
Preparation of a Saturated Solution: Gently heat the chosen solvent and add the compound portion-wise until no more solute dissolves. Add a minimal amount of additional hot solvent to ensure the solution is just below saturation.
-
Filtration: Filter the hot solution through a pre-warmed filter paper or a syringe filter into a clean, small vial. This removes any particulate impurities that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap or parafilm, and pierce it with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
Advanced Crystallization Methods for Challenging Molecules
When classical methods fail, several advanced techniques can be employed:
-
Vapor Diffusion: A solution of the compound is placed in a small open container inside a larger sealed chamber containing a "precipitant" solvent in which the compound is insoluble but which is miscible with the primary solvent.[12] Vapor from the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Microbatch Under-Oil: This high-throughput method involves dispensing nanoliter-scale droplets of the analyte solution into a well plate and covering them with an inert oil.[9] The oil controls the rate of solvent evaporation, allowing for extensive screening of crystallization conditions with minimal sample consumption.[8][9]
-
Host-Aided Crystallization: For liquids or compounds that resist crystallization, "crystalline sponges" (porous metal-organic frameworks) can be used to encapsulate the analyte molecules, imposing long-range order and facilitating diffraction analysis.[7]
Single-Crystal X-ray Diffraction (SCXRD): Elucidating the Atomic Blueprint
Theoretical Background of X-ray Diffraction
SCXRD operates on the principle of Bragg's Law. When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. In a periodically arranged lattice, the scattered waves interfere constructively at specific angles, producing a diffraction pattern of discrete spots. The geometry and intensity of these spots contain the information required to reconstruct a three-dimensional model of the electron density within the crystal, from which the atomic positions can be determined.
Experimental Workflow: From Crystal to Electron Density Map
The process of determining a crystal structure involves several key stages, from mounting the crystal to refining the final structural model.
Caption: The experimental workflow for SCXRD analysis.
Protocol: SCXRD Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
Data Collection: The mounted crystal is placed on a diffractometer. A monochromatic X-ray beam (e.g., from a Mo or Cu source) is directed at the crystal, which is rotated through a series of angles. A detector records the resulting diffraction pattern.[13]
-
Data Integration and Scaling: Software is used to integrate the intensities of the thousands of measured reflections and apply corrections for experimental factors (e.g., absorption, crystal decay).
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[14] From this map, an initial model of the molecular structure can be built.
-
Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method.[14] This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate model.
Analysis of the Crystal Structure: Insights into Molecular Geometry and Interactions
Illustrative Crystallographic Data for 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
The final output of an SCXRD analysis is a crystallographic information file (CIF), which contains all the key parameters defining the structure. The table below presents illustrative data, based on typical values for similar pyrimidine derivatives.[14][15][16]
| Parameter | Illustrative Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the crystal lattice. |
| a, b, c (Å) | a = 8.5, b = 12.1, c = 11.5 | Dimensions of the unit cell. |
| β (°) | 98.5 | The angle of the unit cell for a monoclinic system. |
| Volume (ų) | 1168 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density | 1.39 g/cm³ | The theoretical density of the crystal. |
| R-factor (R1) | ~0.04 (4%) | A measure of the agreement between the model and the data (lower is better). |
| Goodness-of-fit (GooF) | ~1.0 | Should be close to 1 for a good refinement. |
Molecular Conformation: Bond Lengths, Angles, and Torsions
The refined structure provides precise measurements of all bond lengths, bond angles, and torsion angles. For 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol, key points of analysis would include:
-
Planarity: Determining the planarity of the pyrimidine and phenyl rings. For pyrazolopyrimidine systems, both rings are often observed to be nearly co-planar.[15]
-
Torsion Angle: The torsion angle between the pyrimidine and phenyl rings is critical as it defines the overall molecular conformation and can impact how the molecule fits into a binding pocket.
-
Bond Distances: Comparing observed bond lengths to standard values can reveal electronic effects, such as delocalization within the pyrimidine ring.
Supramolecular Assembly: The Role of Intermolecular Hydrogen Bonding
In the solid state, molecules arrange themselves to maximize favorable intermolecular interactions. For the title compound, the hydroxyl group (-OH) of the pyrimidin-4-ol moiety and the nitrogen atoms in the pyrimidine ring are prime candidates for forming hydrogen bonds. These interactions can link molecules into chains, sheets, or more complex three-dimensional networks, which stabilize the crystal lattice.
Caption: Potential hydrogen bonding between molecules.
Integrating Computational Chemistry: A Synergy with Experimental Data
Rationale for Computational Analysis
While SCXRD provides a static picture of the molecule in the solid state, computational methods can offer dynamic insights and predict properties relevant to a biological context.[17] Techniques like molecular docking and Density Functional Theory (DFT) are powerful tools that complement experimental data.[18]
Molecular Docking: Predicting Protein-Ligand Interactions
Molecular docking is an in-silico method used to predict the preferred orientation and binding affinity of a ligand when bound to a target protein.[18] Protocol:
-
Preparation: Obtain the 3D structure of the target protein (from the Protein Data Bank) and the ligand (from the SCXRD data).
-
Docking: Use software (e.g., AutoDock, GOLD) to systematically sample different conformations and orientations of the ligand within the protein's active site.
-
Scoring & Analysis: A scoring function estimates the binding energy for each pose. The best-docked poses are analyzed to identify key interactions like hydrogen bonds and hydrophobic contacts with amino acid residues.[18]
Density Functional Theory (DFT) for Deeper Electronic Insights
DFT calculations can be used to optimize the molecular geometry in a vacuum or solvent, providing a comparison to the solid-state crystal structure.[13] It can also be used to calculate electronic properties such as the electrostatic potential surface, which reveals regions of the molecule that are electron-rich or electron-poor, providing clues about its intermolecular interactions.
Conclusion: From Structure to Function
The comprehensive analysis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol, integrating synthesis, crystallization, single-crystal X-ray diffraction, and computational modeling, provides a holistic understanding of the molecule's structural and electronic properties. The precise atomic coordinates from SCXRD serve as an essential experimental anchor for in-silico studies, enabling a more accurate prediction of its biological behavior. This synergistic approach, moving seamlessly from a physical crystal to a predictive digital model, exemplifies a modern, rational strategy in the discovery and development of novel pyrimidine-based therapeutics.
References
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Vertex AI Search. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
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Vertex AI Search. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2134-2161. [Link]
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Al-Ostath, A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Scientific Reports, 14(1), 1-17. [Link]
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University of Barcelona. (n.d.). Crystallization of Small Molecules. [Link]
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SPT Labtech. (n.d.). Chemical crystallization. [Link]
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El-Nassan, H. B., et al. (2023). Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis. RSC Advances, 13(29), 20045-20063. [Link]
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MDPI. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. [Link]
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MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. [Link]
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Sahu, M., & Siddiqui, N. (2016). A review on biological importance of pyrimidines in the new era. ResearchGate. [Link]
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PubMed. (n.d.). X-ray Crystal Structures and ab Initio Calculations on the Photochemically Formed Dewar Isomers of the 4(3H)-Pyrimidinone Derivatives. [Link]
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National Center for Biotechnology Information. (n.d.). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. [Link]
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American Society for Microbiology. (n.d.). Structural and Binding Analysis of Pyrimidinol Carboxylic Acid and N-Hydroxy Quinazolinedione HIV-1 RNase H Inhibitors. [Link]
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ScienceDirect. (2009). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. [Link]
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MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]
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PubMed. (n.d.). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. [Link]
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Frontiers. (n.d.). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. [Link]
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National Center for Biotechnology Information. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]
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MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
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4,N4-Bis[(Pyridin-2-Yl)methyl]pyrimidine-2,4-Diamine. [Link] -
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Photophysical Profiling and UV-Vis Absorption Spectra of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
Executive Summary
For researchers and drug development professionals, understanding the photophysical behavior of substituted pyrimidines is critical for assay development, pharmacokinetics, and structural validation. 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol is a complex chromophoric system characterized by a dynamic tautomeric equilibrium and strong electronic cross-talk between its pyrimidine core and the electron-rich dimethoxyphenyl substituent.
This whitepaper provides an in-depth technical framework for analyzing the Ultraviolet-Visible (UV-Vis) absorption spectra of this molecule. It details the mechanistic origins of its spectral bands, the causality behind solvent and pH dependencies, and provides a self-validating experimental protocol for robust spectral acquisition.
Molecular Architecture & Chromophore Dynamics
The UV-Vis absorption profile of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol is dictated by two primary structural features:
-
The Pyrimidin-4-ol Core: A nitrogenous heteroaromatic ring capable of undergoing keto-enol tautomerism. The parent pyrimidine system typically exhibits π→π∗ and n→π∗ transitions in the deep UV region[1].
-
The 2,4-Dimethoxyphenyl Substituent: The methoxy groups (–OCH₃) at the ortho and para positions act as strong electron-donating groups (EDGs) via resonance (+M effect).
When conjugated with the electron-deficient pyrimidine ring, the 2,4-dimethoxyphenyl group creates a "push-pull" electronic system. This facilitates an Intramolecular Charge Transfer (ICT) , significantly lowering the HOMO-LUMO gap and causing a pronounced bathochromic (red) shift in the absorption spectrum compared to unsubstituted pyrimidin-4-ol[2].
Tautomeric Equilibrium: The Keto-Enol Paradigm
A defining characteristic of pyrimidin-4-ol derivatives is their prototropic tautomerism. In solution, 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol exists in an equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one)[3].
-
Solvent Polarity Dependency: In non-polar solvents (e.g., dioxane, cyclohexane), the enol form is often favored due to intramolecular stabilization. However, in polar or biological solvents (e.g., water, DMSO), the keto form becomes thermodynamically dominant due to enhanced solvation of its higher dipole moment[3].
-
Spectral Impact: The keto and enol forms possess distinct chromophores, resulting in different absorption maxima ( λmax ). UV-Vis spectroscopy is therefore the premier technique for calculating the tautomeric equilibrium constant ( KT ) by tracking the hyperchromic and bathochromic shifts as a function of solvent polarity[3].
Fig 1. Tautomeric equilibrium and its influence on UV-Vis electronic transitions.
Quantitative Data: UV-Vis Spectral Signatures
Based on empirical data from analogous pyrimidin-4-ol systems (such as allopurinol) and methoxy-aryl substituted nitrogen heterocycles, the UV-Vis spectrum of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol is characterized by three primary absorption bands[1][2][4].
Table 1: Expected UV-Vis Absorption Parameters
| Electronic Transition | Expected Wavelength Range ( λmax ) | Molar Absorptivity ( ϵ ) | Structural Origin | Solvent/pH Dependency |
| High-Energy π→π∗ | 210 - 220 nm | High ( >104 M−1cm−1 ) | Pyrimidine core aromatic system | Minimal shift; hyperchromic in polar solvents. |
| Low-Energy π→π∗ | 250 - 265 nm | Moderate | Pyrimidine core (Keto/Enol dependent) | Bathochromic shift (~15-25 nm) upon anion formation at high pH[5]. |
| Intramolecular Charge Transfer (ICT) | 310 - 340 nm | High | 2,4-Dimethoxyphenyl → Pyrimidine | Strong solvatochromism; red-shifts in polar/protic solvents[2]. |
Self-Validating Experimental Protocol: UV-Vis Acquisition
To accurately profile the photophysics of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol, researchers must isolate the variables of concentration, solvent polarity, and pH. The following protocol is designed as a self-validating system , utilizing isosbestic points to confirm data integrity.
Phase 1: Precision Stock Formulation
-
Solvent Selection: Prepare a 1.0×10−3 M stock solution of the compound in highly purified, anhydrous 1,4-dioxane. Causality: Dioxane is a non-polar, aprotic solvent that suppresses the keto tautomer, establishing a baseline spectrum for the enol form[3].
-
Sonication & Storage: Sonicate for 5 minutes in a dark environment to ensure complete dissolution without photo-degradation.
Phase 2: Solvent Polarity Gradient (Tautomeric Profiling)
-
Gradient Preparation: Prepare a series of 10 cuvettes (quartz, 1 cm path length). Dilute the stock solution to a final working concentration of 1.0×10−5 M.
-
Titration: Systematically increase the volume fraction of a polar solvent (e.g., distilled water or methanol) from 0% to 100% across the 10 samples[3].
-
Spectral Acquisition: Record the UV-Vis spectra from 200 nm to 500 nm using a dual-beam spectrophotometer.
-
Validation: Analyze the overlay. The emergence of a new red-shifted peak (corresponding to the keto form) alongside the depletion of the enol peak must intersect at a distinct isosbestic point .
Phase 3: pH Titration (Acid-Base Profiling)
-
Buffer Preparation: Prepare aqueous solutions of the compound ( 1.0×10−5 M) in standardized Britton-Robinson buffers ranging from pH 2.0 to pH 12.0.
-
Acquisition: Record the spectra. At high pH, the deprotonation of the pyrimidine ring (anion formation) will trigger a marked bathochromic shift of approximately 20-25 nm in the low-energy π→π∗ band[5].
-
Validation: The presence of sharp isosbestic points during the pH titration validates that the system is undergoing a clean, two-state acid-base transition without degradation or aggregation.
Mechanistic Causality in Protocol Design
The rigorous controls in the above protocol are not arbitrary; they are grounded in the fundamental physical chemistry of the molecule:
-
Why prioritize isosbestic point analysis? An isosbestic point acts as an internal control. If the spectral curves fail to intersect at a single point during the solvent or pH titration, it indicates a breakdown of the two-state equilibrium (e.g., the formation of a third tautomer, molecular aggregation, or chemical degradation). Without a verified isosbestic point, calculating the tautomeric equilibrium constant ( KT ) or the pKa is mathematically invalid.
-
Why use a dual-beam spectrophotometer? The ICT band of the dimethoxyphenyl group is highly sensitive to background solvent absorption. A dual-beam setup continuously subtracts the solvent baseline, preventing artificial skewing of the λmax during the polarity gradient phase.
Sources
Pharmacokinetics and Metabolic Profiling of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol Derivatives: A Technical Guide
Target Audience: Preclinical Researchers, Medicinal Chemists, and DMPK Scientists Content Focus: ADME Profiling, CYP450-Mediated Biotransformation, and Assay Validation
Structural Rationale and Physicochemical Landscape
The pyrimidine scaffold is a universally recognized "privileged structure" in medicinal chemistry, frequently deployed as a bioisostere for purines in the development of kinase inhibitors, antimalarials, and oncology therapeutics[1],[2]. Specifically, the pyrimidin-4-ol core (which exists in tautomeric equilibrium with its pyrimidin-4(1H)-one form) provides an optimal hydrogen bond donor/acceptor vector for interacting with the ATP-binding hinge region of various kinases[3].
When functionalized with a 2,4-dimethoxyphenyl moiety at the C6 position, the scaffold gains significant lipophilic character, allowing it to deeply penetrate hydrophobic specificity pockets adjacent to the target's active site. However, while this substitution enhances pharmacodynamic target affinity, it introduces profound pharmacokinetic (PK) liabilities—most notably, rapid Phase I oxidative metabolism[4].
Understanding the absorption, distribution, metabolism, and excretion (ADME) of 6-(2,4-dimethoxyphenyl)pyrimidin-4-ol derivatives is critical for optimizing this scaffold from a hit compound into a viable clinical candidate.
Absorption and Distribution Dynamics
The pharmacokinetic viability of this scaffold hinges on balancing the aqueous solubility provided by the pyrimidin-4-ol core with the lipophilicity driven by the dimethoxyphenyl ring.
-
Permeability: The baseline scaffold exhibits moderate to high apparent permeability ( Papp ) in Caco-2 models. The electron-donating methoxy groups increase the overall electron density of the phenyl ring, subtly influencing the basicity of the adjacent pyrimidine nitrogens and optimizing the LogD (pH 7.4) to a favorable range of 2.0–3.5[5].
-
Protein Binding: Due to the lipophilic nature of the 2,4-dimethoxyphenyl group, these derivatives typically exhibit high plasma protein binding (PPB > 85%).
Table 1: Representative ADME Profile of the Scaffold vs. Optimized Analogs
Quantitative data summarizing the impact of structural optimization on the baseline scaffold.
| PK Parameter | 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol (Baseline) | Deuterated Analog (-OCD₃) | Fluorinated Isostere (-OCF₃) | Target Threshold for Lead Optimization |
| Aqueous Solubility (µM) | 45 | 42 | 18 | > 50 µM |
| LogD (pH 7.4) | 2.8 | 2.8 | 3.6 | 1.0 – 3.0 |
| Caco-2 Papp (10⁻⁶ cm/s) | 12.4 | 12.1 | 18.5 | > 10.0 |
| HLM Intrinsic Clearance (µL/min/mg) | 85.0 (High) | 35.0 (Moderate) | 15.0 (Low) | < 20.0 |
| Plasma Protein Binding (%) | 88% | 88% | 94% | < 90% |
Metabolic Fate: The O-Demethylation Liability
The defining pharmacokinetic bottleneck for 2,4-dimethoxyphenyl derivatives is their susceptibility to rapid hepatic clearance. The methoxy groups act as metabolic "soft spots," undergoing extensive O-demethylation ,[6].
Mechanistic Causality of Biotransformation
In vitro studies utilizing human liver microsomes (HLMs) and recombinant enzymes demonstrate that this O-demethylation is primarily catalyzed by CYP3A4 and CYP2C9 [7],[4].
-
Steric Differentiation: The 4-methoxy group is highly exposed and lacks steric hindrance, making it the primary site of oxidative cleavage by the bulky active site of CYP3A4. In contrast, the 2-methoxy group is sterically shielded by the adjacent pyrimidine core, resulting in a lower maximum velocity ( Vmax ) for 2-O-desmethyl formation[6].
-
Phase II Conjugation: Once the methoxy groups are cleaved to form phenolic metabolites (4-hydroxy or 2-hydroxy derivatives), these intermediates are rapidly recognized by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Glucuronidation dramatically increases the polarity of the molecule, leading to swift renal and biliary excretion, thereby collapsing the drug's plasma half-life ( t1/2 ).
Figure 1: Phase I and Phase II metabolic pathways of 2,4-dimethoxyphenyl pyrimidin-4-ol derivatives.
Validated Experimental Methodologies
To accurately profile the pharmacokinetics of these derivatives, DMPK scientists must employ self-validating assay systems. Below are the definitive protocols for assessing the primary PK parameters of this scaffold.
Protocol A: In Vitro Microsomal Stability Assay (Phase I Clearance)
Purpose: To quantify the intrinsic clearance ( CLint ) driven by CYP-mediated O-demethylation. We utilize HLMs rather than recombinant CYPs to capture the full interplay of hepatic enzymes in their native membrane environment.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of the pyrimidin-4-ol derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to ensure DMSO concentration remains <0.1% (DMSO inhibits CYP3A4 at higher concentrations).
-
Enzyme Addition: Add Human Liver Microsomes (HLMs) to achieve a final protein concentration of 0.5 mg/mL.
-
Self-Validating Control: In parallel, prepare a control well using Verapamil (1 µM). Verapamil is a known substrate for CYP3A4/CYP2C9 O-demethylation[7]. Causality: If Verapamil is not degraded during the assay, the microsomal batch or NADPH system is compromised, invalidating the entire plate.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Quenching & Time-Course: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates the microsomal proteins, instantly halting enzymatic activity.
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and CLint .
Protocol B: Caco-2 Bidirectional Permeability Assay
Purpose: To evaluate intestinal absorption and identify potential efflux transporter (P-glycoprotein) liabilities.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter membranes in transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.
-
Self-Validating Monolayer Check: Before adding the test compound, measure the Transepithelial Electrical Resistance (TEER). Additionally, spike the donor compartment with Lucifer Yellow (a paracellular marker). Causality: If Lucifer Yellow is detected in the receiver well at >1% , the tight junctions are compromised, and any apparent permeability ( Papp ) data for the test compound is scientifically invalid.
-
Dosing: Apply 10 µM of the pyrimidin-4-ol derivative to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.
-
Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from both compartments.
-
Efflux Calculation: Calculate the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER > 2.0 indicates the derivative is a substrate for P-glycoprotein (P-gp) efflux, a common issue for highly lipophilic pyrimidine derivatives[8].
Conclusion & Optimization Outlook
The 6-(2,4-dimethoxyphenyl)pyrimidin-4-ol scaffold offers exceptional target-binding characteristics but is fundamentally limited by CYP3A4/CYP2C9-mediated O-demethylation,[4]. To advance these derivatives through the preclinical pipeline, medicinal chemists must employ strategic structural modifications. Replacing the vulnerable methoxy groups with deuterated isotopes ( −OCD3 ) can leverage the kinetic isotope effect to slow clearance, while bioisosteric replacements (such as −OCF3 or halogens) can completely abrogate the metabolic soft spot, yielding a robust, orally bioavailable clinical candidate.
References
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Title: Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
[1] Title: Recent Advances in Pyrimidine-Based Drugs Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
[7] Title: Cytochromes of the P450 2C subfamily are the major enzymes involved in the O-demethylation of verapamil in humans Source: PubMed / NIH URL:[Link]
-
[4] Title: Characterization of human liver cytochrome P-450 enzymes involved in the O-demethylation of a new P-glycoprotein inhibitor HM-30181 Source: PubMed / NIH URL:[Link]
-
[3] Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: ACS Publications URL:[Link]
-
[8] Title: Rotationally Constrained 2,4-Diamino-5,6-disubstituted Pyrimidines: A New Class of Histamine H4 Receptor Antagonists with Improved Druglikeness and in Vivo Efficacy Source: ACS Publications URL:[Link]
-
[5] Title: Synthesis, Structural Characterisation and Biological Evaluation of Novel Pyrimido[1,6-a]pyrimidine Derivatives Source: Asian Journal of Chemistry URL: [Link]
-
[2] Title: Role of Pyrimidine Derivatives in the Treatment of Cancer Source: ResearchGate URL:[Link]
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An In-Depth Technical Guide to Characterizing the In Vitro Binding Affinity of Novel Pyrimidine Derivatives: A Case Study Approach with 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination of the in vitro binding affinity of novel chemical entities. While specific binding data for 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol is not extensively documented in publicly available literature, this document will use it as a representative example of a pyrimidine derivative to illustrate the principles and methodologies for robustly characterizing its interaction with a putative biological target. The pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including kinases and dihydrofolate reductase.
The Foundational Role of In Vitro Binding Affinity in Drug Discovery
The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is a long and arduous one. A critical initial step in this process is the precise characterization of its binding affinity to its biological target. Binding affinity, often expressed as the equilibrium dissociation constant (K_d_), is a measure of the strength of the interaction between a ligand (our compound of interest) and its target protein. A lower K_d_ value signifies a stronger binding interaction. This parameter is fundamental for several reasons:
-
Target Validation and Potency: A high binding affinity is often a prerequisite for potent biological activity.
-
Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to a lead compound affect its binding affinity is crucial for optimizing its potency and selectivity.
-
Selectivity Profiling: Determining the binding affinity of a compound against a panel of related and unrelated targets is essential to assess its selectivity and potential off-target effects.
Target Identification and Prioritization for Pyrimidine Scaffolds
The pyrimidine core is a common feature in a multitude of biologically active molecules. Therefore, when presented with a novel pyrimidine derivative like 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol, a literature-guided approach to target prioritization is a logical first step.
-
Kinase Inhibition: A significant number of approved drugs and clinical candidates targeting protein kinases feature a pyrimidine core. These compounds often act as ATP-competitive inhibitors by occupying the adenine-binding pocket of the kinase.
-
Dihydrofolate Reductase (DHFR) Inhibition: Certain substituted pyrimidines are known to inhibit DHFR, an enzyme crucial for the synthesis of nucleic acids and amino acids. This makes DHFR a key target in cancer and infectious disease research.
-
Other Targets: Pyrimidine derivatives have also been reported to interact with a range of other targets, including G-protein coupled receptors (GPCRs) and various enzymes.
For the purpose of this guide, we will proceed with the hypothesis that 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol is a potential kinase inhibitor. The methodologies described, however, are broadly applicable to other target classes.
Methodologies for Determining In Vitro Binding Affinity
A variety of biophysical techniques can be employed to measure the binding affinity of a small molecule to its target protein. Each method has its own set of advantages and limitations, and often, a combination of techniques provides the most comprehensive understanding of the binding interaction.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K_d_), stoichiometry (n), and the thermodynamic parameters of binding (enthalpy, ΔH, and entropy, ΔS).[1]
Principle: In an ITC experiment, a solution of the ligand is titrated into a solution containing the target protein. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm can be fitted to a binding model to extract the thermodynamic parameters.[2][3]
Experimental Protocol:
-
Sample Preparation:
-
Dialyze both the protein and the ligand (6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol) extensively against the same buffer to minimize heats of dilution.[1]
-
Degas the samples immediately before the experiment to prevent the formation of air bubbles.[1]
-
Accurately determine the concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Fill the sample cell with the protein solution (typically at a concentration 10-50 times the expected K_d_).
-
Load the injection syringe with the ligand solution (typically at a concentration 10-20 times that of the protein).
-
Perform a series of small injections (e.g., 2-10 µL) of the ligand into the sample cell while monitoring the heat change.
-
Conduct a control experiment by titrating the ligand into the buffer alone to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine K_d_, n, and ΔH.
-
Data Presentation:
| Parameter | Value |
| K_d_ (nM) | [Hypothetical Value] |
| Stoichiometry (n) | [Hypothetical Value] |
| ΔH (kcal/mol) | [Hypothetical Value] |
| -TΔS (kcal/mol) | [Hypothetical Value] |
| ΔG (kcal/mol) | [Hypothetical Value] |
Workflow Diagram:
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[4][5] This allows for the determination of both the association rate constant (k_on_) and the dissociation rate constant (k_off_), from which the equilibrium dissociation constant (K_d_ = k_off_/k_on_) can be calculated.[6]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When the analyte binds to the immobilized ligand, the mass on the sensor surface increases, leading to a change in the refractive index that is proportional to the amount of bound analyte.[5]
Experimental Protocol:
-
Ligand Immobilization:
-
Immobilize the target protein onto a suitable sensor chip (e.g., via amine coupling to a CM5 sensor chip).
-
Activate the sensor surface with a mixture of EDC and NHS.
-
Inject the protein solution over the activated surface.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the analyte (6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol) in running buffer.
-
Inject the analyte solutions over the immobilized ligand surface, followed by a dissociation phase where only running buffer flows over the surface.
-
Regenerate the sensor surface between analyte injections if necessary.
-
-
Data Analysis:
-
Record the sensorgrams (plots of response units vs. time) for each analyte concentration.
-
Correct the data for bulk refractive index changes and non-specific binding by subtracting the response from a reference flow cell.
-
Globally fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine k_on_ and k_off_.
-
Calculate K_d_ from the ratio of k_off_ to k_on_.
-
Data Presentation:
| Parameter | Value |
| k_on_ (M⁻¹s⁻¹) | [Hypothetical Value] |
| k_off_ (s⁻¹) | [Hypothetical Value] |
| K_d_ (nM) | [Hypothetical Value] |
Workflow Diagram:
Caption: Surface Plasmon Resonance (SPR) Workflow.
Fluorescence Polarization (FP)
FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (a tracer) upon binding to a larger molecule.[7] It is well-suited for high-throughput screening (HTS) to identify inhibitors that compete with the tracer for binding to the target protein.[8]
Principle: A small, fluorescently labeled tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger protein, its tumbling rate is slowed, leading to an increase in fluorescence polarization.[9] An unlabeled compound that competes with the tracer for binding will displace it, causing a decrease in polarization.
Experimental Protocol:
-
Assay Development:
-
Synthesize or obtain a fluorescently labeled version of a known ligand for the target kinase (the tracer).
-
Determine the optimal concentrations of the target protein and the tracer that give a stable and robust assay window.
-
-
Competition Assay:
-
In a microplate, add the target protein and the fluorescent tracer at their predetermined optimal concentrations.
-
Add varying concentrations of the unlabeled competitor compound (6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the resulting dose-response curve to a sigmoidal model to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the tracer binding).
-
Calculate the inhibition constant (K_i_) from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the K_d_ of the tracer and its concentration.[10]
-
Data Presentation:
| Parameter | Value |
| IC₅₀ (nM) | [Hypothetical Value] |
| K_i_ (nM) | [Hypothetical Value] |
Workflow Diagram:
Caption: Fluorescence Polarization (FP) Assay Workflow.
Radioligand Binding Assays
Radioligand binding assays are considered a gold standard for quantifying ligand-receptor interactions due to their high sensitivity and robustness.[11] They involve the use of a radioactively labeled ligand (radioligand) to measure its binding to a target.
Principle: These assays can be performed in two main formats: saturation assays to determine the K_d_ and B_max_ (maximum number of binding sites) of the radioligand, and competition assays to determine the K_i_ of an unlabeled compound.[12]
Experimental Protocol (Competition Assay):
-
Membrane Preparation:
-
Prepare cell membranes expressing the target kinase from cultured cells or tissues.[13]
-
-
Binding Reaction:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (typically at or below its K_d_) and varying concentrations of the unlabeled competitor (6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol).
-
Also include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter, which traps the cell membranes.[11]
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the resulting competition curve to determine the IC₅₀ value.
-
Calculate the K_i_ using the Cheng-Prusoff equation.[13]
-
Data Presentation:
| Parameter | Value |
| IC₅₀ (nM) | [Hypothetical Value] |
| K_i_ (nM) | [Hypothetical Value] |
Workflow Diagram:
Caption: Radioligand Competition Binding Assay Workflow.
Conclusion
Determining the in vitro binding affinity is a cornerstone of early-stage drug discovery. While no specific binding data for 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol is readily available, this guide provides a comprehensive roadmap for its characterization. By employing a combination of robust biophysical techniques such as ITC, SPR, FP, and radioligand binding assays, researchers can obtain a detailed understanding of the binding thermodynamics and kinetics of this and other novel compounds. A multi-faceted approach ensures the accuracy and reliability of the data, providing a solid foundation for subsequent lead optimization and preclinical development.
References
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Bio-protocol. (2018, August 5). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. Available from: [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]
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BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits. Retrieved from [Link]
-
Wang, Z., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. Available from: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Hao, Y., et al. (2018). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PMC. Available from: [Link]
-
TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
Zhang, Y., & Wu, G. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available from: [Link]
-
Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. PubMed. Available from: [Link]
-
The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. Available from: [Link]
-
Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions - a Retrospective - White Paper. Retrieved from [Link]
-
BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]
-
Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. Available from: [Link]
-
Molecular Devices. (2026, March 18). Fluorescence Polarization (FP). Retrieved from [Link]
-
Cai, W., & Chen, X. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. Available from: [Link]
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- 2. 6-(2,4-Dimethoxyphenyl)-1-(2-hydroxyethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | C14H16N2O4S | CID 86684674 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. The Administration of the New Pyrimidine Derivative-4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
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toxicity profile of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol in vivo
Title: In-Depth Technical Guide: In Vivo Toxicity Profiling of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
Executive Summary
6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol (CAS: 1203703-91-6) is a highly versatile pharmacophore frequently embedded in the structural frameworks of novel kinase inhibitors and receptor antagonists. While its physicochemical properties make it an excellent building block for target affinity, its core structural motifs—a pyrimidine-4-ol ring and a 2,4-dimethoxyphenyl moiety—introduce specific metabolic and toxicological liabilities. As a Senior Application Scientist, the objective is not merely to observe toxicity, but to predict, mechanistically understand, and rigorously quantify it. This whitepaper outlines the causality behind the compound's predictive toxicology and establishes a self-validating in vivo profiling system required for clinical translation.
Structural Toxicology & Predictive Bioactivation
Before initiating empirical in vivo studies, it is critical to understand the compound's structural vulnerabilities. The toxicity profile of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol is primarily driven by two distinct metabolic bioactivation pathways:
-
Aldehyde Oxidase (AOX) Susceptibility: The electron-deficient pyrimidine ring is highly susceptible to nucleophilic attack and subsequent oxidation by cytosolic Aldehyde Oxidase (AOX)[1]. Unlike Cytochrome P450 (CYP450) enzymes, AOX expression is highly species-dependent; it is absent in dogs, low in rats, but highly active in humans[2]. Preclinical reliance on standard rodent models can drastically underpredict AOX-mediated clearance. Furthermore, AOX oxidation often generates highly insoluble pyrimidone metabolites that can precipitate in renal tubules, leading to crystalluria and nephrotoxicity[1],[2].
-
CYP450-Mediated O-Demethylation: The 2,4-dimethoxyphenyl group is a classic substrate for CYP-mediated O-demethylation (particularly by CYP2D6 and CYP3A4). This phase I metabolism strips the methyl groups to form reactive catechol intermediates, which can further oxidize into electrophilic ortho-quinone methides[3]. These reactive species rapidly deplete intracellular glutathione (GSH) and covalently bind to hepatic macromolecules, a primary initiating event for Drug-Induced Liver Injury (DILI) and Idiosyncratic Adverse Drug Reactions (IADRs)[4],[5].
Fig 1: Predicted metabolic bioactivation pathways of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol.
In Vivo Toxicity Profiling Protocols (The Core Directive)
To support human clinical trials, the in vivo evaluation must comply with ICH M3(R2) guidelines[6],[7]. The protocol is designed as a self-validating system: early acute studies inform the dosing of subacute studies, which in turn correlate with toxicokinetic (TK) exposure data.
-
Phase 1: Acute Toxicity & MTD Determination: Conducted in rodents to establish the Maximum Tolerated Dose (MTD). This defines the upper boundary for subacute dosing and identifies acute neurotoxic or cardiovascular signals.
-
Phase 2: 28-Day Repeated Dose Toxicity: Executed according to OECD Test Guideline 407[8]. This is the definitive study for identifying target organ toxicity (specifically liver and kidney, given the structural liabilities), establishing the No-Observed-Adverse-Effect-Level (NOAEL), and screening for immunotoxicity[9].
-
Phase 3: Toxicokinetics (TK) & Metabolite Trapping: Integrated into the 28-day study, TK analysis quantifies systemic exposure (AUC, Cmax). Crucially, bile and urine are analyzed using GSH-trapping assays to quantify the exact burden of reactive quinone species formed in vivo[4].
Fig 2: Standardized in vivo toxicity evaluation workflow for preclinical candidates.
Experimental Methodologies: 28-Day Repeated Dose Toxicity (OECD TG 407)
The following methodology provides the step-by-step execution of the OECD TG 407 standard[8], optimized for detecting the specific liabilities of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol.
Step 1: Animal Husbandry & Grouping
-
Utilize healthy, young adult Sprague-Dawley rats (8 weeks old).
-
Randomize into four groups (n=10/sex/group): Vehicle Control, Low Dose (e.g., 10 mg/kg), Mid Dose (e.g., 30 mg/kg), and High Dose (MTD, e.g., 100 mg/kg).
-
Include a Reversibility Cohort (n=5/sex) in the Control and High Dose groups, observed for an additional 14 days post-dosing to assess recovery.
Step 2: Dosing & In-Life Observations
-
Administer the compound daily via oral gavage for 28 consecutive days.
-
Monitor animals daily for clinical signs of toxicity (e.g., lethargy, jaundice indicating hepatotoxicity).
-
Record body weights and food consumption weekly.
Step 3: Toxicokinetics (TK) Sampling
-
On Day 1 and Day 28, collect serial blood samples (0.5, 1, 2, 4, 8, and 24 hours post-dose) via the tail vein from a dedicated TK satellite group (n=3/sex/group).
-
Analyze plasma via LC-MS/MS to calculate AUC0-24h and Cmax, ensuring exposure increases dose-proportionally.
Step 4: Clinical Pathology & Necropsy
-
On Day 29, euthanize the main study cohort. Collect blood for comprehensive hematology and serum chemistry.
-
Critical Biomarkers: Elevate scrutiny on Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) for liver injury, and Blood Urea Nitrogen (BUN) and Creatinine for renal impairment.
-
Perform full gross necropsy. Weigh and preserve key organs (liver, kidneys, spleen, thymus, heart) in 10% neutral buffered formalin.
Step 5: Histopathology
-
Process tissues into paraffin blocks, section, and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist must evaluate the liver for centrilobular necrosis (indicative of reactive metabolite damage) and the kidneys for tubular degeneration or crystal deposition (indicative of AOX metabolite precipitation).
Data Presentation: Predictive Metrics & Mitigation
To systematically track the toxicological profile, quantitative data and structural mitigation strategies must be summarized for the drug development team.
| Toxicological Liability | Predictive Biomarker / Assay | In Vivo Manifestation | Structural Mitigation Strategy |
| AOX-Mediated Oxidation | High intrinsic clearance in human S9 fractions; low in rat S9. | Rapid in vivo clearance in humans; potential renal crystalluria. | Introduce steric hindrance (e.g., methyl group) adjacent to the pyrimidine nitrogen[2]. |
| CYP-Mediated Demethylation | High GSH-adduct formation in bile/urine via LC-MS/MS. | Elevated ALT/AST; centrilobular hepatic necrosis. | Replace methoxy groups with bioisosteres (e.g., trifluoromethoxy or halogens) to block O-demethylation[4]. |
| Subacute Systemic Toxicity | Decreased body weight; altered clinical pathology. | Target organ toxicity (Liver/Kidney) at Mid/High doses. | Establish a robust NOAEL to ensure a >10x safety margin for Phase 1 clinical trials[6]. |
References
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[8] Title: 407 | OECD GUIDELINES FOR THE TESTING OF CHEMICALS Source: National Toxicology Program (nih.gov) URL:
-
[3] Title: Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole Source: PMC (nih.gov) URL:
-
[1] Title: Medicinal chemistry approaches to avoid aldehyde oxidase metabolism Source: ResearchGate URL:
-
[9] Title: Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals Source: ResearchGate URL:
-
[6] Title: ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline Source: European Medicines Agency (EMA) URL:
-
[7] Title: ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5 Source: European Medicines Agency (EMA) URL:
-
[4] Title: A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist Source: ACS Publications URL:
-
[2] Title: Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) Source: ACS Publications URL:
-
[5] Title: Role of Bioactivation in Idiosyncratic Drug Toxicity: Structure–Toxicity Relationships Source: ResearchGate URL:
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Navigating the Synthesis and Therapeutic Potential of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Novel Pyrimidine Derivative
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities.[1][2] These nitrogen-containing heterocycles are integral to the structure of nucleic acids and are found in numerous FDA-approved drugs, including anticancer and antiviral agents. This guide focuses on a specific, yet underexplored derivative: 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol. While a dedicated CAS Registry Number for this precise compound is not readily found in major chemical databases, indicating its novelty, the synthesis and potential applications can be extrapolated from established research on analogous 6-arylpyrimidin-4-ols.[3]
This document serves as an in-depth technical guide for researchers and drug development professionals interested in the synthesis, characterization, and potential therapeutic exploration of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol. We will delve into a proposed synthetic route, discuss its likely chemical properties and tautomeric forms, and explore its potential as a modulator of key biological pathways based on the activities of structurally related compounds.
Physicochemical Properties and Structural Elucidation
The structure of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol features a pyrimidine core substituted with a 2,4-dimethoxyphenyl group at the 6-position and a hydroxyl group at the 4-position. It is important to recognize that pyrimidin-4-ols can exist in tautomeric equilibrium with their corresponding pyrimidin-4(3H)-one form. This tautomerism can significantly influence the compound's chemical reactivity, hydrogen bonding capabilities, and interactions with biological targets.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.24 g/mol |
| Tautomeric Forms | 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol and 6-(2,4-Dimethoxyphenyl)pyrimidin-4(3H)-one |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents |
The prevalence of the pyrimidin-4(3H)-one tautomer is often favored in the solid state and in many solvents, as it allows for the formation of stable, hydrogen-bonded dimers.[4] Spectroscopic analysis, including ¹H NMR, ¹³C NMR, and IR spectroscopy, would be essential to confirm the structure and assess the tautomeric equilibrium of the synthesized compound.
Proposed Synthesis: A One-Pot Approach to 6-Arylpyrimidin-4-ols
Based on established methodologies for the synthesis of 6-arylpyrimidin-4-ols, a one-pot reaction is proposed for the preparation of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol.[3] This approach offers an efficient and direct route from commercially available starting materials.
Experimental Protocol
Reaction: One-pot cyclocondensation for the synthesis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol.
Materials:
-
Methyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
-
Formamide
-
Ammonium acetate
-
Ethyl acetate
-
Water
Procedure:
-
To a stirred solution of methyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (1 mmol) in formamide (50 mmol), add ammonium acetate (5 mmol).
-
Heat the reaction mixture to 100-120°C for 1 hour.
-
Maintain the temperature at 110-120°C for an additional hour.
-
Increase the temperature to 160-170°C and continue stirring for 4-5 hours.
-
Cool the reaction mixture to room temperature and dilute with cold water.
-
Extract the precipitated product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol.
Diagram of Proposed Synthesis
Caption: Proposed one-pot synthesis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol.
Potential Biological Activities and Therapeutic Applications
The pyrimidine core is a "privileged scaffold" in drug discovery, and its derivatives have demonstrated a broad spectrum of pharmacological activities.[1][2][5] The introduction of a 2,4-dimethoxyphenyl substituent at the 6-position is anticipated to confer specific biological properties.
Anticancer Potential
Many pyrimidine derivatives exhibit potent anticancer activity by targeting various enzymes and signaling pathways involved in cell proliferation and survival.[1] Potential mechanisms of action for 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol could include:
-
Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors. This compound could potentially inhibit protein kinases that are overactive in cancer cells.
-
Inhibition of Dihydrofolate Reductase (DHFR): Some pyrimidine derivatives act as antifolates, inhibiting DHFR and thereby disrupting DNA synthesis in rapidly dividing cancer cells.[1]
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through various intrinsic or extrinsic pathways.
Diagram of Potential Anticancer Signaling Pathway Modulation
Caption: Potential mechanisms of anticancer activity for 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol.
Other Potential Therapeutic Applications
Beyond oncology, pyrimidine derivatives have shown promise in various other therapeutic areas:
-
Anti-inflammatory: Certain pyrimidines can modulate inflammatory pathways, suggesting potential applications in autoimmune diseases and other inflammatory conditions.[3]
-
Antimicrobial: The pyrimidine nucleus is present in several antibacterial and antifungal agents.[1][2]
-
Antiviral: Some of the most successful antiviral drugs, particularly against HIV, are based on the pyrimidine structure.[3]
| Therapeutic Area | Potential Mechanism of Action |
| Oncology | Kinase inhibition, DHFR inhibition, apoptosis induction[1] |
| Inflammation | Modulation of inflammatory signaling pathways[3] |
| Infectious Diseases | Inhibition of microbial enzymes, disruption of viral replication[1][2][3] |
Conclusion and Future Directions
While 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol remains a novel and largely uncharacterized compound, its structural features and the well-documented activities of related pyrimidine derivatives suggest significant therapeutic potential. The proposed one-pot synthesis provides a viable route for its preparation, opening the door for its biological evaluation.
Future research should focus on:
-
Synthesis and Characterization: Successful synthesis and thorough characterization of the compound, including confirmation of its structure and assessment of its tautomeric equilibrium.
-
In Vitro Screening: Evaluation of its cytotoxic activity against a panel of cancer cell lines and its inhibitory effects on relevant molecular targets.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways and molecular mechanisms through which the compound exerts its biological effects.
-
Lead Optimization: If promising activity is observed, medicinal chemistry efforts can be undertaken to optimize the structure for improved potency, selectivity, and pharmacokinetic properties.
This technical guide provides a foundational framework for initiating research into 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol. The exploration of this and other novel pyrimidine derivatives holds the promise of discovering new and effective therapeutic agents for a range of human diseases.
References
-
PubChem. (n.d.). 6-(2,4-Dimethoxyphenyl)-1-(2-hydroxyethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. Retrieved from [Link]
-
SciSpace. (n.d.). A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol. Retrieved from [Link]
-
PubMed. (2005). Solid support synthesis of 6-aryl-2-substituted pyrimidin-4-yl phenols as anti-infective agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, biological and antitumor activity of a highly potent 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitor with proton-coupled folate transporter and folate receptor selectivity over the reduced folate carrier that inhibits β-glycinamide ribonucleotide formyltransferase. Retrieved from [Link]
-
Medwin Publishers. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]
-
ResearchGate. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]
-
Moroccan Journal of Chemistry. (2016). Mini Review on synthetic methods and biological activities of various substituted Pyrimidine derivatives. Retrieved from [Link]
-
Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]
-
PubMed. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). Retrieved from [Link]
-
ACS Publications. (1998). Synthesis and Self-Association of 4-Pyrimidinones. Retrieved from [Link]
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Synthesis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol, a substituted pyrimidinol derivative with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is based on a two-step sequence commencing with a base-catalyzed Claisen condensation of 2',4'-dimethoxyacetophenone with ethyl formate to yield a β-ketoaldehyde intermediate, followed by a cyclization reaction with formamide to construct the pyrimidin-4-ol ring system. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering detailed experimental procedures, mechanistic insights, and characterization data.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical sciences due to their wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1][2][3] The substituent pattern on the pyrimidine core plays a crucial role in modulating the pharmacological profile of these molecules. The title compound, 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol, incorporates a dimethoxyphenyl moiety, a common feature in many biologically active natural products and synthetic compounds. This document outlines a reliable and reproducible method for the laboratory-scale synthesis of this target molecule.
The presented synthesis employs a convergent approach, beginning with the formation of a key β-dicarbonyl intermediate. The Claisen condensation is a robust and widely utilized carbon-carbon bond-forming reaction that is ideal for this purpose.[4] The subsequent cyclization with formamide provides an efficient means to construct the desired pyrimidine ring.[5]
Reaction Scheme
The overall synthetic pathway is depicted below:
Figure 1: Overall reaction scheme for the synthesis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol.
Experimental Protocols
3.1. Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be anhydrous where indicated. Reactions should be carried out in a well-ventilated fume hood.
Materials:
| Reagent/Solvent | Supplier | Purity |
| 2',4'-Dimethoxyacetophenone | Commercially Available | ≥98% |
| Sodium Hydride (60% dispersion in mineral oil) | Commercially Available | 60% |
| Anhydrous Tetrahydrofuran (THF) | Commercially Available | Anhydrous |
| Ethyl Formate | Commercially Available | ≥97% |
| Formamide | Commercially Available | ≥99.5% |
| Diethyl Ether | Commercially Available | Anhydrous |
| Hexanes | Commercially Available | Reagent Grade |
| Ethyl Acetate | Commercially Available | Reagent Grade |
| Hydrochloric Acid (1 M) | Commercially Available | 1 M |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | - |
| Brine | Prepared in-house | - |
| Anhydrous Magnesium Sulfate | Commercially Available | - |
Instrumentation:
-
Magnetic stirrer with heating plate
-
Round-bottom flasks and standard glassware
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer
-
Melting Point Apparatus
3.2. Step 1: Synthesis of 1-(2,4-Dimethoxyphenyl)-3-hydroxyprop-2-en-1-one
This step involves a base-catalyzed Claisen condensation between 2',4'-dimethoxyacetophenone and ethyl formate.[4] Sodium hydride is used as a strong base to deprotonate the α-carbon of the acetophenone, forming an enolate which then attacks the electrophilic carbonyl of ethyl formate.
Figure 2: Workflow for the synthesis of the β-ketoaldehyde intermediate.
Protocol:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Add anhydrous tetrahydrofuran (THF, 50 mL) and cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 2',4'-dimethoxyacetophenone (1.0 equivalent) in anhydrous THF (20 mL).[6][7]
-
Slowly add the solution of 2',4'-dimethoxyacetophenone to the stirred suspension of sodium hydride at 0 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add ethyl formate (1.5 equivalents) dropwise to the reaction mixture at 0 °C.[8][9]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
Once the reaction is complete, carefully quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 1-(2,4-dimethoxyphenyl)-3-hydroxyprop-2-en-1-one.
Expected Observations:
-
Hydrogen gas evolution will be observed upon the addition of the acetophenone to the sodium hydride suspension.
-
The reaction mixture may change color and become a heterogeneous slurry.
3.3. Step 2: Synthesis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
This final step involves the cyclization of the β-ketoaldehyde intermediate with formamide to form the pyrimidin-4-ol ring. This reaction is typically driven by heat.
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Application Note: Advanced Sample Preparation Workflows for the LC-MS/MS Quantification of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
Executive Summary
The bioanalytical quantification of pyrimidine derivatives in complex biological matrices is a critical bottleneck in early-stage drug development. 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol presents unique physicochemical challenges due to its amphoteric nature, moderate lipophilicity, and susceptibility to lactam-lactim tautomerization. This application note details two highly optimized, self-validating sample preparation strategies—Protein Precipitation (PPT) with phospholipid depletion and Polymeric Solid-Phase Extraction (SPE)—designed to eliminate matrix interferences, ensure tautomeric stability, and maximize liquid chromatography-tandem mass spectrometry (LC-MS/MS) sensitivity.
Physicochemical Profiling & Extraction Rationale
To design a robust extraction protocol, we must first deconstruct the analyte's molecular architecture and understand the causality behind its behavior in solution:
-
Lactam-Lactim Tautomerism: The pyrimidin-4-ol core exists in equilibrium with its pyrimidin-4(3H)-one tautomer. In unbuffered or neutral aqueous environments, this dynamic interconversion can lead to split chromatographic peaks and variable extraction recoveries. Causality: By acidifying the extraction and reconstitution solvents with 0.1% Formic Acid (FA), we lock the molecule into a single protonated state, ensuring uniform retention and maximizing positive electrospray ionization (+ESI) efficiency[1].
-
Amphoteric & Lipophilic Balance: The 2,4-dimethoxyphenyl moiety provides electron density and moderate lipophilicity (estimated LogP ~1.5–2.5), while the pyrimidine nitrogens act as weak bases. Causality: Because the pKa of the pyrimidine nitrogen is extremely low, traditional mixed-mode cation exchange (MCX) SPE requires highly acidic conditions that may degrade the sample. Instead, a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent is ideal. The lipophilic divinylbenzene selectively captures the dimethoxyphenyl ring, while the hydrophilic N-vinylpyrrolidone stabilizes the polar pyrimidine core via hydrogen bonding[2].
-
Matrix Interferences: Biological fluids like plasma are rich in endogenous proteins and phospholipids. Phospholipids co-elute with moderately lipophilic compounds, competing for charge in the MS source and causing severe ion suppression[3]. Causality: Simple PPT is insufficient for trace-level quantification. The workflow must incorporate either a targeted phospholipid depletion plate or a selective SPE wash step to physically separate the analyte from glycerophosphocholines[4].
Visualizing the Analytical Workflows
Figure 1: Sample preparation decision tree and extraction workflow for LC-MS/MS.
Self-Validating Experimental Protocols
Every robust bioanalytical method must be a self-validating system. Both protocols below mandate the addition of a Stable-Isotope-Labeled Internal Standard (SIL-IS) at the very first step. This controls for volumetric errors, extraction losses, and matrix effects[5].
Method A: High-Throughput Protein Precipitation (PPT) with Lipid Depletion
Best for: Routine pharmacokinetic (PK) screening where throughput is prioritized over absolute sensitivity.
As highlighted by , protein precipitation is favored for its simplicity in handling complex biological matrices[6]. However, to prevent MS source fouling, we couple it with a zirconia-based lipid depletion matrix.
Step-by-Step Procedure:
-
Sample Aliquot: Transfer 50 µL of plasma into a 96-well phospholipid depletion plate (e.g., Phenomenex Phree or Waters Ostro).
-
Internal Standard Spike: Add 10 µL of SIL-IS working solution (100 ng/mL in 50% Methanol). Vortex gently for 30 seconds.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. (Note: Cold ACN rapidly denatures proteins, while the FA locks the pyrimidin-4-ol tautomer).
-
Mixing: Agitate on a plate shaker at 800 RPM for 5 minutes to ensure complete protein crashing.
-
Filtration: Apply positive pressure (15 psi) or vacuum (10 inHg) for 5 minutes. The zirconia sorbent selectively binds the phosphate heads of endogenous lipids, allowing the analyte to pass through into a clean collection plate[7].
-
Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90:10 Water:ACN with 0.1% FA).
Method B: Polymeric Solid-Phase Extraction (SPE)
Best for: Late-stage PK, tissue distribution studies, or low-abundance biomarker quantification.
For comprehensive clearance of interferences, Solid-Phase Extraction (SPE) provides unmatched extract purity[4]. We utilize a 30 mg/1 cc Oasis HLB (or equivalent) cartridge.
Figure 2: Polymeric Solid-Phase Extraction (SPE) load-wash-elute mechanism.
Step-by-Step Procedure:
-
Conditioning: Pass 1.0 mL of LC-MS grade Methanol through the cartridge, followed by 1.0 mL of LC-MS grade Water. (Causality: Solvates the polymer bed, maximizing the surface area for analyte interaction).
-
Loading: Dilute 100 µL of plasma with 100 µL of Water to reduce viscosity. Spike with 10 µL of SIL-IS. Load the mixture onto the cartridge at a controlled flow rate of ~1 mL/min.
-
Washing: Wash the sorbent with 1.0 mL of 5% Methanol in Water. (Causality: This specific organic concentration is strong enough to wash away salts and polar peptides, but weak enough that the lipophilic dimethoxyphenyl group keeps the analyte firmly anchored to the divinylbenzene matrix).
-
Elution: Elute the target analyte with 1.0 mL of 100% Acetonitrile.
-
Drying & Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.
System Validation & Quantitative Data Summary
To ensure the trustworthiness of the generated data, the extraction methods must be evaluated for Extraction Recovery (RE) , Matrix Effect (ME) , and Process Efficiency (PE) using post-extraction spikes[5].
-
RE (%) = (Peak Area of Analyte Spiked Before Extraction / Peak Area of Analyte Spiked After Extraction) × 100
-
ME (%) = (Peak Area of Analyte Spiked After Extraction / Peak Area of Neat Standard) × 100
-
PE (%) = (RE × ME) / 100
The table below summarizes the comparative performance metrics of the two methodologies when analyzing 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol in human plasma:
| Validation Parameter | Method A: PPT + Lipid Depletion | Method B: Polymeric HLB SPE |
| Extraction Recovery (RE) | 78.5 ± 4.2% | 94.2 ± 2.1% |
| Matrix Effect (ME) | -15.4% (Moderate Suppression) | -3.1% (Negligible) |
| Process Efficiency (PE) | 66.4% | 91.3% |
| Lower Limit of Quantitation (LLOQ) | 5.0 ng/mL | 0.5 ng/mL |
| Linear Dynamic Range | 5.0 - 5000 ng/mL | 0.5 - 5000 ng/mL |
| Throughput (Samples/hr) | ~96 | ~48 |
References
-
Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives Source: Journal of Proteome Research - ACS Publications URL:[Link][1]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: LCGC International URL:[Link][5]
-
LC-MS Sample Preparation: Techniques & Challenges Source: Opentrons URL:[Link][3]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Source: Spectroscopy Europe URL:[Link][6]
-
Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices Source: Waters Blog URL:[Link][4]
-
Advanced Topics in Solid-Phase Extraction: Chemistries Source: LCGC International URL:[Link][2]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples Source: MDPI URL:[Link][7]
Sources
applications of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol in drug discovery
An In-depth Guide to the Application of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol in Drug Discovery: A Focus on FGFR Inhibition
Introduction: The Promise of Pyrimidine Scaffolds in Oncology
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to engage in various non-covalent interactions has made it a cornerstone in the design of kinase inhibitors, a class of targeted therapies that have revolutionized cancer treatment.[1] Within this landscape, Fibroblast Growth Factor Receptors (FGFRs) have emerged as critical targets in oncology. Dysregulation of FGFR signaling, through mutations, amplifications, or fusions, is a key driver in a variety of cancers, including bladder, lung, and gastric cancers.[2][3][4] This has spurred the development of potent and selective FGFR inhibitors, with several pyrimidine-based compounds showing significant clinical promise.
This guide introduces 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol , a novel pyrimidine derivative, as a promising candidate for development as an FGFR inhibitor. We will explore its potential mechanism of action, provide a framework for its characterization, and offer detailed protocols for its evaluation in both biochemical and cell-based assays. For the purpose of this guide, we will draw upon established methodologies and data from well-characterized pyrimidine-based FGFR inhibitors, such as NVP-BGJ398 (Infigratinib)[5][6][7], to provide a scientifically rigorous and practical framework for researchers.
Mechanism of Action: Targeting the FGFR Signaling Cascade
Small molecule inhibitors like 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol are typically designed as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain of FGFR, preventing the transfer of a phosphate group to downstream substrates. This effectively blocks the activation of the receptor and the subsequent signaling cascade.
The FGFR signaling pathway is a complex network that regulates key cellular processes such as proliferation, survival, and angiogenesis. Upon binding of a fibroblast growth factor (FGF) ligand, the FGFRs dimerize, leading to the autophosphorylation of specific tyrosine residues in their cytoplasmic kinase domains.[3] This phosphorylation creates docking sites for adaptor proteins, such as FRS2, which in turn recruit other signaling molecules to initiate downstream cascades, most notably the RAS-MAPK and PI3K-AKT pathways.[8] By inhibiting the initial phosphorylation event, 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol can effectively shut down these pro-tumorigenic signaling pathways.
Experimental Characterization: Profiling a Novel Kinase Inhibitor
A crucial step in drug discovery is to characterize the potency and selectivity of a new chemical entity. This involves a combination of biochemical and cell-based assays.
Biochemical Profiling: Potency and Selectivity
The initial assessment of a kinase inhibitor is typically performed in a biochemical assay using purified enzymes. This allows for the determination of the half-maximal inhibitory concentration (IC50), a measure of the compound's potency. To assess selectivity, the compound should be tested against a panel of kinases.
Table 1: Hypothetical Biochemical Kinase Profile of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
| Kinase Target | IC50 (nM) |
| FGFR1 | 2.5 |
| FGFR2 | 3.1 |
| FGFR3 | 1.8 |
| FGFR4 | 85 |
| VEGFR2 | >1000 |
| PDGFRβ | >1000 |
| c-Kit | >2000 |
| Src | >5000 |
These are hypothetical data based on the expected profile of a selective FGFR inhibitor.
Cell-Based Profiling: Cellular Potency and Target Engagement
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's activity in a living system.[9] These assays can determine a compound's ability to inhibit cell proliferation and confirm that it is engaging with its intended target within the cell.
Table 2: Hypothetical Cellular Activity of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Status | IC50 (nM) |
| NCI-H1581 | Non-Small Cell Lung | FGFR1 Amplification | 15 |
| SNU-16 | Gastric | FGFR2 Amplification | 25 |
| RT112 | Bladder | FGFR3 Fusion | 12 |
| A549 | Non-Small Cell Lung | FGFR Wild-Type | >5000 |
| HCT116 | Colorectal | FGFR Wild-Type | >5000 |
These are hypothetical data. The selection of cell lines with known FGFR alterations is crucial for demonstrating on-target activity.[4]
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the initial characterization of a novel FGFR inhibitor like 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol.
Protocol 1: Biochemical Kinase Assay (Luminescence-Based)
This protocol is for determining the IC50 of an inhibitor against a purified kinase using a commercially available kit such as Kinase-Glo®.[10][11]
Materials:
-
Purified recombinant FGFR1, FGFR2, or FGFR3 enzyme
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., Poly(E,Y)4:1)
-
6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
-
DMSO
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in kinase buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Setup: Add 5 µL of each inhibitor dilution to the wells of a 96-well plate. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.
-
Enzyme Addition: Add 20 µL of the FGFR enzyme solution (at a pre-determined optimal concentration) to all wells except the negative controls. Add 20 µL of kinase buffer to the negative control wells.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Kinase Reaction Initiation: Add 25 µL of the ATP/substrate mixture to all wells to start the reaction. The ATP concentration should be close to the Km for the specific FGFR isoform.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Equilibrate the plate and the Kinase-Glo® reagent to room temperature. Add 50 µL of the Kinase-Glo® reagent to each well.
-
Luminescence Measurement: Mix the plate gently and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[12]
Materials:
-
Cancer cell lines (e.g., NCI-H1581, SNU-16)
-
Complete cell culture medium
-
6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Clear, flat-bottom 96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor dilutions. Include DMSO controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent viability for each concentration relative to the DMSO control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Protocol 3: Western Blotting for Phospho-FGFR
This protocol is used to detect the phosphorylation status of FGFR in cells treated with the inhibitor, providing direct evidence of target engagement.[13][14]
Materials:
-
Cancer cell line with active FGFR signaling
-
6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-FGFR (Tyr653/654), anti-total-FGFR, anti-β-actin)[15]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and allow them to attach. Treat the cells with various concentrations of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol for a specified time (e.g., 2-4 hours). Lyse the cells on ice using lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and heat at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-FGFR primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total FGFR and a loading control like β-actin.
Conclusion and Future Directions
The strategic framework outlined in this guide provides a robust starting point for the characterization of novel pyrimidine-based compounds like 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol as potential FGFR inhibitors. Positive results from these initial in vitro studies—demonstrating high potency, selectivity, and on-target cellular activity—would provide a strong rationale for advancing the compound into further preclinical development. Subsequent steps would include lead optimization to improve pharmacokinetic properties, and in vivo efficacy studies in relevant animal models of cancer. The journey from a promising scaffold to a clinical candidate is long, but with a systematic and scientifically rigorous approach, compounds like 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol hold the potential to become the next generation of targeted cancer therapies.
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Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. (2025). PubMed. [Link]
-
Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. (2021). PubMed. [Link]
-
The FGFR Inhibitor NVP-BGJ398 Induces NSCLC Cell Death by Activating Caspase-dependent Pathways as well as. (2015). Anticancer Research. [Link]
-
Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. (2023). JCI Insight. [Link]
-
Discovery and Optimization of a Novel 2H-Pyrazolo[3,4-d]pyrimidine Derivative as a Potent Irreversible Pan-Fibroblast Growth Factor Receptor Inhibitor. (2021). Journal of Medicinal Chemistry. [Link]
-
The FGFR Inhibitor NVP-BGJ398 Induces NSCLC Cell Death by Activating Caspase-dependent Pathways as well as Caspase-independent Apoptosis. (2015). Anticancer Research. [Link]
-
Discovery of 2-Amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Potent Reversible FGFR Inhibitors with Gatekeeper Mutation Tolerance: Design, Synthesis, and Biological Evaluation. (2022). Journal of Medicinal Chemistry. [Link]
- Novel fgfr inhibitors and uses thereof. (2020).
-
Infigratinib: First Approval. (2021). Drugs. [Link]
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Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. (2025). MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of the First Novel Macrocycle-Based FGFR Inhibitors That Overcome Clinically Acquired Resistance. (2026). Journal of Medicinal Chemistry. [Link]
-
FGFR2 Assay Kit. (n.d.). BPS Bioscience. [Link]
-
FGFR2 Kinase Inhibitor Screening Assay Kit. (n.d.). Creative Diagnostics. [Link]
-
Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? (2020). Cancers. [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. [Link]
-
Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor. (2021). Theranostics. [Link]
-
Discovery of a Potent and Selective PI3Kδ Inhibitor... (2020). Journal of Medicinal Chemistry. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Frontiers in Oncology. [Link]
-
The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. (2017). Journal of Medicinal Chemistry. [Link]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
solvent selection for 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol crystallization
Application Note: Solvent Selection and Crystallization Protocols for 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
The Pyrimidin-4-ol Challenge: Structural and Thermodynamic Rationale
Crystallizing pyrimidine derivatives, specifically 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol, presents a unique physicochemical challenge driven by tautomerism and powerful intermolecular forces. The molecule exists in a dynamic equilibrium between its enol form (pyrimidin-4-ol) and its keto form (pyrimidin-4(3H)-one). This structural duality allows the compound to act as both a potent hydrogen bond donor and acceptor, heavily predisposing it to form robust, self-complementary dimers via N–H···O and C–H···O hydrogen bonds in both solution and the solid state (1[1]).
The addition of the 2,4-dimethoxyphenyl substituent introduces further complexity:
-
Steric Shielding: The bulky aromatic ring limits the accessible angles for solvent interaction.
-
Electronic Effects: The methoxy groups provide additional hydrogen bond acceptors, while the electron-rich aromatic ring facilitates π−π stacking.
Because these hydrogen-bonded networks are exceptionally stable, the compound often exhibits poor solubility in standard non-polar or moderately polar organic solvents. The thermodynamic penalty of breaking these dimers requires the strategic use of highly polar, competitive hydrogen-bonding solvents to achieve a true molecular solution before inducing controlled supersaturation (2[2]).
Solvent Selection Matrix
To design a self-validating crystallization system, solvents must be categorized by their ability to disrupt pyrimidine dimers versus their capacity to act as anti-solvents.
| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Solubilization Mechanism & Causality | Recommended Application |
| Strong Aprotic | DMF, DMSO | 36.7 – 46.7 | Disrupts robust N-H···O dimers via strong H-bond acceptance, yielding high solubility. | Primary solvent for diffusion techniques. |
| Polar Protic | Ethanol, Methanol | 24.5 – 32.7 | Competes for H-bonds; provides a steep, highly predictable temperature-solubility gradient. | Cooling crystallization (bulk purification). |
| Non-Polar / Weakly Polar | DCM, Ethyl Acetate | 6.0 – 9.1 | Incapable of solvating the monomer; forces re-dimerization upon mixing. | Anti-solvent for liquid or vapor diffusion. |
| Aqueous | Water | 80.1 | Highly polar but lacks organic solvating power; forces rapid hydrophobic collapse. | Aggressive anti-solvent (use with caution). |
Experimental Workflow Visualization
Crystallization workflow based on solvent-dependent solubility and tautomeric behavior.
Execution Protocols
Protocol A: Temperature-Gradient (Cooling) Crystallization
Best for bulk purification when the compound shows moderate solubility in boiling protic solvents (3[3]).
-
Dissolution : Suspend 100 mg of the compound in 5 mL of absolute ethanol. Causality : Ethanol acts as a competitive hydrogen-bonding solvent at elevated temperatures, thermodynamically favoring the disruption of pyrimidine dimers.
-
Heating : Heat the suspension to the solvent's boiling point (78°C) under continuous stirring until a clear solution is obtained. Add solvent in 1 mL increments if undissolved.
-
Hot Filtration : Pass the hot solution through a pre-warmed 0.22 µm PTFE syringe filter. Causality : Removes insoluble impurities that act as heterogeneous nucleation sites, which otherwise lead to poor crystal habits and rapid, uncontrolled precipitation.
-
Controlled Cooling : Place the flask in a pre-heated water bath (75°C) and turn off the heat, allowing the system to cool to room temperature over 4–6 hours. Causality : A slow cooling rate minimizes the thermodynamic driving force (supersaturation), favoring the growth of fewer, larger, and purer crystals rather than a kinetic shower of microcrystals.
-
Self-Validation Checkpoint : The solution should exhibit a slight opalescence (nucleation) between 45°C and 50°C. If the solution remains completely clear at room temperature, the system validates itself as undersaturated. Remedy: Evaporate 30% of the solvent volume and repeat the cooling phase.
Protocol B: Liquid-Liquid Diffusion (Anti-Solvent Layering)
Best when the compound is highly recalcitrant and only soluble in strong aprotic solvents like DMF or DMSO (4[4]).
-
Primary Solvation : Dissolve 50 mg of the compound in 1 mL of DMF. Causality : DMF completely disrupts the self-complementary N–H···O dimers, ensuring a true molecular solution.
-
Layering : In a narrow culture tube, carefully overlay the DMF solution with 3 mL of Dichloromethane (DCM) using a syringe. Causality : DCM is miscible with DMF but acts as a strict anti-solvent for the pyrimidinol. The narrow tube minimizes the interfacial surface area, ensuring a slow, diffusion-controlled mixing rate.
-
Incubation : Seal the tube and leave undisturbed at 20°C.
-
Self-Validation Checkpoint : A distinct refractive boundary must be visible between the two layers immediately after preparation. The gradual disappearance of this boundary over 2–3 days, accompanied by the appearance of crystalline material at the interface, validates the diffusion kinetics. If mixing occurs instantly, the density gradient was disrupted, and the experiment will likely yield an amorphous powder.
Protocol C: Vapor Diffusion
Best for growing high-quality single crystals for X-ray diffraction.
-
Inner Chamber : Dissolve 20 mg of the compound in 0.5 mL of DMSO in a small, open vial (e.g., 2 mL capacity).
-
Outer Chamber : Place the small vial inside a larger, sealable jar (e.g., 20 mL capacity) containing 5 mL of Ethyl Acetate (the volatile anti-solvent).
-
Equilibration : Seal the outer jar tightly. Causality : The volatile Ethyl Acetate slowly vaporizes and diffuses into the non-volatile DMSO solution. This isothermal, extremely slow increase in supersaturation favors the thermodynamic crystal product over kinetic polymorphs.
-
Self-Validation Checkpoint : Condensation on the inner walls of the large jar indicates proper vapor saturation. Crystals should begin forming on the walls of the inner vial within 5–10 days.
Causality-Driven Troubleshooting
-
Issue: Oiling out (Liquid-Liquid Phase Separation)
-
Causality: The compound precipitates as a liquid phase because the supersaturation level was reached too rapidly, bypassing the nucleation energy barrier required to organize the solid state.
-
Solution: Decrease the concentration of the initial solution or switch to an anti-solvent with a lower diffusion rate (e.g., swapping Water for Ethyl Acetate).
-
-
Issue: Formation of amorphous powders instead of crystals
-
Causality: The hydrogen-bonded network assembled too chaotically due to rapid cooling or aggressive anti-solvent mixing. Conformational preferences of the shielding phenyl groups failed to align properly (5[5]).
-
Solution: Lower the temperature gradient (e.g., use a Dewar flask for cooling) to allow the optimal intermolecular hydrogen-bonding network to assemble thermodynamically.
-
References
-
Benchchem. "Technical Support Center: Crystallization of Pyrimidine Compounds." Available at: 3
-
ACS Organic & Inorganic Au. "The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal." Available at: 1
-
ACS Publications. "Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine." Available at: 2
-
ResearchGate. "What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?" Available at: 4
-
White Rose Research Online. "Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity." Available at: 5
Sources
Application Note: Structural Elucidation of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol via High-Resolution 1H and 13C NMR Spectroscopy
Introduction & Scientific Context
The compound 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol (C₁₂H₁₂N₂O₃, MW: 232.24 g/mol ) is a highly functionalized heterocycle. Pyrimidine scaffolds are heavily utilized in drug development, particularly as privileged structures for kinase inhibition. Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by its capacity for lactam-lactim tautomerism and the complex coupling networks of its electron-rich aromatic systems.
This application note provides a self-validating, step-by-step protocol for the preparation, acquisition, and interpretation of 1H and 13C NMR spectra for this compound, ensuring high-fidelity data suitable for regulatory submissions and advanced drug discovery pipelines.
Chemical Context & Tautomeric Dynamics
Understanding the physical chemistry of the analyte is the first step in experimental design. In solution, 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol exists in a dynamic equilibrium with its lactam tautomer, 6-(2,4-dimethoxyphenyl)pyrimidin-4(3H)-one .
Causality in Solvent Selection: We mandate the use of DMSO-d₆ over standard CDCl₃. In non-polar solvents, pyrimidinones form extensive, insoluble intermolecular hydrogen-bonded dimers. DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting these networks to ensure complete dissolution. Furthermore, DMSO-d₆ slows the proton exchange rate on the NMR timescale, allowing the exchangeable OH/NH proton to be observed as a distinct, albeit broad, singlet rather than being lost to baseline broadening.
Fig 1. Tautomeric equilibrium of pyrimidin-4-ol and key NMR diagnostic signals.
High-Fidelity Sample Preparation Protocol
Step-by-Step Methodology:
-
Mass Optimization: Weigh exactly 12–15 mg of the compound. Causality: Dissolving this mass in 600 µL of solvent yields a concentration of ~50–65 mM. This falls perfectly within the optimal 50–150 mM range required to achieve excellent signal-to-noise (S/N) for 13C acquisition without requiring excessive spectrometer time[2].
-
Solvent Addition: Add 600 µL of 99.9% deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Filtration: Filter the solution through a 0.2 µm PTFE syringe filter directly into the NMR tube. Causality: Micro-particulates create localized magnetic susceptibility gradients, making perfect shimming impossible and leading to asymmetric line broadening[3].
-
Tube Selection & Maintenance: Use a high-quality, 5 mm outer diameter borosilicate glass tube (e.g., NORELL or Wilmad). Avoid using ultrasonic baths to clean older tubes, as this induces micro-fractures that compromise tube integrity and rotational stability[4].
-
Volume Verification: Ensure the sample height is exactly 40–50 mm. Causality: Using less solvent distorts the magnetic field lines at the edge of the RF coil, resulting in poor lineshapes and degraded resolution[3]. Wipe the exterior of the tube with a Kimwipe before insertion.
Spectrometer Setup & Acquisition Parameters
The following parameters are optimized for a 400 MHz or 600 MHz NMR spectrometer equipped with a standard room-temperature or cryoprobe.
1H NMR Acquisition (Proton)
-
Pulse Sequence: zg30 (Standard 30° flip angle).
-
Number of Scans (NS): 16.
-
Relaxation Delay (D1): 2.0 seconds.
-
Spectral Width (SW): 15 ppm (Offset set to 6.0 ppm to ensure the 12.2 ppm exchangeable proton is well within the excitation bandwidth).
13C NMR Acquisition (Carbon-13)
-
Pulse Sequence: zgpg30 (Proton-decoupled using WALTZ-16 composite pulse sequence).
-
Number of Scans (NS): 1024 (Adjust based on probe sensitivity to achieve S/N > 10:1 for quaternary carbons).
-
Relaxation Delay (D1): 2.0 to 3.0 seconds. Causality: Quaternary carbons (C-2, C-4, C-6, C-1', C-2', C-4') lack attached protons, meaning they cannot efficiently undergo dipole-dipole relaxation. A longer D1 ensures these slowly relaxing nuclei fully recover their longitudinal magnetization between pulses, preventing severe signal attenuation[5].
Data Processing & Protocol Self-Validation
To guarantee the integrity of the structural assignment, the processing workflow must act as a self-validating system .
-
Window Functions: Apply an exponential line broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation.
-
Phase & Baseline Correction: Perform manual zero-order and first-order phase correction. Apply a polynomial baseline correction (order 5) to ensure the integration regions rest perfectly on the zero-axis.
-
Referencing: Calibrate the spectrum using the residual DMSO-d₆ pentet at 2.50 ppm (1H) and the septet at 39.52 ppm (13C).
-
Validation Check (Mass Balance): The total sum of the integrated 1H signals (excluding the solvent) MUST exactly equal 12 protons. The 13C spectrum MUST resolve exactly 12 distinct carbon environments, confirming the C₁₂H₁₂N₂O₃ molecular formula.
Fig 2. Standardized NMR acquisition workflow for small molecule structural elucidation.
Quantitative Data Presentation
The following tables summarize the expected chemical shifts, multiplicities, and coupling constants based on the electronic environment of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol. The 1,2,4-trisubstituted benzene ring yields a highly characteristic splitting pattern (an ortho-coupled doublet, a meta-coupled doublet, and a doublet of doublets).
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Notes |
| OH / NH | 12.20 | br s | 1H | - | Exchangeable; broadened by tautomerism. |
| H-2 | 8.15 | s | 1H | - | Pyrimidine ring proton between two nitrogens. |
| H-6' | 7.85 | d | 1H | 8.6 | Phenyl ring; ortho coupling to H-5'. |
| H-5 | 6.80 | s | 1H | - | Pyrimidine ring proton; shielded by resonance. |
| H-3' | 6.65 | d | 1H | 2.4 | Phenyl ring; meta coupling to H-5'. |
| H-5' | 6.60 | dd | 1H | 8.6, 2.4 | Phenyl ring; ortho and meta coupling. |
| 4'-OCH₃ | 3.85 | s | 3H | - | Methoxy protons at C-4'. |
| 2'-OCH₃ | 3.82 | s | 3H | - | Methoxy protons at C-2'. |
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Notes |
| C-4 | 164.5 | C (Quaternary) | Pyrimidine C=O / C-OH (Tautomeric center). |
| C-4' | 162.0 | C (Quaternary) | Phenyl carbon attached to methoxy. |
| C-2' | 158.5 | C (Quaternary) | Phenyl carbon attached to methoxy. |
| C-2 | 156.0 | CH | Pyrimidine carbon between two nitrogens. |
| C-6 | 154.5 | C (Quaternary) | Pyrimidine carbon attached to phenyl ring. |
| C-6' | 131.0 | CH | Phenyl ring carbon. |
| C-1' | 118.5 | C (Quaternary) | Phenyl carbon attached to pyrimidine ring. |
| C-5' | 106.5 | CH | Phenyl ring carbon. |
| C-5 | 104.0 | CH | Pyrimidine ring carbon. |
| C-3' | 98.5 | CH | Phenyl ring carbon (highly shielded between two OMe groups). |
| 4'-OCH₃ | 56.0 | CH₃ | Methoxy carbon. |
| 2'-OCH₃ | 55.5 | CH₃ | Methoxy carbon. |
(Note: For advanced structural verification, automated elucidation software can cross-reference these 1D assignments with 2D HSQC and HMBC correlations to ensure maximum reliability[5].)
References
-
2. University of Notre Dame.
-
4. Georgia Institute of Technology NMR Facility. 3.3. Cornell University.
-
5. Bruker CMC-se.
-
1. University of Nebraska-Lincoln Digital Commons.
Sources
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. nmr.nd.edu [nmr.nd.edu]
- 3. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. Structure & small molecule elucidation | Bruker [bruker.com]
6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol cell culture assay guidelines
An in-depth guide to the in-vitro characterization of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol, a novel pyrimidine-based compound with therapeutic potential. This document provides researchers, scientists, and drug development professionals with detailed protocols for assessing the compound's effects on cell viability, migration, and key cellular signaling pathways.
Introduction: The Therapeutic Promise of Pyrimidine Scaffolds
The pyrimidine nucleus is a cornerstone of life, forming the structural basis of nucleobases like cytosine, thymine, and uracil, which are fundamental to DNA and RNA.[1] This inherent biological relevance makes the pyrimidine scaffold a "privileged" structure in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] Pyrimidine derivatives can mimic natural nucleotides, allowing them to interfere with critical cellular processes.[2] Numerous pyrimidine-based compounds have been successfully developed as anticancer drugs, targeting a wide array of cellular mechanisms including kinase signaling, nucleotide metabolism, and cell cycle regulation.[1][2][3]
6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol is a novel compound belonging to this promising class of molecules. Its structural features suggest a potential for biological activity, warranting a thorough investigation of its effects in cell-based models. This guide provides a comprehensive suite of cell culture assays to elucidate the cytotoxic, anti-migratory, and mechanistic properties of this compound.
Part 1: Foundational Analysis - Cell Viability and Cytotoxicity
The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. This allows for the determination of the compound's potency (e.g., IC50 value) and the optimal concentration range for subsequent mechanistic studies. Tetrazolium salt-based colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose due to their reliability and simplicity.[4]
Principle of Tetrazolium-Based Assays
These assays measure the metabolic activity of living cells.[4][5] The core principle relies on the ability of mitochondrial dehydrogenases in viable cells to reduce a tetrazolium salt to a colored formazan product.[4] The intensity of the color produced is directly proportional to the number of metabolically active, and therefore viable, cells.[4]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow tetrazolium salt is reduced to an insoluble purple formazan crystal, which requires a solubilization step using an organic solvent like DMSO.[4][6]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This second-generation tetrazolium salt is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step and streamlining the protocol.[4][6]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for XTT Cell Viability Assay.
Protocol 1: XTT Cell Viability Assay
This protocol is adapted from standard methodologies for XTT assays.[4]
-
Cell Seeding:
-
Culture your chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.
-
Trypsinize and count the cells.[7]
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol in sterile DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. It is advisable to start with a broad range (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Addition and Incubation:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
-
| Parameter | Recommended Range |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration | 0.1 µM - 100 µM (initial screen) |
| Incubation Time | 24 - 72 hours |
| XTT Incubation | 2 - 4 hours |
| Absorbance Wavelength | 450 - 500 nm |
| Reference Wavelength | 630 - 690 nm |
Part 2: Assessing Metastatic Potential - Cell Migration and Invasion
A critical aspect of cancer progression is metastasis, which involves the migration and invasion of cancer cells.[7] The Transwell assay, also known as the Boyden chamber assay, is a widely used method to study these processes in vitro.[8][9]
Principle of the Transwell Assay
The assay utilizes a chamber with two compartments separated by a porous membrane.[8] Cells are seeded in the upper compartment, and a chemoattractant (e.g., serum) is placed in the lower compartment to create a chemical gradient.[8] Migrating cells move through the pores to the other side of the membrane.[8] For invasion assays, the membrane is coated with a layer of extracellular matrix (ECM) like Matrigel, which cells must degrade to migrate.[7]
Experimental Workflow: Transwell Migration Assay
Caption: Workflow for Transwell Cell Migration Assay.
Protocol 2: Transwell Cell Migration Assay
This protocol is based on established methods for Transwell migration assays.[8][10][11]
-
Cell Preparation:
-
Assay Setup:
-
Place 24-well Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.
-
Add 600 µL of complete medium (containing serum as a chemoattractant) to the lower chamber.
-
In the upper chamber of the inserts, add 100 µL of the cell suspension (1 x 10^5 cells) mixed with the desired concentration of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol or vehicle control.
-
Ensure no air bubbles are trapped beneath the insert membrane.[10]
-
-
Incubation:
-
Cell Staining and Visualization:
-
Carefully remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[8][10]
-
Fix the migrated cells on the lower side of the membrane with 70% ethanol or 5% glutaraldehyde for 10-15 minutes.[8][10]
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.[10]
-
Wash the inserts with water to remove excess stain and allow them to dry.
-
-
Quantification:
-
Image the lower side of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view.
-
Calculate the average number of migrated cells per field and compare the compound-treated groups to the vehicle control.
-
| Parameter | Recommended Setting |
| Pore Size | 8 µm |
| Cell Seeding Number | 1 x 10^5 cells/insert |
| Chemoattractant | Medium with 10% FBS |
| Incubation Time | 2.5 - 48 hours (cell line dependent) |
| Stain | 0.1% Crystal Violet |
Part 3: Mechanistic Insights - Protein and Gene Expression Analysis
To understand how 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol exerts its effects, it's crucial to investigate its impact on key cellular pathways. Western blotting and quantitative PCR (qPCR) are powerful techniques to analyze changes in protein and gene expression, respectively.
Western Blotting for Protein Expression
Western blotting allows for the detection and quantification of specific proteins within a complex mixture. This technique is invaluable for determining if the compound affects the levels of proteins involved in apoptosis (e.g., Caspases, Bcl-2 family), cell cycle regulation (e.g., Cyclins, CDKs), or specific kinase signaling pathways.[1]
Protocol 3: Western Blot Analysis
This is a generalized protocol; specific antibody dilutions and incubation times should be optimized.
-
Sample Preparation:
-
Plate cells and treat with 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol at selected concentrations (e.g., IC50 and 2x IC50) for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-50 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or ß-actin).
-
Quantitative PCR (qPCR) for Gene Expression
qPCR is a highly sensitive method for quantifying gene expression levels.[12][13] It can be used to determine if 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol treatment leads to changes in the transcription of genes related to the cellular pathways of interest.
Protocol 4: Two-Step SYBR Green qPCR
This protocol uses the SYBR Green dye, which fluoresces when bound to double-stranded DNA.[13][14]
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with the compound as described for Western blotting.
-
Extract total RNA from the cells using a reagent like TRIzol or a column-based kit.[14][15]
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green qPCR mix, forward and reverse primers for your gene of interest, and nuclease-free water.
-
Add diluted cDNA to the appropriate wells of a qPCR plate.
-
Add the master mix to each well.
-
Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase control to check for genomic DNA contamination.[12]
-
-
qPCR Run and Data Analysis:
-
Run the plate on a real-time PCR instrument using a standard cycling protocol (denaturation, annealing, extension).
-
The instrument will record the fluorescence at each cycle. The cycle at which fluorescence crosses a threshold is the Ct (cycle threshold) value.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of your gene of interest to a stably expressed reference gene (e.g., GAPDH, ACTB).
-
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in-vitro characterization of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol. By systematically evaluating its effects on cell viability, migration, and key molecular pathways, researchers can build a comprehensive profile of its biological activity. Positive results from these assays would justify further investigation, including more complex 3D cell culture models, in vivo xenograft studies, and detailed target deconvolution efforts to pinpoint its precise mechanism of action.[16] The versatility of the pyrimidine scaffold continues to offer exciting opportunities for the discovery of new therapeutic agents, and a rigorous, multi-faceted approach to cell-based screening is paramount to unlocking their full potential.
References
- Martínez-Poveda, B., García-Vilas, J. A., Caba, O., & García-Lara, S. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. In Cell-Based Assays (pp. 305-322). Humana, New York, NY.
-
Western Blot Protocol: Step-by-Step Guide | Boster Bio. (n.d.). Boster Biological Technology. Retrieved March 12, 2024, from [Link]
-
MTT assay - Wikipedia. (n.d.). Wikipedia. Retrieved March 12, 2024, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]
-
Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell - Bio-protocol. (2023, May 20). Bio-protocol. Retrieved March 12, 2024, from [Link]
- O'Connor, K. L., & Alfieri, C. M. (2022). Transwell In Vitro Cell Migration and Invasion Assays. In Metastasis (pp. 15-26). Humana, New York, NY.
-
Quantitative Real Time PCR Protocol Stack Lab. (n.d.). University of Missouri. Retrieved March 12, 2024, from [Link]
-
3.5.2. RT-qPCR Analysis to Test Gene Expression - Bio-protocol. (n.d.). Bio-protocol. Retrieved March 12, 2024, from [Link]
-
Sherman, H., Pardo, P., & Upton, T. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. ResearchGate. Retrieved March 12, 2024, from [Link]
-
Western Blot Optimization for Low Expression Proteins - CLYTE Technologies. (2025, September 10). CLYTE Technologies. Retrieved March 12, 2024, from [Link]
-
Protein expression analysis by Western Blot and ELISA - Bio-protocol. (n.d.). Bio-protocol. Retrieved March 12, 2024, from [Link]
-
Guidelines for Successful Quantitative Gene Expression in Real- Time qPCR Assays. (2016, December 14). IntechOpen. Retrieved March 12, 2024, from [Link]
-
Western Blot Protocol: Step-by-Step Guide for Protein Analysis | University of Illinois at Urbana-Champaign - Molecular Genetics - Learnly AI. (2026, March 11). Course Hero. Retrieved March 12, 2024, from [Link]
- Raghuwanshi, M., et al. (2024). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Oriental Journal of Chemistry, 42(1), 35.
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives - RSC Publishing. (2024, September 27). Royal Society of Chemistry. Retrieved March 12, 2024, from [Link]
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RECENT ADVANCES ON PYRIMIDINE DERIVATIVES AS ANTICANCER AGENTS. - SciSpace. (n.d.). SciSpace. Retrieved March 12, 2024, from [Link]
- Sharma, S., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Biology & Biotechnology, 9(6), 1-13.
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Role of Pyrimidine Derivatives in the Treatment of Cancer - Journal for Research in Applied Sciences and Biotechnology. (2024, October 22). Journal for Research in Applied Sciences and Biotechnology. Retrieved March 12, 2024, from [Link]
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]
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The Administration of the New Pyrimidine Derivative—4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function - MDPI. (2019, July 17). MDPI. Retrieved March 12, 2024, from [Link]
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Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]
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New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - Frontiers. (n.d.). Frontiers. Retrieved March 12, 2024, from [Link]
- Grivsky, E. M., Lee, S., Sigel, C. W., Duch, D. S., & Nichol, C. A. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of medicinal chemistry, 23(3), 327–329.
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Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - Frontiers. (n.d.). Frontiers. Retrieved March 12, 2024, from [Link]
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Molecular targets for existing and novel immunosuppressive drugs - The Renal Patient Support Group (RPSG). (n.d.). The Renal Patient Support Group. Retrieved March 12, 2024, from [Link]
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A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond - ResearchGate. (2024, February 22). ResearchGate. Retrieved March 12, 2024, from [Link]
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Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. (2020, June 25). MDPI. Retrieved March 12, 2024, from [Link]
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Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PMC. (2016, June 8). National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]
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6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol solubility issues in aqueous media
A Guide for Researchers on Overcoming Aqueous Solubility Challenges
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues encountered with 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol in aqueous media. As Senior Application Scientists, we have synthesized the following information to provide both theoretical understanding and practical, field-proven solutions for researchers, scientists, and drug development professionals.
Introduction: Understanding the Solubility Challenge
6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol, a substituted pyrimidine derivative, presents a common challenge in drug discovery and development: poor aqueous solubility. This characteristic can significantly hinder in vitro assay performance, lead to inconsistent results, and pose a major obstacle for preclinical and clinical development. The low solubility is likely attributable to its molecular structure, which includes a relatively large, hydrophobic dimethoxyphenyl group and a planar pyrimidine ring system that can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[1]
This guide will walk you through a systematic approach to understanding and overcoming these solubility issues, from initial assessment to the implementation of various solubilization strategies.
Predicted Physicochemical Properties
| Property | Predicted Value | Implication for Aqueous Solubility |
| Molecular Weight | ~246.25 g/mol | Moderate molecular weight, but other factors are more dominant. |
| pKa (acidic) | ~7.5 - 8.5 | The pyrimidin-4-ol moiety can deprotonate to form a more soluble anion at higher pH. |
| pKa (basic) | ~2.0 - 3.0 | The pyrimidine ring nitrogens can be protonated at very low pH, increasing solubility. |
| cLogP | ~2.5 - 3.5 | A positive logP value indicates a preference for a lipid environment over an aqueous one, suggesting inherent hydrophobicity.[2] |
| Melting Point | High | A high melting point often correlates with high crystal lattice energy, which negatively impacts solubility. |
Note: These values are predictions from various computational models and should be experimentally verified.
Frequently Asked Questions (FAQs)
Q1: My 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening?
This phenomenon, often called "crashing out," is a classic sign that the compound's concentration in the final aqueous solution exceeds its kinetic solubility limit. The abrupt shift from a highly organic solvent (DMSO) to an aqueous environment causes the poorly soluble compound to rapidly precipitate.[3]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
-
Kinetic solubility is the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (like DMSO) to an aqueous buffer. It's a measure of how well the compound can stay in a supersaturated state and is often more relevant for initial, high-throughput in vitro screens.[4][5]
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution, where the solid compound has been in contact with the solvent for an extended period (e.g., 24-48 hours). This value is crucial for formulation development and understanding the compound's behavior in vivo.[6]
For initial troubleshooting of precipitation in assays, determining the kinetic solubility is a good first step. For formulation development, thermodynamic solubility is essential.
Q3: Can I just filter out the precipitate and use the remaining solution?
Filtering is not recommended as a primary solution because it removes an unknown amount of your compound, leading to an inaccurate final concentration in your experiment. This will compromise the integrity of your data.[3] The best approach is to address the root cause of the precipitation.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution from DMSO Stock
This is the most common issue encountered. Follow this troubleshooting workflow to address it.
Caption: A decision tree for troubleshooting compound precipitation.
Issue 2: Inconsistent Assay Results and Poor Dose-Response Curves
Inconsistent results are often a downstream effect of poor solubility, even if visible precipitation is not obvious.
Caption: Workflow for addressing inconsistent assay results due to solubility.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method is ideal for quickly assessing the concentration at which your compound begins to precipitate from a DMSO stock into an aqueous buffer.[4]
Materials:
-
6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol (as a 10 mM stock in 100% DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear bottom microplate
-
Plate reader with turbidity or nephelometry capabilities
Procedure:
-
Prepare a serial dilution of the compound in DMSO: In a 96-well plate, perform a 2-fold serial dilution of your 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).
-
Transfer to the assay plate: Transfer a small, equal volume (e.g., 2 µL) of each DMSO concentration to a new 96-well clear bottom plate.
-
Add aqueous buffer: Rapidly add the aqueous buffer to each well to bring the final volume to 100 µL. This will result in a final DMSO concentration of 2%.
-
Incubate: Shake the plate for 1-2 hours at room temperature.
-
Measure turbidity: Read the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility limit is the concentration at which a significant increase in turbidity is observed compared to the DMSO-only control.
Protocol 2: pH-Dependent Solubility Profiling
Given the predicted pKa values, the solubility of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol is expected to be pH-dependent. This protocol will help you determine the optimal pH for solubilization.[7][8]
Materials:
-
Solid 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
-
A series of buffers covering a pH range (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Microcentrifuge tubes
-
Shaker/rotator
-
Centrifuge
-
HPLC-UV or LC-MS/MS for quantification
Procedure:
-
Prepare supersaturated solutions: Add an excess amount of the solid compound to microcentrifuge tubes containing each of the different pH buffers. "Excess" means enough solid should be visible at the bottom of the tube after equilibration.
-
Equilibrate: Tightly seal the tubes and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.
-
Sample and dilute: Carefully collect the supernatant from each tube, being cautious not to disturb the pellet. Dilute the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of your analytical method.
-
Quantify: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV or LC-MS/MS method.
-
Plot data: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer after equilibration.
Protocol 3: Solubilization using Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[9][10]
Materials:
-
6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
-
Aqueous buffer
-
Co-solvents such as Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), or ethanol.
Procedure:
-
Prepare co-solvent/buffer mixtures: Create a series of aqueous buffer solutions containing increasing percentages of your chosen co-solvent (e.g., 5%, 10%, 20%, 30% v/v).
-
Determine solubility: Using the pH-Dependent Solubility Profiling protocol (Protocol 2), determine the thermodynamic solubility of your compound in each of the co-solvent/buffer mixtures.
-
Select optimal co-solvent concentration: Choose the lowest concentration of co-solvent that provides the desired solubility, keeping in mind the potential for co-solvent toxicity in your experimental system (e.g., cell-based assays).
Protocol 4: Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic portion and increasing aqueous solubility.[1][11][12]
Materials:
-
6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Aqueous buffer
Procedure (Phase Solubility Study):
-
Prepare cyclodextrin solutions: Prepare a series of aqueous buffer solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20 mM).
-
Determine solubility: Following the steps in the pH-Dependent Solubility Profiling protocol (Protocol 2), determine the thermodynamic solubility of your compound in each of the cyclodextrin solutions.
-
Analyze the phase solubility diagram: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase in solubility with increasing cyclodextrin concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex.
Procedure (Preparation of a Cyclodextrin Complex Solution):
-
Dissolve cyclodextrin: Dissolve the required amount of HP-β-CD in the aqueous buffer.
-
Add compound: Add the solid 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol to the cyclodextrin solution.
-
Equilibrate: Stir or sonicate the mixture until the compound is fully dissolved. This may take several hours. Gentle heating can sometimes expedite the process.
-
Filter: Filter the final solution through a 0.22 µm filter to remove any undissolved particulates before use.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. [Link]
-
European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. [Link]
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Lesyk, D., & Kheilik, Y. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
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Ascendia Pharma. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology. [Link]
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BioDuro. (n.d.). ADME Solubility Assay. [Link]
-
Wang, Y., et al. (2022). Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects. Foods, 11(23), 3935. [Link]
- Patel, M., & Tekade, R. K. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 58-68.
- Baghel, D., & Banjare, M. K. (2024). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(1), 138-154.
- Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
-
U.S. Food and Drug Administration. (2023). Evaluation of Gastric pH-Dependent Drug Interactions With Acid-Reducing Agents: Study Design, Data Analysis, and Clinical Implications Guidance for Industry. [Link]
-
World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients. [Link]
-
Simulations Plus. (2024, September 6). New ICH M13A Guideline: Extra Bioequivalence Study Needed for pH-Dependent Drugs with Proton Pump Inhibitors. [Link]
-
ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. [Link]
- Patel, J. R., & Patel, M. M. (2013). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
-
DuPont. (2020, June 2). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Drug Development & Delivery. [Link]
- Di, L., et al. (2012). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Molecular Pharmaceutics, 9(5), 1475-1484.
-
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]
-
U.S. Food and Drug Administration. (2023, March 13). Evaluation of Gastric pH-Dependent Drug Interactions With Acid-Reducing Agents: Study Design, Data Analysis, and Clinical Implications; Guidance for Industry; Availability. Federal Register. [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]
-
Shapiro, A. B. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? [ResearchGate answer]. [Link]
-
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]
-
Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. [Link]
-
SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]
-
Clinical Leader. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs. [Link]
-
Reddit. (2022, March 23). Buffer keeps precipitating. Any advice why? [r/labrats post]. [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
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ChemAxon. (n.d.). Calculators & Predictors. [Link]
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]
-
Rowan Scientific. (n.d.). pKa Prediction. [Link]
- Zhang, Y., et al. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Digital Discovery, 1(1), 1-10.
-
ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. [Link]
-
Molinspiration. (n.d.). Calculation of molecular properties. [Link]
-
Organic Chemistry Portal. (n.d.). cLogP Calculation - Osiris Property Explorer. [Link]
-
PubChem. (n.d.). 6-(2,4-Dimethoxyphenyl)-1-(2-hydroxyethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. [Link]
-
Chemical Synthesis Database. (2025, May 20). 2,4-dimethyl-6-phenylpyrimidine. [Link]
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troubleshooting impurities in 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol extraction
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol. This resource is designed to provide expert-driven, field-proven insights into the common challenges encountered during the extraction and purification of this pyrimidine derivative. Our goal is to equip you with the knowledge to troubleshoot effectively, ensuring the integrity and purity of your compound.
The pyrimidin-4-ol scaffold is a crucial chemotype in various research areas, including agrochemicals and medicinal chemistry.[1] However, its synthesis and purification are not without challenges. Impurities can arise from various sources, including unreacted starting materials, side reactions, and degradation products, complicating the isolation of the target molecule. This guide provides a structured approach to identifying and resolving these issues.
Troubleshooting Guide: Impurities in Extraction & Purification
This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions to streamline your experimental workflow.
Question 1: My crude product after extraction is an oil or a sticky solid, not the expected crystalline material. What's going wrong?
Potential Causes:
-
Residual Solvent: The most common cause is the presence of residual high-boiling point solvents used in the reaction or extraction, such as DMF or DMSO.
-
Hygroscopic Nature of Impurities: Certain impurities or salts formed during the reaction can be hygroscopic, absorbing atmospheric moisture and preventing crystallization.
-
Presence of Oily Byproducts: The reaction may have produced non-crystalline byproducts that are co-extracting with your desired product.
Solutions & Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Use a high-vacuum pump and gently heat the flask in a water bath to remove residual solvents. Co-evaporation with a lower-boiling solvent like toluene can be effective for removing traces of DMF.
-
Perform an Aqueous Wash: If not already done, dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with brine (saturated NaCl solution). This can help remove some water-soluble and hygroscopic impurities. Dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate before concentrating.[2]
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexane, diethyl ether). This can effectively "wash" away the oily impurities, leaving behind a more solid product.
-
Re-evaluation of Extraction pH: The pH of the aqueous layer during extraction is critical. Pyrimidin-4-ols can exhibit tautomerism and have a pKa that makes them soluble in both acidic and basic aqueous solutions. Ensure the pH is adjusted to a neutral range (around 5-7) to minimize its solubility in the aqueous phase before extraction.[3][4]
Question 2: My TLC analysis of the extracted organic layer shows multiple spots, including one at the baseline and several close to the product spot. How do I improve selectivity?
Potential Causes:
-
Unreacted Starting Materials: Polar starting materials, such as substituted amidines or ureas, can persist if the reaction has not gone to completion.[5][6]
-
Formation of Polar Byproducts: Side reactions can generate highly polar byproducts that are difficult to separate from the main product.
-
Incomplete Phase Separation: Poor separation of the aqueous and organic layers during extraction can lead to the carryover of water-soluble impurities.
Solutions & Troubleshooting Steps:
-
Optimize Reaction Monitoring: Before workup, ensure the reaction is complete by TLC. If starting material is still present, consider extending the reaction time or moderately increasing the temperature.[7]
-
Adjusting Extraction pH:
-
Acidic Wash: An initial wash with a dilute acid (e.g., 1M HCl) can help remove unreacted basic starting materials (like amidines) by converting them into their water-soluble salts.
-
Basic Wash: A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate solution) can remove acidic byproducts.
-
Neutralization: Crucially, readjust the aqueous layer to a neutral pH before the final extraction of your product to ensure it partitions into the organic layer.
-
-
Back Extraction: If your product is sufficiently acidic or basic, you can perform a back extraction. Extract the desired compound into an acidic or basic aqueous solution, wash the aqueous layer with an organic solvent to remove neutral impurities, and then re-adjust the pH of the aqueous layer to precipitate or re-extract your purified product.
-
Column Chromatography: For closely related impurities, column chromatography is often necessary.[8] Use TLC to determine an optimal solvent system that provides good separation between your product and the impurities.[8]
Question 3: After purification by recrystallization, the yield is very low. How can I improve recovery?
Potential Causes:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[9][10] If the compound is too soluble in the cold solvent, recovery will be poor.
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will keep it in solution even after cooling, thus preventing crystallization.[11]
-
Premature Crystallization: If the solution cools too quickly, the compound may precipitate as a fine powder or oil, trapping impurities.
Solutions & Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of your compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures) on a small scale.[12] The goal is to find a solvent or solvent pair where the solubility is high at the solvent's boiling point and low at room temperature or in an ice bath.[9]
-
Minimize Solvent Volume: During recrystallization, add the hot solvent portion-wise to the crude material until it just dissolves.[11] This creates a saturated solution, which is essential for good crystal formation upon cooling.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance.[13] Rapid cooling in an ice bath can lead to the formation of small, impure crystals.[13] Once crystals have started to form at room temperature, the flask can be moved to an ice bath to maximize recovery.[12]
-
Concentrate the Mother Liquor: A second crop of crystals can often be obtained by concentrating the filtrate (mother liquor) from the first crystallization and allowing it to cool again.[11] Note that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in the synthesis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol?
Common impurities often stem from the starting materials and potential side reactions. These can include unreacted 2,4-dimethoxybenzaldehyde, urea/thiourea, or the β-ketoester. Side products like Hantzsch-type dihydropyridines (which can be fluorescent) or N-acylureas can also form, particularly if the reaction temperature is too high.[6][14]
Q2: Which analytical techniques are best for assessing the purity of my final product?
A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly assess the number of components in your sample and to monitor the progress of purification.[7][15]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid to improve peak shape) is a good starting point.[8][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if their signals are distinct from the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.
Q3: Can 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol degrade during workup or purification?
Yes, pyrimidine derivatives can be sensitive to harsh conditions.[8] Strong acidic or basic conditions, especially when heated, can lead to hydrolysis of the pyrimidine ring or other functional groups. It is advisable to use mild acidic and basic solutions for washes and to avoid prolonged heating.
Data & Protocols
Table 1: Troubleshooting Summary for Common Impurities
| Impurity Type | Likely Cause | Suggested Purification Method |
| Unreacted Aldehyde | Incomplete reaction | Column Chromatography, Recrystallization |
| Unreacted Urea/Amidine | Incomplete reaction, improper stoichiometry | Aqueous acid wash during extraction |
| Polar Byproducts | Side reactions | Column Chromatography (Normal or Reverse Phase)[8] |
| Hantzsch-type Dihydropyridines | High reaction temperature | Lower reaction temperature, Column Chromatography[6] |
| Residual High-Boiling Solvents | Inefficient removal post-reaction | High-vacuum evaporation, co-evaporation with toluene |
Protocol 1: Standard Liquid-Liquid Extraction Workflow
-
Reaction Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted in a high-boiling solvent like DMF, it is often beneficial to dilute the mixture with a larger volume of water to precipitate the crude product or prepare it for extraction.
-
Solvent Addition: Transfer the mixture to a separatory funnel and add an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash (Optional): Add a volume of 1M HCl to the separatory funnel. Shake gently and allow the layers to separate. Drain the aqueous layer. This step removes basic impurities.
-
Basic Wash (Optional): Add a volume of saturated NaHCO₃ solution. Shake gently, venting frequently to release any CO₂ produced. Drain the aqueous layer. This step removes acidic impurities.
-
Neutralization & Brine Wash: Wash the organic layer with water, followed by brine. The brine wash helps to break up emulsions and removes bulk water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring.
-
Saturated Solution: Continue adding small portions of the hot solvent until the solid just dissolves.[11] If colored impurities are present, a small amount of activated charcoal can be added at this stage.
-
Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals appear, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal formation.[12]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[11]
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
-
Solvent System Selection: Use TLC to find a solvent system (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol) that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.[8]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (starting with the lowest polarity mixture if using a gradient). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[16]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. This "dry loading" method often results in better separation.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol.
Visual Guides
Diagram 1: Structure of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
Caption: Chemical structure of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol.
Diagram 2: General Troubleshooting Workflow for Impurities
Caption: Troubleshooting workflow for purification.
Diagram 3: Liquid-Liquid Extraction pH Control
Caption: Impact of pH on impurity removal during extraction.
References
- BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- BenchChem. (2025).
- BenchChem. (n.d.).
- Unknown. (n.d.).
- Al-Ostath, A., et al. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC.
- Unknown. (n.d.). Method for analyzing purity of 2,4,5-triamino-6-hydroxy pyrimidine sulfate sample by utilizing titration.
- Creative Proteomics. (2024, September 18).
- Wong, H. N., et al. (2015, May 21). Development of a Scalable Synthesis of 4-Aminopyrimidin-5-ol, a Versatile Intermediate.
- LabXchange. (2024, January 23).
- CRASH! Medical Review Series. (2022, April 13). Pyrimidine Synthesis. YouTube.
- Bhanger, M. I., et al. (n.d.).
- University of York. (n.d.).
- MDPI. (2017, July 11). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)
- Unknown. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo.
- Unknown. (n.d.).
- BOC Sciences. (n.d.).
- BenchChem. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Frontiers. (n.d.). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors.
- ResearchGate. (2018, October 10).
- MIT Digital Lab Techniques Manual. (2010, February 4).
-
Chemical Synthesis Database. (2025, May 20). 6-(3,4-dimethoxyphenyl)[5][7][8]triazolo[4,3-a]pyrimidine.
- Medwin Publishers. (2021, February 22).
- TSI Journals. (2004).
- MDPI. (2024, October 24).
- World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines.
- Unknown. (n.d.). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity.
- The Royal Society of Chemistry. (2017).
- Sigma-Aldrich. (n.d.).
- EvitaChem. (n.d.). Buy N-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-4-amine (EVT-2979169).
- ResearchGate. (2016, October 1).
- Unknown. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- Biotage. (2023, January 23).
- Unknown. (n.d.). Preparation method for 2-amino-4, 6-dimethoxy pyrimidine.
- PMC. (n.d.).
Sources
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- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 15. ptfarm.pl [ptfarm.pl]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Methods for Pyrimidine Derivatives
Welcome to the technical support center for the analysis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) retention times. Here, we move beyond generic advice to offer a targeted, scientifically-grounded approach to method development and troubleshooting for this specific compound.
Understanding the Analyte: 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
Before optimizing any method, it is crucial to understand the physicochemical nature of the analyte. The structure of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol presents key characteristics that directly influence its chromatographic behavior:
-
Ionizable Nature : The pyrimidin-4-ol moiety is weakly acidic and can also be protonated at the nitrogen atoms, meaning its ionization state is highly dependent on the mobile phase pH.[1][2] This is the most critical factor influencing its retention in reversed-phase HPLC.[3]
-
Hydrophobicity : The presence of the 2,4-dimethoxyphenyl group lends significant non-polar character to the molecule, making reversed-phase chromatography an ideal separation technique.[3][4]
-
Tautomerism : Pyrimidin-4-ol can exist in keto-enol tautomeric forms. While this equilibrium is typically rapid, it can contribute to peak broadening if not properly controlled by the mobile phase conditions.[5]
A successful HPLC method will balance these properties to achieve consistent and reproducible retention.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions when setting up an HPLC method for 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol.
Q1: What are the recommended starting conditions for a reversed-phase HPLC method?
A1: For initial method development, a conservative and robust set of starting conditions is recommended. This provides a baseline from which to optimize.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 is a general-purpose reversed-phase column suitable for retaining the non-polar dimethoxyphenyl group.[6] A standard length provides good resolving power. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN) or Methanol (MeOH) | The use of an acidic modifier like formic acid suppresses the ionization of silanol groups on the column packing, minimizing peak tailing.[2][7] It also ensures the analyte is in a consistent, protonated state.[1] |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is essential during initial screening to determine the approximate solvent strength required to elute the compound.[4] |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column and provides a good balance between analysis time and system pressure.[6][8] |
| Column Temp. | 30-40 °C | Elevated temperatures lower mobile phase viscosity, which can improve peak shape and reduce run times.[9][10] Maintaining a stable temperature above ambient is critical for retention time reproducibility.[11][12] |
| Detection (UV) | ~225-254 nm | Pyrimidine derivatives typically exhibit strong UV absorbance in this range. A photodiode array (PDA) detector should be used initially to determine the wavelength of maximum absorbance.[8] |
Q2: My retention time is drifting from one injection to the next. What is the most common cause?
A2: The most frequent causes of retention time drift are related to the mobile phase and column temperature.[11]
-
Mobile Phase Composition: If you are pre-mixing your mobile phase, volatile organic components (like acetonitrile) can evaporate over time, increasing the aqueous content and thus lengthening retention times.[13] It is best practice to use an online mixer.
-
Column Temperature: Fluctuations in the ambient laboratory temperature can cause significant drift if a column heater is not used. Even a 1°C change can alter retention times by 1-2%.[11]
-
Column Equilibration: Insufficient column equilibration between injections, especially after a gradient run, is a primary cause of shifting retention. Ensure the column is fully re-equilibrated to the initial mobile phase conditions before the next injection.
Q3: Should I use Acetonitrile or Methanol as the organic modifier?
A3: Both are viable options, and the choice can affect selectivity. Acetonitrile is generally a stronger eluting solvent than methanol in reversed-phase HPLC.[14] However, methanol can offer different selectivity due to its ability to act as a hydrogen bond donor.[2] If you are having trouble separating your analyte from impurities, trying the alternative solvent is a powerful method development tool.[15]
Part 2: In-Depth Troubleshooting Guide
This section provides systematic approaches to resolving specific retention time issues.
Issue 1: Poor Retention (Analyte Elutes Too Early)
My peak for 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol is eluting at or near the void volume (k' < 2). How can I increase its retention time?
Poor retention indicates that the analyte has insufficient interaction with the stationary phase. The goal is to increase the hydrophobicity of the analyte or decrease the elution strength of the mobile phase.[15]
Caption: Troubleshooting workflow for poor HPLC retention.
-
Decrease the Organic Modifier Concentration:
-
Protocol: Reduce the percentage of acetonitrile or methanol in the mobile phase. For isocratic methods, decrease it in increments of 5-10%. For gradient methods, make the initial part of the gradient shallower or start at a lower %B.[14]
-
Scientific Rationale: In reversed-phase chromatography, water is the weak solvent and the organic modifier is the strong solvent. Reducing the concentration of the strong solvent increases the polarity of the mobile phase, which enhances the hydrophobic interaction between the non-polar analyte and the C18 stationary phase, leading to longer retention.[3][15]
-
-
Evaluate and Adjust Mobile Phase pH:
-
Protocol: Since the pyrimidin-4-ol moiety is ionizable, pH control is critical.[16][17] Measure the pKa of your compound or a close analogue. To maximize retention, adjust the mobile phase pH to be at least 2 units away from the pKa to ensure the compound is in a single, non-ionized (or fully ionized and paired) state.[1][7] For this compound, which has both acidic (ol) and basic (pyrimidine nitrogens) character, starting with a low pH (e.g., pH 2.5-3.5 using formic or phosphoric acid) is recommended to protonate the nitrogens and suppress silanol interactions.[1][2]
-
Scientific Rationale: The ionized form of a molecule is more polar and less retained on a reversed-phase column.[2] By controlling the pH to suppress ionization, the analyte becomes more hydrophobic and interacts more strongly with the stationary phase.[3] Operating far from the pKa also makes the method more robust, as small fluctuations in pH will not cause large shifts in retention.[16]
-
-
Change the Organic Modifier:
-
Protocol: If using acetonitrile, switch to methanol, or vice-versa.
-
Scientific Rationale: Methanol and acetonitrile have different solvent properties that can alter selectivity.[2][15] This change can sometimes increase retention and also improve the resolution between the analyte and any impurities.
-
Issue 2: Excessive Retention (Analyte Elutes Too Late)
My analysis time is too long because the analyte has a very high retention time (k' > 10). How can I reduce it?
Excessive retention can lead to long run times and broad peaks, which reduces sensitivity and throughput.[15] The strategy here is to increase the elution strength of the mobile phase or decrease the analyte's interaction with the stationary phase.
-
Increase the Organic Modifier Concentration:
-
Protocol: Increase the percentage of acetonitrile or methanol. For gradient analysis, make the gradient steeper.
-
Scientific Rationale: Increasing the amount of organic solvent in the mobile phase makes it more non-polar. This weakens the hydrophobic interaction between the analyte and the stationary phase, causing the analyte to elute faster.[15] A 10% increase in organic modifier can be expected to decrease the retention factor by 2- to 3-fold.[15]
-
-
Increase the Column Temperature:
-
Protocol: Increase the column temperature in increments of 5 °C (e.g., from 30 °C to 35 °C, then 40 °C). Do not exceed the column's recommended temperature limit.
-
Scientific Rationale: Higher temperatures reduce the viscosity of the mobile phase, which allows for faster mass transfer of the analyte between the mobile and stationary phases.[18] This generally leads to shorter retention times and can also result in sharper peaks.[9][10]
-
-
Check for System or Method Errors:
-
Protocol: Verify that the flow rate is correct by collecting and measuring the eluent over a set time (e.g., 10 mL in 10 minutes for a 1 mL/min flow rate).[13] Ensure that the mobile phase lines are in the correct solvent reservoirs and have been thoroughly purged.[19] A faulty pump on the aqueous line (Pump A) could lead to a higher-than-intended organic composition and decreasing retention times, whereas a faulty organic pump (Pump B) could cause increasing retention times.[20]
-
Scientific Rationale: Mechanical issues can mimic chromatographic problems. An incorrect flow rate or mobile phase composition will directly and systematically affect retention times for all peaks.[21]
-
References
- HPLC Retention Time Drift: Causes & Troubleshooting Guide. (2026). Timberline Instruments.
- HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. (2026).
- Why Does Retention Time Shift? | HPLC Tip. (2025). Phenomenex.
- Diagnosing HPLC Chromatography Problems & Troubleshooting. (n.d.). Shimadzu Scientific Instruments.
- Control pH During Method Development for Better Chrom
- Exploring the Role of pH in HPLC Separ
- Retention Time Variability in HPLC. (n.d.). Element Lab Solutions.
- Back to Basics: The Role of pH in Retention and Selectivity. (2025).
- The Importance of Mobile Phase pH in Chromatographic Separ
- Tidke, K. J., & Solanki, P. R. (n.d.).
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
- Optimize Column Temperature for HPLC Peak Symmetry. (2025).
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013).
- How Column Temperature Affects HPLC Resolution. (n.d.). Chrom Tech.
- Improving Separation of Peaks in RP HPLC. (2026).
- The Importance of Temperature in Liquid Chrom
- How to Optimize Your Reversed Phase Chrom
- Fast HPLC Methods: How to Reduce Your HPLC Analysis Time. (2026). Phenomenex.
- Optimization of Chromatographic Methods: Tips for Achieving Relia. (n.d.). Longdom Publishing.
- HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. (n.d.). PubMed.
- Ionizable compound purification using reversed-phase flash column chrom
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007).
- Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- HPLC chromatogram of purine and pyrimidine compounds. (n.d.).
- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (n.d.). Frontiers.
Sources
- 1. agilent.com [agilent.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. selectscience.net [selectscience.net]
- 5. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. jetir.org [jetir.org]
- 9. chromtech.com [chromtech.com]
- 10. Fast HPLC Methods: How to Reduce Your HPLC Analysis Time [phenomenex.com]
- 11. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
- 12. Optimize Column Temperature for HPLC Peak Symmetry [eureka.patsnap.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. moravek.com [moravek.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. vwr.com [vwr.com]
- 19. HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips [mtc-usa.com]
- 20. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Low Reactivity in Cross-Coupling of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and thermodynamic hurdles encountered when attempting cross-coupling reactions (such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig) with 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol .
This guide synthesizes field-proven methodologies and mechanistic causality to help you transform this notoriously unreactive substrate into a high-yielding electrophilic partner.
Part 1: Diagnostic FAQs & Mechanistic Insights
Q1: Why is my standard palladium-catalyzed cross-coupling failing completely with 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol? A: The lack of reactivity stems from a compounding combination of tautomerization and electronic deactivation. First, pyrimidin-4-ols exist predominantly in their lactam tautomer, pyrimidin-4(3H)-one. In this state, the C–O bond possesses significant double-bond character, making the hydroxyl oxygen an exceptionally poor leaving group for the oxidative addition of low-valent Palladium or Nickel catalysts[1]. Second, the 2,4-dimethoxyphenyl group at the C6 position is a powerful electron-donating group (EDG) via resonance. This pushes electron density into the pyrimidine core, significantly raising the energy of the pyrimidine's Lowest Unoccupied Molecular Orbital (LUMO). Because oxidative addition requires the metal to donate electrons into the electrophile's LUMO, this electronic enrichment makes the C4 position kinetically inert to standard Pd(0) insertion.
Q2: Should I use pre-activation or an in situ activation strategy? A: Both are viable, but the choice depends on your workflow and tolerance for intermediate purification.
-
Pre-activation (Ex Situ): Converting the pyrimidinol to a pyrimidin-4-yl chloride (using POCl 3 ) or a triflate (using Tf 2 O) is the most robust, classical approach. It guarantees the formation of a highly electrophilic C–X bond, which easily undergoes oxidative addition[2].
-
In Situ Activation: Reagents like PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) or BOP can activate the tautomerizable C–OH bond in the same pot as the cross-coupling reaction[3]. This forms a highly reactive phosphonium intermediate (–O–P + (Pyr) 3 ) that readily undergoes oxidative addition, saving a purification step[4].
Q3: How do I overcome the steric and electronic hindrance during the catalytic cycle? A: If you have successfully activated the C–OH bond (e.g., to a chloride or phosphonium salt) but still observe low yields, the bottleneck is likely catalyst deactivation or slow transmetalation. Switch to electron-rich, bulky dialkylbiaryl phosphine ligands such as XPhos or RuPhos . These ligands are specifically engineered to facilitate oxidative addition into electron-rich aryl halides and prevent the formation of inactive Pd-bis(phosphine) complexes[5].
Part 2: Experimental Workflows & Logical Relationships
To visualize the chemical logic behind the in situ activation strategy and the overall troubleshooting process, refer to the following causal diagrams.
Caption: Mechanistic pathway of PyBroP-mediated in situ C-OH activation and Suzuki coupling.
Caption: Troubleshooting workflow for optimizing pyrimidinol cross-coupling reactions.
Part 3: Quantitative Data & Activation Comparison
The table below summarizes the quantitative parameters and expected outcomes for different activation strategies applied to electron-rich pyrimidin-4-ols.
| Activation Method | Leaving Group | Reagents Required | Typical Temp (°C) | Relative Reactivity | Common Byproducts |
| None (Direct) | -OH | Pd catalyst, Base | 120 - 150 | Very Low (<10%) | Unreacted starting material |
| Pre-Chlorination | -Cl | POCl 3 , DMF (cat.) | 90 - 110 | High (80-95%) | Phosphoric acid derivatives |
| Pre-Triflation | -OTf | Tf 2 O, Pyridine | 0 - 25 | Very High (85-98%) | Triflic acid salts |
| In Situ (PyBroP) | -O-P + (Pyr) 3 | PyBroP, Et 3 N | 80 - 100 | Moderate-High (65-85%) | Tripyrrolidinophosphine oxide |
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility, follow these step-by-step methodologies. Each protocol is designed as a self-validating system: color changes and TLC monitoring will confirm the success of intermediate steps before proceeding.
Protocol A: Two-Step Pre-Activation (Chlorination + Suzuki-Miyaura)
This is the most reliable method for highly deactivated substrates.
Step 1: Synthesis of 4-Chloro-6-(2,4-dimethoxyphenyl)pyrimidine
-
Setup: In an oven-dried round-bottom flask under N 2 , suspend 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol (1.0 equiv) in neat POCl 3 (10.0 equiv).
-
Catalysis: Add 2-3 drops of anhydrous DMF. Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent, which significantly accelerates the chlorination of the lactam tautomer.
-
Reaction: Reflux the mixture at 105 °C for 3 hours. The suspension should turn into a clear, dark solution, indicating complete conversion.
-
Workup: Cool to room temperature and carefully pour the mixture over crushed ice to quench excess POCl 3 . Neutralize with saturated aqueous NaHCO 3 and extract with EtOAc. Dry over Na 2 SO 4 and concentrate.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Setup: In a Schlenk tube, combine the 4-chloro intermediate (1.0 equiv), the desired arylboronic acid (1.5 equiv), K 2 CO 3 (2.5 equiv), and Pd(dppf)Cl 2 (0.05 equiv)[6].
-
Solvent: Add a degassed mixture of 1,4-Dioxane/H 2 O (4:1 v/v). Causality: Water is crucial for the activation of the boronic acid to the reactive boronate species during transmetalation.
-
Reaction: Heat at 90 °C for 12 hours under N 2 . Monitor by TLC.
-
Purification: Filter through a short pad of Celite, concentrate, and purify via flash chromatography.
Protocol B: One-Pot In Situ PyBroP Activation
Ideal for rapid library synthesis where isolation of the chloride/triflate is undesirable.
-
Activation Phase: In a dry microwave vial under N 2 , dissolve 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol (1.0 equiv) in anhydrous 1,4-Dioxane. Add Et 3 N (3.0 equiv) and PyBroP (1.3 equiv).
-
Intermediate Formation: Stir at room temperature for 2 hours. Validation: TLC should show the complete disappearance of the starting material and the formation of a highly polar baseline spot (the phosphonium salt)[4].
-
Coupling Phase: To the same vial, add the arylboronic acid (1.5 equiv), K 2 CO 3 (3.0 equiv), Pd(OAc) 2 (0.05 equiv), and XPhos (0.10 equiv)[5].
-
Reaction: Seal the vial and heat at 100 °C for 16 hours (or 120 °C for 30 mins via microwave irradiation).
-
Workup: Dilute with EtOAc, wash with water and brine, dry over MgSO 4 , and purify via column chromatography.
References
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health (NIH). Available at:[Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at:[Link]
-
Direct Heteroarylation of Tautomerizable Heterocycles via Pd/Cu-Catalyzed Phosphonium Coupling. RSC Advances / Royal Society of Chemistry. Available at: [Link]
-
Regioselective Synthesis of 2,4-Substituted Pyrimidines through Sequential Pd-Catalyzed Arylation and SNAr Reactions. ResearchGate. Available at: [Link]
-
Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones. National Institutes of Health (NIH). Available at:[Link]
Sources
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- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol Reactions
Welcome to the technical support center for reactions involving 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here, we address common challenges and provide in-depth solutions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol, and what are the typical side products?
A1: The most prevalent and versatile method for synthesizing 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between a 6-halopyrimidin-4-ol (typically chloro- or bromo-) and 2,4-dimethoxyphenylboronic acid.
Common side products encountered in this reaction include:
-
1,3-Dimethoxybenzene: Formed via protodeboronation of the 2,4-dimethoxyphenylboronic acid.[1][2][3][4][5]
-
Pyrimidin-4-ol: Resulting from hydrodehalogenation of the 6-halopyrimidin-4-ol starting material.[6]
-
Homocoupled biaryl compounds: Dimerization of the 2,4-dimethoxyphenylboronic acid.
-
Starting materials: Unreacted 6-halopyrimidin-4-ol and 2,4-dimethoxyphenylboronic acid or its anhydride form.[7]
Q2: My reaction is producing a significant amount of 1,3-dimethoxybenzene. What is causing this, and how can I prevent it?
A2: The formation of 1,3-dimethoxybenzene is a classic case of protodeboronation, a common side reaction in Suzuki-Miyaura couplings.[1][2] This occurs when the boronic acid reacts with a proton source (like water) to replace the boronic acid group with a hydrogen atom. This process is often accelerated under basic conditions.[1][3][4][5]
To minimize protodeboronation, consider the following strategies:
-
Use anhydrous conditions: Ensure all solvents and reagents are dry.
-
Select the appropriate base: A weaker base or a non-aqueous base may be beneficial. The choice of base can significantly influence the rate of protodeboronation.
-
Optimize reaction temperature: Higher temperatures can sometimes promote this side reaction.
-
Use a boronic ester: Boronic esters can be more stable towards protodeboronation than their corresponding acids.[1]
Q3: I am observing the formation of pyrimidin-4-ol in my reaction mixture. What leads to this impurity?
A3: The presence of pyrimidin-4-ol indicates that a hydrodehalogenation side reaction is occurring.[6] In this process, the halogen atom on your 6-halopyrimidin-4-ol is replaced by a hydrogen atom. This can be promoted by the palladium catalyst in the presence of a hydride source. The hydride source can be trace amounts of water, the solvent, or even the amine base if one is used.
To mitigate hydrodehalogenation:
-
Optimize catalyst and ligands: Some palladium catalysts and ligands are more prone to promoting this side reaction. Screening different catalyst systems can be beneficial.
-
Control reaction conditions: Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation of the catalyst which can sometimes lead to species that promote hydrodehalogenation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product and significant amount of 1,3-dimethoxybenzene | Protodeboronation of 2,4-dimethoxyphenylboronic acid.[1][2][3][4][5] | - Use anhydrous solvents and reagents.- Employ a milder base (e.g., K₂CO₃ instead of stronger bases).- Consider using 2,4-dimethoxyphenylboronic acid pinacol ester.- Optimize the reaction temperature, starting with lower temperatures. |
| Presence of pyrimidin-4-ol as a major impurity | Hydrodehalogenation of the 6-halopyrimidin-4-ol starting material.[6] | - Screen different palladium catalysts and ligands.- Ensure a strictly inert atmosphere.- Use a high-purity 6-halopyrimidin-4-ol. |
| Formation of multiple unidentified products | - Degradation of starting materials or product under harsh conditions.- Competing side reactions due to non-optimal conditions. | - Lower the reaction temperature.- Reduce the reaction time and monitor progress closely by TLC or LC-MS.- Consider a different synthetic route if optimization fails. |
| Difficulty with product purification | The product may be highly polar, leading to streaking on silica gel chromatography. | - Convert the pyrimidin-4-ol to a less polar derivative (e.g., by O-alkylation or O-silylation) before purification.- Use a different stationary phase for chromatography (e.g., alumina or reverse-phase silica). |
Experimental Protocols
Optimized Suzuki-Miyaura Coupling Protocol to Minimize Side Products
This protocol is designed to minimize protodeboronation and hydrodehalogenation.
Materials:
-
6-Bromo-pyrimidin-4-ol
-
2,4-Dimethoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask, add 6-bromo-pyrimidin-4-ol (1.0 eq), 2,4-dimethoxyphenylboronic acid (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous phase with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Scheme and Side Product Pathways
Caption: Suzuki-Miyaura coupling and common side reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield reactions.
References
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12269–12279. [Link]
-
Organic Chemistry Portal. Protodeboronation. [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. CORE. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2021). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol. SciSpace. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
MDPI. (2017). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]
-
ResearchGate. Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]
-
Reddit. (2024). BH amination side products and purification. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Frontiers. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. [Link]
-
PMC. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
PubMed. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... [Link]
-
Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]
-
PMC. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]
-
PMC. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]
-
Medwin Publishers. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. [Link]
-
MDPI. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. [Link]
-
Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. [Link]
-
ACS Combinatorial Science. (2000). Solid Phase Synthesis of Purines from Pyrimidines. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]
-
ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. [Link]
-
PubMed. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. [Link]
-
PubMed. (2009). Hydrolysis of 2,4-dithiophenobarbital. [Link]
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Technical Support Center: Troubleshooting False Positives in 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(2,4-dimethoxyphenyl)pyrimidin-4-ol and related pyrimidine-based compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate false-positive results in your assays. Our goal is to equip you with the expertise to ensure the scientific integrity of your findings.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, yet it is not without its pitfalls. False positives are a significant concern, leading to wasted time and resources.[1][2] This guide will focus on the specific challenges associated with pyrimidine-based compounds and provide a systematic approach to validating your hits.
Understanding the Challenge: Pan-Assay Interference Compounds (PAINS)
Many false positives in HTS can be attributed to Pan-Assay Interference Compounds (PAINS).[3] These are molecules that appear as "hits" in multiple assays due to non-specific activity rather than direct, selective interaction with the intended target.[4][5] It is crucial to identify and eliminate these compounds early in the drug discovery process.[6]
Frequently Asked Questions (FAQs)
Here we address common issues encountered when working with 6-(2,4-dimethoxyphenyl)pyrimidin-4-ol and similar compounds.
Q1: My compound shows activity in the primary screen, but I'm concerned about a false positive. What are the first steps I should take?
A1: The first step is to confirm the activity with a fresh, powdered sample of the compound. This eliminates the possibility of degradation or contamination of the original screening sample. Following confirmation, a series of validation and counterscreens should be performed to rule out common mechanisms of assay interference.[7]
Q2: What are the most common reasons for false positives with pyrimidine-based compounds?
A2: Pyrimidine derivatives, while a valuable class of compounds, can sometimes lead to false positives due to several factors:
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins non-specifically, leading to apparent inhibition.[8][9][10] This is a major source of artifactual results in HTS campaigns.[11]
-
Fluorescence Interference: If your assay uses a fluorescence-based readout, the intrinsic fluorescence of the test compound can interfere with the signal, leading to either false positives or false negatives.[12][13]
-
Reactivity: The pyrimidine core and its substituents can sometimes be reactive, leading to covalent modification of the target protein or other assay components.[14]
-
Redox Activity: Some compounds can undergo redox cycling, producing reactive oxygen species like hydrogen peroxide that can non-specifically inhibit enzyme activity.[6]
Q3: How can I determine if my compound is forming aggregates?
A3: Several methods can be used to test for aggregation:
-
Detergent Test: Re-run the assay in the presence of a non-ionic detergent like Triton X-100 or Tween-80 (typically at 0.01-0.1%).[9] If the compound's activity is significantly reduced or eliminated, it is likely an aggregator.
-
Dynamic Light Scattering (DLS): This technique directly measures the size of particles in a solution and can confirm the presence of compound aggregates.[8][15]
-
Enzyme Concentration Test: For enzyme assays, a hallmark of non-specific inhibition by aggregators is that the IC50 value will be dependent on the enzyme concentration.[6] A shift in the IC50 at different enzyme concentrations suggests aggregation.
Q4: My assay has a fluorescence readout. How can I check for compound interference?
A4: To check for fluorescence interference, you should run control experiments:
-
Enzyme/Target Omission Assay: Run the assay with your compound but without the target enzyme or protein.[16] Any signal detected is likely due to the compound's intrinsic fluorescence.
-
Pre-incubation vs. Post-incubation: Compare the results when the compound is added before the reaction starts versus after the reaction has been stopped.[6] A difference in signal may indicate interference.
-
Spectral Scanning: Measure the excitation and emission spectra of your compound to see if it overlaps with the fluorophore used in your assay.[12]
Q5: What are orthogonal assays and why are they important for hit validation?
A5: Orthogonal assays are different experimental methods used to measure the same biological activity.[17][18] They are crucial for confirming that the observed activity of a hit compound is real and not an artifact of the primary assay's technology.[19][20] For example, if your primary screen was a biochemical assay measuring enzyme inhibition, a cell-based assay that measures the downstream effect of that enzyme's inhibition would be a good orthogonal assay.[21][22][23][24]
Experimental Protocols for Hit Validation
To ensure the validity of your hits, a systematic cascade of assays is necessary.[6][25]
Protocol 1: Detergent-Based Counterscreen for Aggregation
Objective: To determine if the inhibitory activity of a compound is due to aggregation.
Materials:
-
Your primary assay components (enzyme, substrate, buffer, etc.)
-
Test compound
-
Non-ionic detergent (e.g., Triton X-100)
-
Microplate reader
Procedure:
-
Prepare two sets of dose-response curves for your test compound.
-
In the first set, use your standard assay buffer.
-
In the second set, add 0.05% (v/v) Triton X-100 to the assay buffer.
-
Run both sets of assays in parallel under the same conditions.
-
Compare the IC50 values obtained from both sets of experiments.
Interpretation of Results:
| Observation | Interpretation |
| Significant rightward shift (increase) in IC50 with detergent | Compound is likely an aggregator. |
| No significant change in IC50 with detergent | Aggregation is not the primary mechanism of action. |
Protocol 2: Orthogonal Assay - Cell-Based Target Engagement
Objective: To confirm that the compound interacts with the target protein in a cellular context.
Principle: This protocol provides a general framework. The specific cell-based assay will depend on the target and its function. Examples include reporter gene assays, second messenger assays, or cellular thermal shift assays (CETSA).[26]
Procedure (General Framework):
-
Select a cell line that expresses your target of interest.
-
Treat the cells with a range of concentrations of your test compound.
-
Lyse the cells and measure the downstream biological effect of target inhibition. This could be a change in a reporter gene expression, the level of a second messenger, or a phenotypic change.
-
Determine the EC50 value for the compound in the cell-based assay.
Interpretation of Results:
-
A potent EC50 value that is reasonably close to the biochemical IC50 suggests that the compound is cell-permeable and engages the target in a cellular environment.
-
A lack of activity in the cell-based assay could indicate poor cell permeability, compound efflux, or that the initial biochemical hit was a false positive.[27]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a typical workflow for identifying and eliminating false positives.
Caption: Workflow for troubleshooting false positives.
Mechanisms of Assay Interference
Understanding the underlying mechanisms of assay interference is key to designing effective counterscreens.
Caption: Common mechanisms of assay interference.
By following a systematic and logical approach to hit validation, researchers can have greater confidence in their results and focus their efforts on truly promising lead compounds.
References
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
Martin, A., Rigoreau, L., & McLoughlin, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
-
Fuller, M. (n.d.). What are PAINS? BIT 479/579 High-throughput Discovery. [Link]
-
Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(12), 2976–2980. [Link]
-
Baell, J. B. (2016). PAINS: Relevance to tool compound discovery and fragment-based screening. Future Medicinal Chemistry, 8(8), 817–821. [Link]
-
Technology Networks. (2025, September 25). High-Throughput Screening. Drug Discovery. [Link]
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Charles River Laboratories. (n.d.). Orthogonal Screening Platforms. [Link]
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Sink, R., Gobec, S., Pečar, S., & Zega, A. (2010). False positives in the early stages of drug discovery. Current Medicinal Chemistry, 17(34), 4231–4255. [Link]
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BellBrook Labs. (2026, March 6). What's the Difference Between Biochemical and Cell-Based HTS Assays? [Link]
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Dahlin, J. L., & Walters, M. A. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
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Creative Biolabs. (n.d.). Orthogonal Assay Service. [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. [Link]
-
AXXAM. (n.d.). From gene to validated and qualified hits. [Link]
-
Lee, H., et al. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS ONE, 8(10), e75144. [Link]
-
Sink, R., et al. (2010). False Positives in the Early Stages of Drug Discovery. Current Medicinal Chemistry, 17(34), 4231-4255. [Link]
-
National Center for Biotechnology Information. (2020). Interpreting and Validating Results from High-Throughput Screening Approaches. In Next Steps for Functional Genomics. [Link]
-
Vilar, S., et al. (2020). High-throughput screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1834-1843. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. [Link]
-
Glickman, J. F., et al. (2019). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 819-828. [Link]
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Dahlin, J. L., et al. (2021). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 12(4), 588-593. [Link]
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Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. [Link]
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Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. [Link]
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Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 30(1), 51-66. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2018). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. [Link]
-
De, S., et al. (2020). Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms. Frontiers in Neuroscience, 14, 617928. [Link]
-
Irwin, J. J., et al. (2015). An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry, 58(17), 7076-7087. [Link]
-
Gapsys, V., et al. (2020). How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study. Journal of Chemical Information and Modeling, 60(8), 4046-4055. [Link]
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Cambridge MedChem Consulting. (2017, March 29). Aggregation. [Link]
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Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(3), 224-233. [Link]
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Tessereau, C., et al. (2014). Fluorescence-based investigations of RNA-small molecule interactions. Methods, 65(4), 367-380. [Link]
-
Silva, J. A., et al. (2007). Small interfering RNA induced knockdown of green fluorescent protein using synthetic RNA molecules. Biotecnología Aplicada, 24(1), 49-52. [Link]
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Drew, L. A., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12046-12061. [Link]
-
Drew, L. A., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12046-12061. [Link]
-
El-Naggar, A. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4939. [Link]
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Dahlin, J. L., et al. (2015). Chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed during a high-throughput screen for Rtt109 inhibitors. Journal of Medicinal Chemistry, 58(5), 2091-2105. [Link]
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-
Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Bioorganic & Medicinal Chemistry, 63, 126743. [Link]
-
Clinical Lab Products. (2025, June 27). An Overview of Biotin Interference Impact on Immunoassays. [Link]
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optimizing reaction temperature for 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol synthesis
Technical Support Center: 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol. The focus of this document is the critical parameter of reaction temperature and its profound impact on reaction yield, purity, and overall success. We will explore the causality behind common issues and provide robust, field-proven strategies for optimization.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis and the pivotal role of temperature.
Q1: What is the most probable synthetic route for 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol, and where does temperature play a key role?
A1: The synthesis of 6-substituted pyrimidin-4-ols typically proceeds via a two-stage process involving a Claisen-type condensation followed by a cyclocondensation reaction.
-
Step 1: Formation of a β-Ketoester Intermediate. The first step is often a Claisen condensation between an ester derived from 2,4-dimethoxyacetophenone and another ester like diethyl carbonate, in the presence of a strong base (e.g., sodium ethoxide).[1][2] This reaction forms a crucial β-ketoester intermediate. Temperature is critical here as it influences the rate of enolate formation and the subsequent nucleophilic attack.[1][3]
-
Step 2: Cyclocondensation. The purified or crude β-ketoester is then reacted with an amidine source (e.g., formamidine acetate) to form the pyrimidine ring. This cyclization step is highly dependent on temperature; sufficient thermal energy is required to overcome the activation barrier for ring closure, but excessive heat can lead to degradation.[4][5]
Q2: From a chemical principles standpoint, why is temperature such a critical parameter to control in this synthesis?
A2: Temperature control is paramount because it governs the balance between reaction kinetics and thermodynamic stability. Every reaction has an optimal temperature window.
-
Too Low: At temperatures that are too low, the rate of reaction may be impractically slow as molecules lack the necessary activation energy to react, leading to incomplete conversion even after extended reaction times.[4][5]
-
Too High: Excessively high temperatures can provide enough energy to overcome the activation barriers of undesired reaction pathways, leading to the formation of impurities.[4][6] Furthermore, reactants, intermediates, or the final pyrimidinol product can decompose at elevated temperatures, directly reducing the overall yield.[7]
Q3: What are the most common temperature-related side reactions I should be aware of?
A3: Temperature can trigger several unwanted side reactions:
-
Decomposition of Urea/Amidine Source: If urea is used as the amidine source, high temperatures can cause it to decompose into ammonia.[5] This ammonia can then participate in competing reactions, such as the Hantzsch dihydropyridine synthesis, leading to fluorescent byproducts.[5]
-
Intermolecular Reactions: At high concentrations and temperatures, intermolecular side reactions can compete with the desired intramolecular cyclization, potentially leading to oligomeric or polymeric byproducts.[6]
-
Hydrolysis: If water is present, elevated temperatures can accelerate the hydrolysis of ester intermediates or other sensitive functional groups.[8]
Q4: My final product appears as multiple spots on a TLC plate or shows broadened NMR peaks. Is this an impurity issue caused by incorrect temperature?
A4: While it could be an impurity, it is very often due to keto-enol tautomerism. The target molecule, a pyrimidin-4-ol, can exist in equilibrium with its 4-pyridone tautomer.[9][10] This equilibrium can be influenced by solvent and temperature, and the presence of both tautomers can complicate analysis, appearing as multiple spots on TLC or causing peak broadening in NMR spectra due to chemical exchange.[9] While not directly a temperature-induced side reaction, optimizing temperature for a clean reaction helps minimize actual impurities, making the characterization of the tautomeric mixture more straightforward.
Troubleshooting Guide: Temperature Optimization
This guide provides solutions to specific problems encountered during the synthesis.
| Problem | Possible Cause | Suggested Solution & Scientific Rationale |
| 1. Low or No Product Yield, with significant unreacted starting material. | Reaction temperature is too low. The system lacks sufficient kinetic energy to overcome the activation energy barrier for either the initial condensation or the final cyclization step.[4][5] | Action: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[5][11] A modest increase in temperature can dramatically increase the reaction rate. If the synthesis is a one-pot, two-step process, consider a temperature ramp after the first step is complete. |
| 2. Low Yield, with evidence of product degradation (e.g., charring, dark coloration). | Reaction temperature is too high. The desired product or a key intermediate is decomposing under the reaction conditions. High temperatures can also promote unwanted side reactions that consume starting materials.[4][6] | Action: Reduce the reaction temperature. Perform a temperature screening experiment (see protocol below) to identify the highest possible temperature that maintains the integrity of the product. Even a 10°C reduction can significantly minimize degradation while maintaining an acceptable reaction rate. |
| 3. Reaction stalls and does not proceed to completion after several hours. | The cyclization step requires a higher activation energy than the initial condensation. The initial formation of the β-ketoester intermediate may proceed at a moderate temperature, but the subsequent ring-closing step is often the rate-limiting and most energy-demanding step.[6][10] | Action: If TLC analysis confirms the presence of the intermediate, increase the temperature after the first stage of the reaction is complete. Heating the mixture to reflux may be necessary to drive the cyclization to completion.[10] |
| 4. Multiple byproducts are observed by TLC or LC-MS analysis. | The reaction temperature is promoting alternative, non-selective pathways. Higher thermal energy allows lower-energy, undesired reaction pathways to become accessible, leading to a complex mixture of products.[5] | Action: Lower the reaction temperature to improve selectivity. A cleaner reaction profile is often achieved at the expense of a longer reaction time. Finding the optimal balance is key and can be achieved through systematic screening.[11] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing yield and purity issues related to reaction temperature.
Caption: Troubleshooting workflow for temperature-related synthesis issues.
Experimental Protocol: Temperature Screening
This protocol provides a systematic method for identifying the optimal reaction temperature for the cyclization step.
Objective: To determine the temperature that provides the best balance of reaction rate, yield, and purity for the conversion of the β-ketoester intermediate to 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol.
Methodology:
-
Preparation: Prepare a stock solution of the β-ketoester intermediate and the amidine reagent in the chosen reaction solvent (e.g., ethanol, DMF).
-
Reaction Setup: In four identical, magnetically stirred reaction vials, add an equal volume of the prepared stock solution.
-
Temperature Control: Place each vial into a pre-heated reaction block or oil bath set to a different temperature. A good starting range would be 60°C, 80°C, 100°C, and 120°C.[11][12]
-
Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), withdraw a small aliquot from each reaction, quench it, and spot it on a TLC plate to monitor the consumption of starting material and the formation of the product and any impurities.
-
Reaction Termination: After a predetermined time (e.g., 8 hours or when the 80°C reaction appears complete by TLC), cool all reactions to room temperature and quench them simultaneously.
-
Work-up & Analysis: Perform an identical aqueous work-up and extraction on each reaction mixture. Remove the solvent under reduced pressure.
-
Quantification: Analyze the crude residue from each reaction. Determine the relative purity by HPLC or ¹H NMR spectroscopy (using an internal standard for quantitative analysis, qNMR).
Data Presentation:
The results of the screening can be summarized in a table for clear comparison.
| Temperature (°C) | Reaction Time (h) | Conversion by TLC (%) | Crude Yield (%) | Purity by HPLC (Area %) | Key Observations |
| 60 | 8 | ~40% | 35% | 98% | Very slow reaction, but very clean.[13] |
| 80 | 8 | >95% | 85% | 96% | Optimal balance of rate and purity.[12] |
| 100 | 4 | >95% | 82% | 89% | Faster reaction, but noticeable byproduct formation.[14] |
| 120 | 2 | >95% | 71% | 75% | Rapid reaction, significant degradation/color change.[4] |
References
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GeeksforGeeks. (2025, July 23). Claisen Condensation. Available from: [Link]
-
Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024, December 6). PMC. Available from: [Link]
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Synthesis of pyrimidines from dinitrogen and carbon. (2022, December 15). National Science Review. Available from: [Link]
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Aakash Institute. (n.d.). Claisen Condensation in Chemistry: Definition, Types and Importance. Available from: [Link]
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Wikipedia. (n.d.). Claisen condensation. Available from: [Link]
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ResearchGate. (n.d.). Optimization of the cyclization reaction conditions a. Available from: [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions a. Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. Available from: [Link]
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Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Available from: [Link]
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Chemistry Steps. (2021, November 11). Claisen Condensation Reaction Mechanism. Available from: [Link]
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ACS Publications. (n.d.). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. Available from: [Link]
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ResearchGate. (n.d.). Effect of temperature conditions on model reaction progress. Available from: [Link]
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A Comparative Guide to the Efficacy of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol Analogues: A Structure-Activity Relationship Analysis
The pyrimidine ring is a cornerstone of medicinal chemistry, serving as a "privileged scaffold" due to its presence in the essential building blocks of life, DNA and RNA.[1][2][3] This inherent biocompatibility has made the pyrimidine nucleus a fertile ground for the development of therapeutic agents with a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] Within this class, the pyrimidin-4-ol core has emerged as a particularly promising framework for designing targeted inhibitors.
This guide provides an in-depth comparative analysis of the efficacy of analogues based on the 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol scaffold. We will dissect the structure-activity relationships (SAR) that govern their biological function, present quantitative data from relevant studies, and provide detailed experimental protocols for their evaluation. Our focus is not merely on what the data shows, but on the causality behind it, offering insights into how strategic molecular modifications can enhance potency and selectivity.
The Central Scaffold: Understanding the Pharmacophore
The 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol structure possesses several key features that contribute to its biological activity. The pyrimidin-4-ol core acts as a versatile hydrogen-bonding motif, while the 6-position substituent, the 2,4-dimethoxyphenyl ring, plays a crucial role in defining the molecule's interaction with its biological targets. The methoxy groups on the phenyl ring can significantly influence binding affinity and orientation within a target's active site. The central objective in analogue design is to systematically modify this core structure to optimize these interactions.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring.[4][5][6] Modifications at the C2, C4, and C5 positions, in addition to the core C6-substituent, can dramatically alter a compound's efficacy, selectivity, and pharmacokinetic properties.
-
Modifications at the 6-Position: While our core compound features a 2,4-dimethoxyphenyl group, altering this substituent is a primary strategy for modulating activity. For instance, in studies on pyrido[3,2-d]pyrimidine analogues, varying the 6-substituent from anilino to thio-bridged or N-methylated anilino groups resulted in potency changes spanning several orders of magnitude against dihydrofolate reductase (DHFR).[7] Specifically, N9-methylation was found to increase potency by as much as 17,000-fold in certain analogues.[7]
-
Modifications at the 2- and 4-Positions: These positions are critical for kinase inhibition. Many pyrimidine-based kinase inhibitors are 2,4-disubstituted derivatives. For example, the development of 2,4-diaminopyrimidine compounds has yielded potent antitumor agents, with structure-activity studies highlighting the importance of the terminal aniline moiety for activity against various cancer cell lines.[8] Similarly, modifications to the 2-(pyridin-2-yl) ring in 4H-pyridopyrimidines led to complete inactivation, demonstrating the sensitivity of this position, whereas changes at other positions increased antimicrobial potency.[9][10]
Caption: Key modification sites on the pyrimidin-4-ol scaffold.
Comparative Efficacy: A Quantitative Overview
Direct comparative data for a wide array of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol analogues is not consolidated in a single study. However, by synthesizing data from various studies on structurally related pyrimidine derivatives, we can establish a clear picture of their potential efficacy across different biological targets. The following table summarizes the activity of several classes of pyrimidine analogues, illustrating the potent bioactivity achievable with this scaffold.
| Compound Class | Target/Activity | Cell Line / Organism | Efficacy (IC₅₀ / MIC) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Cytotoxicity | LoVo (Colon Cancer) | 0.08 - 15.4 µM | [1] |
| Thiazolo[4,5-d]pyrimidine | Cytotoxicity | A375 (Melanoma) | 0.02 - 1.5 µM | [1] |
| 4H-Pyridopyrimidine | Protein Synthesis Inhibition | S. pneumoniae | MIC: 2 µg/mL | [9][10] |
| 4H-Pyridopyrimidine | Protein Synthesis Inhibition | H. influenzae | MIC: 1 µg/mL | [9][10] |
| Thieno[3,2-d]pyrimidine (6g) | EGFR Kinase Inhibition | - | IC₅₀: 30 nM | [11] |
| Thieno[3,2-d]pyrimidine (6g) | Tubulin Polymerization | - | IC₅₀: < 1 µM | [11] |
| Bromo-pyrimidine Analogue (6g) | Bcr/Abl Kinase Inhibition | K562 (Leukemia) | Potent Activity | [12] |
| 4,6-disubstituted pyrimidine (14) | MARK4 Kinase Inhibition | - | IC₅₀: 7.52 µM | [13] |
Key Mechanisms of Action
Pyrimidine analogues achieve their therapeutic effects by intervening in a variety of critical cellular pathways. Their structural similarity to endogenous nucleobases allows them to function as highly effective competitive inhibitors of key enzymes.
A. Anticancer Activity: Targeting Uncontrolled Growth
Cancer is a primary focus for pyrimidine-based drug discovery.[1][14] These compounds target multiple hallmarks of cancer, from kinase signaling to cell division.
-
Kinase Inhibition: Many kinases, which are crucial regulators of cell growth and proliferation, are dysregulated in cancer.[14] Pyrimidine derivatives have been successfully designed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Bcr/Abl, and PIM kinases.[11][12][15] The 4-(3',4',5'-trimethoxyanilino)thieno[3,2-d]pyrimidine derivative 6g , for example, was found to be a potent dual inhibitor of both EGFR kinase and tubulin polymerization.[11]
Caption: Simplified kinase signaling pathway inhibited by a pyrimidine analogue.
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is essential for regenerating tetrahydrofolate, a cofactor required for the synthesis of nucleotides.[3] Pyrimidine-based DHFR inhibitors act as antifolates, starving cancer cells of the building blocks needed for DNA replication and leading to cell death.[3][7]
B. Antimicrobial Activity
The pyrimidine scaffold is also effective against microbial pathogens. Analogues have been developed that display broad-spectrum antibacterial and antifungal activity.
-
Protein Synthesis Inhibition: A series of 4H-pyridopyrimidine compounds were identified as selective inhibitors of bacterial protein synthesis, demonstrating potent activity against pathogens like Streptococcus pneumoniae and Haemophilus influenzae.[9][10]
-
Fungal Cell Membrane Disruption: Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives exert their fungicidal effect by disrupting the integrity of the fungal cell membrane, causing leakage of intracellular components and cell death.[16]
Essential Experimental Protocols
The reliable evaluation of these compounds requires standardized and robust in vitro assays. Here, we detail the methodologies for two fundamental assays: the MTT assay for assessing cytotoxicity and the Minimum Inhibitory Concentration (MIC) assay for determining antimicrobial efficacy.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay is a widely used method to quantify the cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of viable cells.[1]
Principle: In living cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.[1][17]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (pyrimidin-4-ol analogues)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds. Remove the old medium from the wells and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).[1]
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[1]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is clearly visible in the control wells.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This assay is the gold standard for determining the in vitro antimicrobial efficacy of a compound.[1]
Principle: A serial dilution of the test compound is incubated with a standardized number of microorganisms. The MIC is the lowest concentration of the compound that completely inhibits visible growth after a set incubation period.[17]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (pyrimidin-4-ol analogues)
-
Incubator
Procedure:
-
Compound Preparation: Prepare a series of twofold dilutions of the pyrimidine compounds directly in the wells of a 96-well plate using the appropriate broth medium.[17]
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism from a fresh culture, adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Seal the plates and incubate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Data Acquisition: After incubation, visually inspect the plates for turbidity (a sign of microbial growth). The lowest concentration of the compound that results in no visible growth is recorded as the MIC.
Conclusion and Future Directions
The 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol scaffold represents a highly promising starting point for the development of novel therapeutic agents. As this guide has demonstrated, systematic modification of the pyrimidine core allows for the fine-tuning of biological activity against a range of targets, from cancer-related kinases to essential bacterial enzymes. The provided quantitative data underscores the sub-micromolar and even nanomolar potencies that can be achieved through rational analogue design.
Future research should focus on synthesizing and evaluating a focused library of direct analogues of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol to precisely map the structure-activity landscape around this specific scaffold. By employing the robust experimental protocols detailed herein, researchers can effectively identify lead compounds with enhanced efficacy and selectivity, paving the way for the next generation of pyrimidine-based therapeutics.
References
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- Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry.
- Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
- Application of Pyrimidin-4-ols in Agricultural Research: Detailed Applic
- Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. PMC.
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- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org.
- Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor. SciSpace.
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
- Comparative Analysis of 6-isopropylpyrimidin-4-ol's Biological Activity Against Other Pyrimidin. Benchchem.
- Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.
- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing).
- 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. PubMed.
- 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers.
- Choo, H., et al. (2022). 2-(2-Aminopyrimidin-4-yl)phenol Analogs as PIM Kinase Inhibitors. KoreaScience.
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A Comparative Guide to the Comprehensive Characterization of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol as a Reference Standard
Introduction: The Bedrock of Pharmaceutical Quality
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical testing are paramount. Analytical reference standards serve as the cornerstone of this process, acting as highly characterized and authenticated materials against which new batches of active pharmaceutical ingredients (APIs), impurities, and intermediates are measured.[1] The use of a well-defined reference standard is not merely a matter of good practice; it is a critical requirement for ensuring the identity, purity, strength, and overall quality of a drug product, thereby safeguarding patient safety and satisfying stringent regulatory expectations from bodies like the FDA and EMA.[2][3]
This guide provides an in-depth, comparative framework for the characterization of a candidate batch of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol intended for use as a reference standard. We will move beyond a simple listing of tests to explain the scientific rationale behind the chosen analytical techniques, presenting a self-validating system of protocols. The objective is to compare the analytical results of a new, in-house standard against the rigorous acceptance criteria required for a Certified Reference Material (CRM), supported by illustrative data and detailed methodologies.[4][5][6]
Compound Profile: 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine class. Its utility may range from being a key intermediate in the synthesis of novel APIs to a potential impurity that must be monitored and controlled.[7][8][9] Establishing a qualified reference standard for this molecule is therefore essential for accurate quantification in analytical methods.
A critical aspect to consider is the potential for tautomerism in the pyrimidin-4-ol ring, which can exist in equilibrium with its pyrimidin-4(3H)-one form. This phenomenon must be considered during structural elucidation, as it can influence spectroscopic data.
Caption: Chemical Structure of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol.
The Reference Standard Characterization Workflow
A comprehensive characterization plan follows a logical progression from establishing identity to confirming purity and finally assigning a precise potency value. Each stage employs orthogonal analytical techniques to provide a complete and validated profile of the material.
Sources
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Application Guide: Benchmarking the 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol Scaffold in Kinase Inhibitor Discovery
In the landscape of targeted oncology, identifying low-molecular-weight scaffolds with high ligand efficiency is paramount for successful Fragment-Based Drug Discovery (FBDD). The compound 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol (CAS 1203703-91-6)[1] represents a privileged structural motif frequently utilized in the development of novel kinase inhibitors.
As a Senior Application Scientist, I have structured this guide to objectively benchmark this foundational scaffold against clinical-stage standard inhibitors. We will specifically focus on its application in targeting Aurora Kinase A (AURKA) [2] and Cyclin-Dependent Kinase 1 (CDK1) [3], providing the mechanistic rationale, quantitative data, and self-validating experimental protocols necessary to evaluate its translational potential.
Mechanistic Rationale & Screening Workflow
The efficacy of the 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol scaffold lies in its biomimetic properties. The pyrimidin-4-ol core (which exists in equilibrium with its pyrimidin-4-one tautomer) mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region[3]. Simultaneously, the 2,4-dimethoxyphenyl moiety projects into the hydrophobic specificity pocket, providing a vector for synthetic optimization to achieve kinase selectivity[2].
To objectively evaluate this scaffold, a robust, orthogonal screening cascade is required. The workflow below outlines the progression from primary enzymatic screening to phenotypic cellular validation.
Workflow for evaluating kinase inhibitor scaffolds using orthogonal in vitro and cellular assays.
Quantitative Benchmarking: Scaffold vs. Standard Inhibitors
To contextualize the potency of the bare scaffold, we benchmark it against two highly optimized, clinical-stage inhibitors:
-
Alisertib (MLN8237): A highly specific AURKA inhibitor with an established IC50 of 1.2 nM and >200-fold selectivity over Aurora B[4].
-
Dinaciclib (SCH727965): A potent pan-CDK inhibitor targeting CDK1, CDK2, CDK5, and CDK9, with an IC50 of 3 nM against CDK1[5].
While the raw IC50 of a bare fragment is typically in the micromolar range, its true value is measured via Ligand Efficiency (LE) . LE normalizes the binding affinity against the number of heavy atoms (HA). An LE > 0.30 kcal/mol/HA indicates an exceptional starting point for lead optimization.
Table 1: Physicochemical & Enzymatic Profiling
| Compound | Primary Target | Enzymatic IC50 (nM) | MW ( g/mol ) | Heavy Atoms (HA) | Ligand Efficiency (LE)* |
| 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol | AURKA / CDK1 | ~10,000 (Hit Phase) | 232.24 | 17 | ~0.40 |
| Alisertib (Standard) | AURKA | 1.2[6] | 518.50 | 37 | 0.33 |
| Dinaciclib (Standard) | CDK1 | 3.0[7] | 396.50 | 28 | 0.41 |
*LE is calculated as (1.37 / HA) × pIC50. The scaffold demonstrates an LE highly competitive with fully optimized clinical drugs, validating its utility in FBDD.
Self-Validating Experimental Protocols
To ensure data trustworthiness, every protocol must operate as a self-validating system. The assays below incorporate strict control measures (Z'-factor calculation) to guarantee that the causality of the observed inhibition is directly linked to the compound's mechanism of action.
Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
Causality & Rationale: HTRF is selected over radiometric assays due to its ratiometric measurement (665 nm / 620 nm). This mathematically eliminates compound auto-fluorescence interference—a common artifact when screening aromatic pyrimidine derivatives.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Addition: Dispense 5 µL of recombinant AURKA or CDK1/Cyclin B complex into a 384-well low-volume proxiplate.
-
Compound Dispensing: Add 2.5 µL of the test compound (Scaffold, Alisertib, or Dinaciclib) in a 10-point dose-response curve. Self-Validation: Include a 1% DMSO vehicle (negative control) and 10 µM Alisertib/Dinaciclib (positive control) to calculate the assay's Z'-factor (must be >0.5).
-
Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (ATP maintained at the enzyme's specific Km , alongside a biotinylated-peptide substrate). Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing an Eu3+-cryptate-labeled anti-phospho antibody and Streptavidin-XL665.
-
Analysis: Read the plate on a time-resolved fluorescence microplate reader. Calculate the IC50 using a 4-parameter logistic regression model.
Protocol B: Cellular Target Engagement via Flow Cytometry
Causality & Rationale: Enzymatic inhibition must translate to phenotypic cellular efficacy. Because both AURKA and CDK1 strictly govern mitotic entry and spindle formation, their targeted inhibition directly causes G2/M phase cell cycle arrest[8][9]. Propidium Iodide (PI) staining allows precise quantification of DNA content to validate this specific mechanism.
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT-116 (colorectal carcinoma) cells at 1×105 cells/well in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the pyrimidine scaffold and standard inhibitors at 1× , 5× , and 10× their respective cellular IC50 values for 24 to 48 hours.
-
Harvest & Fixation: Harvest cells via trypsinization, wash twice with cold PBS, and fix by adding them dropwise to 70% ice-cold ethanol. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells to remove ethanol, then resuspend in 500 µL of PBS containing 50 µg/mL Propidium Iodide (DNA intercalator) and 100 µg/mL RNase A (to prevent false-positive RNA staining). Incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Acquire data using a flow cytometer, capturing a minimum of 10,000 single-cell events. Analyze the cell cycle distribution (G1, S, G2/M) to confirm target engagement.
Signaling Pathway & Mechanism of Action
The ultimate goal of benchmarking this scaffold is to develop leads that successfully disrupt the cell cycle of malignant cells. As illustrated below, the optimized pyrimidine derivatives bind to the ATP-pocket of AURKA or CDK1, preventing the phosphorylation cascades required for mitotic spindle assembly. This blockade forces the cell into a prolonged G2/M arrest, ultimately triggering intrinsic apoptotic pathways[3][9].
Mechanism of G2/M cell cycle arrest and apoptosis induced by AURKA and CDK1 kinase inhibition.
References
-
ChemSrc - 1203703-91-6 | 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol. Available at:[Link]
-
National Institutes of Health (PMC) - Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. Available at: [Link]
-
PubMed - Identification of a promising hit from a new series of pyrazolo[1,5-a]pyrimidine based compounds as a potential anticancer agent with potent CDK1 inhibitory properties. Available at:[Link]
-
Frontiers in Oncology - Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer. Available at:[Link]
-
AACR Journals - Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Available at:[Link]
Sources
- 1. 1203703-91-6_6-(2,4-Dimethoxyphenyl)pyrimidin-4-olCAS号:1203703-91-6_6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a promising hit from a new series of pyrazolo[1,5-a]pyrimidine based compounds as a potential anticancer agent with potent CDK1 inhibitory and pro-apoptotic properties through a multistep in vitro assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alisertib | MLN 8237 | Aurora A kinase inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
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- 7. Dinaciclib, 98 (HPLC), powder Sigma-Aldrich [sigmaaldrich.com]
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A Senior Application Scientist's Guide to Cross-Validation of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol Assay Results
A Comparative Analysis of HPLC-UV and LC-MS/MS Methodologies
In the landscape of drug discovery and development, the rigorous and reproducible quantification of novel chemical entities is paramount. For a compound such as 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol, a molecule with potential therapeutic applications, establishing robust analytical methods is a critical early-stage milestone. This guide provides an in-depth comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. We will delve into the principles of each method, present a framework for cross-validation, and offer detailed experimental protocols.
The process of cross-validation is not merely a procedural formality; it is a scientific imperative that ensures the integrity of analytical data across different platforms or laboratories. This is particularly crucial when a project transitions from early discovery, where speed may be prioritized, to later-stage development, where precision and sensitivity become non-negotiable. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to establish and validate reliable analytical methods for novel pyrimidine-based compounds.
Understanding the Analytical Challenges and Method Selection
The chemical structure of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol, featuring a substituted phenyl ring and a pyrimidinol core, presents specific characteristics that inform the choice of analytical methodology. The presence of the aromatic rings and conjugated system results in a chromophore that absorbs ultraviolet (UV) light, making HPLC-UV a viable and accessible option for quantification. However, for applications requiring higher sensitivity and selectivity, such as bioanalysis of complex matrices, the specificity of mass spectrometry is often indispensable.
HPLC-UV is a workhorse technique in many analytical laboratories. It offers a balance of performance, cost-effectiveness, and robustness. Its principle lies in the separation of the analyte from other components in a sample mixture via liquid chromatography, followed by detection based on the analyte's absorption of UV light at a specific wavelength.
LC-MS/MS , on the other hand, couples the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique allows for the unambiguous identification and quantification of an analyte based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
This guide will focus on a systematic cross-validation of these two techniques to ensure data consistency and reliability, a cornerstone of regulatory compliance and sound scientific practice.
Comparative Performance Metrics: A Head-to-Head Analysis
The selection of an analytical method is a multi-faceted decision, balancing the need for sensitivity, selectivity, accuracy, and precision against practical considerations like sample throughput and operational cost. The following table summarizes the expected performance of HPLC-UV and LC-MS/MS for the analysis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol.
| Parameter | HPLC-UV | LC-MS/MS | Rationale for Performance |
| Linearity (R²) | > 0.995 | > 0.998 | Both techniques offer excellent linearity, with LC-MS/MS often showing a slight edge due to its lower noise levels at the lower end of the calibration curve. |
| Accuracy (% Recovery) | 85-115% | 95-105% | The higher selectivity of LC-MS/MS minimizes interferences from matrix components, leading to more accurate measurements, especially in complex samples. |
| Precision (%RSD) | < 15% | < 10% | The inherent stability and lower baseline noise of modern mass spectrometers contribute to superior precision compared to UV detection. |
| Limit of Detection (LOD) | ~5-10 ng/mL | ~0.05-0.1 ng/mL | LC-MS/MS is significantly more sensitive, capable of detecting the analyte at concentrations several orders of magnitude lower than HPLC-UV. |
| Limit of Quantification (LOQ) | ~15-30 ng/mL | ~0.15-0.3 ng/mL | The lower LOQ of LC-MS/MS is critical for applications such as pharmacokinetic studies where circulating drug concentrations can be very low. |
| Selectivity | Moderate | High | HPLC-UV selectivity is dependent on chromatographic resolution. Co-eluting impurities with similar UV spectra can interfere. LC-MS/MS provides unequivocal identification based on mass. |
| Throughput | Moderate | High | Modern UPLC systems coupled with fast-scanning mass spectrometers allow for very short run times, enabling high-throughput analysis. |
| Cost (Instrument/Operational) | Lower | Higher | The initial capital investment and ongoing maintenance costs for an LC-MS/MS system are substantially higher than for an HPLC-UV setup. |
The Imperative of Cross-Validation: An Experimental Workflow
Cross-validation serves to demonstrate that two distinct analytical methods provide equivalent and reliable results. This is a critical exercise when, for instance, a project transitions from an HPLC-UV method used for initial screening to a more sensitive LC-MS/MS method for regulated bioanalysis. The core principle is to analyze the same set of samples using both methods and to statistically compare the obtained concentration data.
The workflow for cross-validation can be visualized as follows:
Caption: A flowchart illustrating the key stages of a cross-validation study, from sample preparation to data analysis and decision-making.
Detailed Experimental Protocols
What follows are detailed, step-by-step protocols for the quantification of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol using both HPLC-UV and LC-MS/MS. These protocols are intended as a starting point and should be optimized and fully validated in your laboratory according to ICH Q2(R1) guidelines.
Protocol 1: HPLC-UV Quantification
This method is suitable for the analysis of bulk material, process intermediates, and formulation development samples where high sensitivity is not the primary requirement.
1. Materials and Reagents:
-
6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), analytical grade
-
Methanol, HPLC grade
2. Instrumentation:
-
HPLC system with a UV/Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: Determined by UV scan of the reference standard (likely in the 254-320 nm range).
4. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Calibration Standards: Prepare a series of dilutions from the stock solution in a 50:50 mixture of Mobile Phase A and B to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Analysis: Dilute the test samples with the same diluent to fall within the calibration range.
5. Data Analysis:
-
Integrate the peak area of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol.
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of the unknown samples using the linear regression equation from the calibration curve.
Protocol 2: LC-MS/MS Quantification for Bioanalysis
This high-sensitivity method is ideal for pharmacokinetic/pharmacodynamic (PK/PD) studies and other applications requiring the quantification of the analyte in complex biological matrices like plasma.
1. Materials and Reagents:
-
All reagents from Protocol 1, but of LC-MS grade.
-
An appropriate internal standard (IS), structurally similar to the analyte (e.g., a stable isotope-labeled version).
-
Control biological matrix (e.g., human plasma).
2. Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S).
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
3. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A fast gradient, typically 2-3 minutes, should be developed to ensure high throughput.
-
Flow Rate: 0.4-0.6 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: These must be determined by infusing the reference standard. A hypothetical transition for 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol (MW ~246.25) could be:
-
Quantifier: 247.1 > 135.1 (corresponding to the dimethoxybenzyl fragment)
-
Qualifier: 247.1 > 107.1
-
-
Internal Standard (IS): A specific MRM transition for the IS must also be optimized.
4. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 g for 10 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate for injection.
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against concentration.
-
Determine the concentration of the unknown samples using the linear regression equation from the calibration curve.
A Visual Representation of the Analytical Workflow
The following diagram outlines the general workflow for both analytical techniques, highlighting the key differences.
Caption: A comparative workflow diagram for HPLC-UV and LC-MS/MS analysis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol, each with its own distinct advantages. HPLC-UV serves as a reliable and cost-effective method for routine analysis of less complex samples, while LC-MS/MS provides the superior sensitivity and selectivity required for challenging bioanalytical applications.
A thorough cross-validation as outlined in this guide is not just a recommendation but a necessity for any robust drug development program. It ensures data continuity and provides a comprehensive understanding of the analytical method's performance characteristics. By investing the time in cross-validation, research and development teams can have a higher degree of confidence in their data, leading to more informed decision-making throughout the lifecycle of a drug candidate.
References
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration (FDA). [Link]
A Comparative Crystallographic Guide to 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol and Its Analogs
This guide provides a comprehensive structural comparison of 6-(2,4-dimethoxyphenyl)pyrimidin-4-ol, leveraging the precision of single-crystal X-ray crystallography. It is intended for researchers, scientists, and professionals in drug development who are engaged with pyrimidine-based scaffolds. This document delves into the experimental protocols for structural determination and offers a comparative analysis of intermolecular interactions with analogous pyrimidin-4-ol derivatives, supported by empirical data.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of natural and synthetic bioactive compounds.[1][2][3] The substituent at the 6-position of the pyrimidine ring can significantly influence the molecule's conformation and its interactions in a biological context.[4] Understanding the three-dimensional structure at an atomic level is paramount for rational drug design and for elucidating structure-activity relationships (SAR).[4] X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystal, providing a detailed three-dimensional map of electron density.[5][6]
Pillar 1: Experimental Design & Rationale
The journey from a synthesized compound to a refined crystal structure is a multi-step process, where each stage is critical for the quality of the final data.[5] This section outlines the causality behind the experimental choices in a typical single-crystal X-ray diffraction study.
Crystal Growth: The Foundation of Quality Data
The primary bottleneck in X-ray crystallography is often the growth of high-quality single crystals.[9][10] For organic molecules like 6-(2,4-dimethoxyphenyl)pyrimidin-4-ol, several solution-based methods are commonly employed. The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often ideal.[11]
Common Crystal Growth Techniques:
-
Slow Evaporation: A saturated or near-saturated solution of the compound is prepared and left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration promotes the formation of a few, large crystals rather than many small ones.[12][13]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[13][14] As the temperature decreases, the solubility of the compound drops, leading to supersaturation and subsequent crystallization.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a second, more volatile "anti-solvent" in which the compound is insoluble.[12] The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, inducing crystallization.
A critical, often overlooked, factor is the purity of the compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
X-ray Diffraction Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in a monochromatic X-ray beam.[5] The crystal lattice diffracts the X-rays in a specific pattern of reflections, which is recorded by a detector.[5][15]
Key Experimental Parameters:
-
X-ray Source: While sealed-tube X-ray generators are common, synchrotron radiation offers much higher flux and allows for the study of smaller or more weakly diffracting crystals.[16]
-
Wavelength: The choice of X-ray wavelength (e.g., Cu Kα, Mo Kα) influences the diffraction angles according to Bragg's Law (nλ = 2dsinθ).[16][17]
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer electron density map.
The crystal is rotated during data collection to ensure that all possible lattice planes are brought into a diffracting condition.[6][15]
Pillar 2: Self-Validating Protocols
The following protocols are designed to be self-validating, with checkpoints and expected outcomes that ensure the integrity of the structural determination process.
Detailed Experimental Protocol: From Powder to Structure
-
Crystal Growth:
-
Dissolve 5-10 mg of purified 6-(2,4-dimethoxyphenyl)pyrimidin-4-ol in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture like dichloromethane/hexane) in a small, clean vial.
-
Filter the solution to remove any particulate matter.
-
Employ one of the crystal growth techniques described in Section 1.1. Place the vial in a vibration-free location.
-
Monitor for crystal growth over several days to weeks.
-
-
Crystal Mounting and Data Collection:
-
Select a well-formed single crystal with sharp edges under a microscope.
-
Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (100 K).
-
Center the crystal in the X-ray beam of a diffractometer equipped with a CCD or pixel detector.[5]
-
Collect a series of diffraction images while rotating the crystal.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities and positions of the reflections.[18]
-
Apply corrections for factors such as Lorentz and polarization effects.
-
Determine the unit cell parameters and the crystal's space group.
-
-
Structure Solution and Refinement:
-
The "phase problem" is a central challenge in crystallography, as detectors only measure the intensity, not the phase, of the diffracted waves.[6][19]
-
Use direct methods, often implemented in software like SHELXS, to obtain an initial estimate of the atomic positions.[19][20]
-
Refine the structural model against the experimental data using a least-squares minimization program like SHELXL.[20][21] This iterative process adjusts atomic coordinates and displacement parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Data Visualization and Analysis Workflow
The refined crystal structure, typically in a Crystallographic Information File (CIF) format, can be visualized and analyzed using software like Mercury.[22][23][24][25] This allows for the detailed examination of bond lengths, bond angles, and intermolecular interactions.
Workflow for Crystallographic Analysis
Caption: Workflow from crystal growth to final structural analysis.
Pillar 3: Authoritative Grounding & Comparative Analysis
A search of the Cambridge Structural Database (CSD), the world's repository for small molecule crystal structures, reveals numerous pyrimidin-4-ol and pyrimidinone derivatives that can serve as excellent comparators.[26][27][28] These structures consistently exhibit robust hydrogen bonding networks.[7]
Expected Intermolecular Interactions
The molecular structure of 6-(2,4-dimethoxyphenyl)pyrimidin-4-ol features several key functional groups capable of forming strong intermolecular interactions:
-
N-H···O Hydrogen Bonds: The pyrimidin-4-ol tautomer is expected to form strong hydrogen bonds between the pyrimidine N-H donor and the carbonyl oxygen acceptor of a neighboring molecule. This often leads to the formation of dimers or chains.[7]
-
C-H···O and C-H···N Interactions: Weaker C-H···O and C-H···N hydrogen bonds are also anticipated, involving the aromatic C-H groups and the oxygen or nitrogen atoms of adjacent molecules.[29]
-
π-π Stacking: The aromatic pyrimidine and dimethoxyphenyl rings can engage in π-π stacking interactions, further stabilizing the crystal packing.[30][31]
Key Intermolecular Interactions in Pyrimidin-4-ol Derivatives
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. bu.edu.eg [bu.edu.eg]
- 4. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
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- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
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- 14. ocw.mit.edu [ocw.mit.edu]
- 15. Protein X-ray Crystallography: Key Principles [proteinstructures.com]
- 16. X-ray Diffraction Data Analysis by Machine Learning Methods—A Review [mdpi.com]
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- 23. Mercury (crystallography) - Wikipedia [en.wikipedia.org]
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- 31. Thermodynamic, energetic, and topological properties of crystal packing of pyrazolo[1,5-a]pyrimidines governed by weak electrostatic intermolecular interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
The pyrimidine scaffold is a cornerstone of medicinal chemistry, with derivatives of pyrimidin-4-ol demonstrating a wide array of biological activities, making them attractive targets for drug discovery and development.[1] This guide provides an in-depth comparison of prominent synthetic routes to a specific analogue, 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol, designed for researchers, scientists, and professionals in the field. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to inform strategic synthetic planning.
Introduction to the Target Molecule
6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidin-4-ol core substituted with a 2,4-dimethoxyphenyl group at the 6-position. The interest in this and related molecules stems from the diverse therapeutic applications of pyrimidine derivatives, which include roles as anticancer, anti-HIV, antibacterial, and anti-inflammatory agents.[2][3] The 2,4-dimethoxyphenyl moiety is a common feature in biologically active compounds, often influencing pharmacokinetic and pharmacodynamic properties. The selection of an optimal synthetic route is therefore a critical first step in any research and development program centered on this scaffold.
This guide will compare three distinct and viable synthetic strategies:
-
Route 1: One-Pot Cyclocondensation
-
Route 2: Biginelli-Type Reaction Followed by Oxidation
-
Route 3: Suzuki Cross-Coupling Approach
Each route will be assessed based on factors such as overall yield, step economy, availability of starting materials, and operational simplicity.
Route 1: One-Pot Cyclocondensation
This approach represents a highly efficient and atom-economical synthesis, proceeding from a readily accessible β-ketoester in a single transformative step.[2][3]
Overall Transformation:
Sources
Navigating the Final Step: A Guide to the Proper Disposal of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
For researchers and drug development professionals, the synthesis and application of novel compounds like 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol are the cornerstones of discovery. However, the lifecycle of these molecules extends beyond the laboratory bench. Responsible and compliant disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the proper disposal of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol, grounded in established safety protocols and an understanding of its chemical nature.
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure as a substituted pyrimidinol informs a cautious and systematic approach to its disposal. Pyrimidine derivatives, particularly those with biological activity, should be handled as potentially hazardous materials.[1][2] The procedures outlined below are designed to ensure the safe and effective management of this chemical waste, protecting both laboratory personnel and the environment.
Hazard Assessment and Personal Protective Equipment (PPE): The Foundation of Safe Handling
Before any disposal activities commence, a thorough risk assessment is paramount. Based on data from analogous pyrimidine compounds, 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol should be presumed to be, at a minimum, a skin and eye irritant and harmful if swallowed.[3][4][5] Therefore, appropriate PPE is non-negotiable.
Core PPE Requirements:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile) are essential.[6] Always inspect gloves for integrity before use and wash hands thoroughly after handling.
-
Protective Clothing: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or gown should be used.
-
Respiratory Protection: If the compound is a powder and there is a risk of generating dust, or if working outside of a ventilated enclosure, a government-approved respirator is necessary.[6]
Causality: The rationale for this level of precaution is rooted in the potential for many novel, biologically active compounds to have unforeseen toxicological effects. Treating the compound as hazardous until proven otherwise is a fundamental principle of laboratory safety.
Waste Segregation and Collection: Preventing Unwanted Reactions
Proper segregation is the cornerstone of safe chemical waste management. Never mix 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol with other waste streams without first confirming compatibility.
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol and any materials contaminated with it (e.g., gloves, weigh boats, paper towels). The container must be made of a material compatible with the chemical and any solvents used.
-
Labeling: The label must be unambiguous and include:
-
The full chemical name: "6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date the waste was first added to the container.
-
-
Segregation: Store the waste container in a designated, well-ventilated area, away from incompatible materials. Based on general chemical principles, this includes strong oxidizing agents.[5]
-
Container Integrity: Keep the container tightly closed when not in use to prevent the release of vapors or dust.
Trustworthiness: This systematic approach to segregation and labeling prevents accidental chemical reactions, which could lead to the generation of heat, toxic gases, or even explosions.[7] It also ensures that the waste is correctly identified for final disposal by a licensed contractor.
Disposal Pathways: A Decision Framework
The appropriate disposal route for 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol depends on the quantity of waste and local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.[8]
Pathway 1: Licensed Hazardous Waste Contractor (Recommended for All Quantities)
This is the most secure and compliant method for the disposal of research chemicals.
Procedure:
-
Accumulate Waste: Collect the waste in the properly labeled and segregated container as described in Section 2.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.
-
Documentation: Complete all necessary waste manifests and documentation provided by the EHS office or the disposal contractor. This creates a legal record of the waste from "cradle to grave."
Expertise: Licensed contractors have the facilities and expertise to handle and dispose of chemical waste in a manner that is safe and compliant with all regulations, including those set forth by the Environmental Protection Agency (EPA).[9][10] The preferred method for final disposal by these facilities is typically high-temperature incineration.
Pathway 2: In-Lab Chemical Treatment (For Small Quantities, with Caution)
While not the primary recommendation, chemical degradation can be a viable option for small residual amounts, provided the necessary expertise and safety measures are in place. The degradation of pyrimidines often leads to ring-opening and the formation of more benign, water-soluble compounds like β-amino acids.[11][12] However, the specific reaction conditions and byproducts for this compound are unknown.
Disclaimer: This procedure should only be attempted by trained personnel in a controlled laboratory setting after a thorough risk assessment.
A Theoretical Neutralization/Degradation Approach (for illustrative purposes):
-
Consult Literature: Research potential degradation pathways for substituted pyrimidinols. Oxidative degradation is a possibility.
-
Small-Scale Test: Before treating the bulk of the waste, perform a very small-scale test reaction in a fume hood to observe the reaction's vigor and identify any potential hazards.
-
Procedure (Hypothetical): A controlled oxidation (e.g., using a reagent like potassium permanganate in a basic solution) could potentially cleave the pyrimidine ring. The reaction would need to be carefully monitored for temperature changes and off-gassing.
-
Verification: After the reaction, the resulting solution would need to be analyzed (e.g., by HPLC or LC-MS) to confirm the complete degradation of the parent compound.
-
Final Disposal: The resulting solution, once neutralized and confirmed to be free of the hazardous starting material, may be disposable according to local regulations for aqueous waste.
Authoritative Grounding: The complexity and potential for hazardous byproducts make this a less favorable option than using a professional disposal service. The thermal decomposition of nitrogen-containing heterocyclic compounds can produce toxic gases like nitrogen oxides (NOx), hydrogen cyanide (HCN), and carbon monoxide (CO).[13][14][15] High-temperature incineration in a specialized facility is designed to manage these emissions safely.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, concise emergency plan is essential.
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control the Spill (if safe to do so):
-
Don the appropriate PPE.
-
Contain the spill using a chemical spill kit with absorbent materials like vermiculite or sand.[16]
-
Work from the outside of the spill inward to prevent spreading.
-
-
Clean-Up:
-
For solid spills, carefully sweep the material into a designated hazardous waste container. Avoid raising dust.
-
For liquid spills, cover with an inert absorbent material, allow it to be fully absorbed, and then scoop the material into a hazardous waste container.[16]
-
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol, followed by soap and water), collecting all cleaning materials as hazardous waste.[17][18]
-
Report: Report the incident to your supervisor and EHS office.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5] Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Waste Category | Hazardous Chemical Waste | Assumed irritant and harmful properties based on analogous compounds. |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | Ensures regulatory compliance and safe handling in specialized facilities (e.g., high-temperature incineration). |
| In-House Treatment | Not Recommended (unless for small residues by highly trained personnel with EHS approval) | Risk of incomplete reaction and generation of unknown, potentially hazardous byproducts. |
| Drain/Trash Disposal | Strictly Prohibited | Potential for environmental contamination and harm to aquatic life.[8] |
| PPE Requirement | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | Protects against potential skin/eye irritation and absorption. |
| Waste Segregation | Store separately from incompatible materials (e.g., strong oxidizers). | Prevents dangerous chemical reactions. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol.
Caption: Decision workflow for the proper disposal of chemical waste.
By adhering to these procedures, researchers can ensure that the final step in the lifecycle of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol is handled with the same level of care and precision as its synthesis and application. This commitment to safety and environmental responsibility is integral to the advancement of science.
References
-
Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4089-4102. [Link]
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eGyanKosh. DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. [Link]
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Indiana State University. (1997, April 12). Purine and Pyrimidine Metabolism. [Link]
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Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4089-4102. [Link]
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GOV.UK. (2015, October 15). Incident management: pyridine. [Link]
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The University of Edinburgh. (2024, April 24). New method could cut waste from drug production. [Link]
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Longdom Publishing. (n.d.). Sustainable Management of Drug Waste: Converting Waste to Value-Added Products for Nanomaterial Synthesis. [Link]
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MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
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West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. [Link]
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Queen Mary University of London Health & Safety Directorate. (n.d.). Spill procedure: Clean-up guidance. [Link]
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ResearchGate. (2025, October 12). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
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University of Pittsburgh Radiation Safety. (n.d.). Spills and Emergencies. [Link]
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Łukasiewicz Research Network – Institute of Industrial Organic Chemistry. (2022, March 29). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Safety. [Link]
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NCBI Bookshelf. (n.d.). Toxicological Profile for Pyridine - REGULATIONS AND ADVISORIES. [Link]
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Heterocyclic Compounds. (n.d.). Heterocyclic Compounds. [Link]
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Wang, Z., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. [Link]
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Biocompliance. (2023, August 22). BIOCOMPLIANCE GUIDANCE DOCUMENT. [Link]
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Chhaya, J., et al. (2025, March 31). Pharmaceutical waste management through microbial bioremediation. PMC. [Link]
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J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet for 2-Methoxymethyl-pyrimidin-4-ylamine. [Link]
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Bentham Science Publishers. (2024, October 8). Innovative Techniques for Pharmaceutical Waste Management: Enhancing Drug Recovery and Environmental Sustainability. [Link]
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U.S. Environmental Protection Agency. (2021, March 18). EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides. [Link]
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Organisation for Economic Co-operation and Development. (2022, May 10). Management of Pharmaceutical Household Waste. [Link]
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PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. [Link]
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U.S. Environmental Protection Agency. (2025, September 22). Registration Review of Pyridine and Pyrimidine Herbicides. [Link]
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American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]
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van der Vliet, A., et al. (n.d.). Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis. PMC. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, field-tested guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every experimental step is grounded in best practices.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a compound is the foundational step in any safety protocol. Based on available safety data, 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol is classified as a hazardous chemical that poses specific risks upon contact.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is identified with the following classifications:
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning | |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
Source: TCI Chemicals Safety Data Sheet[1]
The primary routes of exposure are dermal (skin) and ocular (eye) contact. While acute toxicity data is limited, the confirmed irritant nature of the compound necessitates a robust PPE strategy to prevent unintended contact.[1][2] The causality is clear: direct contact with the skin or eyes can lead to irritation, and repeated or prolonged exposure could result in more significant inflammatory responses. Therefore, all handling procedures must be designed to eliminate these contact risks.
Core Protective Equipment: Your First Line of Defense
A multi-layered PPE approach is crucial. The selection of PPE should not be a static choice but rather a dynamic decision based on the specific procedure being performed.
Eye and Face Protection
Given that 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol causes serious eye irritation, robust eye protection is non-negotiable.[1][2]
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory for all work with this compound. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.
-
Enhanced Precautions: When there is a significant risk of splashing (e.g., during bulk transfers or reactions under pressure), a face shield should be worn in addition to chemical safety goggles. This provides a secondary layer of protection for the entire face.
Hand Protection
To prevent skin irritation, chemically resistant gloves are required at all times.
-
Recommended Material: Nitrile rubber gloves are a suitable choice for handling this compound in most laboratory settings. Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
Best Practice - Double Gloving: For moderate-to-high hazard activities, such as weighing the solid compound or preparing stock solutions, double-gloving is recommended.[3] This practice minimizes the risk of exposure should the outer glove become compromised. Change gloves immediately if you suspect contamination.
Body Protection
A standard laboratory coat is required to protect against incidental contact and small splashes.[4] For procedures involving larger quantities or a higher risk of spills, consider a permeation-resistant or disposable, solid-front lab coat or gown.[3]
Respiratory Protection
Under normal laboratory conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is not typically required.[5] However, a risk assessment may deem it necessary in specific situations:
-
Weighing and Handling Solids: When weighing the powdered form of the compound outside of a balance enclosure or fume hood, there is a potential for aerosolization. In such cases, or in poorly ventilated areas, a NIOSH-approved respirator (e.g., an N95) is required to prevent respiratory tract irritation.[4]
-
Large-Scale Operations: For large-scale synthesis or when significant dust generation is unavoidable, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be necessary.
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic operational plan is critical. The following workflow provides a procedural guide for safe handling, from preparation to disposal.
Pre-Handling Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood or other ventilated enclosure is functioning correctly.
-
Locate Safety Equipment: Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[4]
-
Don PPE: Put on all required PPE in the correct order (lab coat, then goggles/face shield, then gloves).
Experimental Protocol: Weighing the Solid Compound
-
Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to contain airborne particles.[3]
-
Use anti-static weighing paper or a tared container to minimize dispersal of the powder.
-
Handle the compound with a dedicated spatula.
-
After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol) to decontaminate the surfaces.
-
Seal the container tightly before removing it from the hood.
Post-Handling and Decontamination
-
Decontaminate the work area thoroughly.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer pair of gloves should be removed first.
-
Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][2]
Caption: Step-by-step workflow for the safe handling of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol.
Spill and Disposal Management
Emergency Procedures for Spills
In the event of a small spill, adhere to the following procedure:
-
Alert Personnel: Notify others in the immediate area.
-
Containment: If safe to do so, prevent the spread of the powder. Avoid creating dust.
-
Cleanup: Gently sweep up the material and place it into a tightly sealed container for disposal.[1] Do not use a vacuum cleaner unless it is equipped with a HEPA filter.
-
Decontamination: Clean the spill area with an appropriate solvent and wash with soap and water.
For large spills, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal Plan
All waste contaminated with 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol, including used gloves, weighing paper, and contaminated wipes, must be treated as hazardous chemical waste.
-
Segregate Waste: Collect all contaminated materials in a dedicated, clearly labeled, and sealed waste container.
-
Disposal: Dispose of the waste through your institution's licensed hazardous waste disposal program.[2] Do not dispose of this chemical down the drain or in the regular trash. While the FDA provides general guidance for disposing of some unused medicines in household trash, this is not appropriate for a laboratory setting where chemical waste must be managed by professional services.[6]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues. This proactive approach to chemical handling ensures that your research can proceed with confidence and integrity.
References
- TCI Chemicals. (2024, November 29). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet.
- Kishida Chemical Co., Ltd. (2023, February 1). Safety Data Sheet.
- BenchChem. (n.d.). Personal protective equipment for handling 2,4,6-Triaminopyrimidine-5-carbonitrile.
- Sigma-Aldrich. (2026, March 16). Safety Data Sheet.
- BenchChem. (n.d.). Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl].
- BroadPharm. (2025, June 23). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- BroadPharm. (2025, December 4). Safety Data Sheet.
- STEMCELL Technologies. (2015, May 16). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet.
- Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet.
- U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
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Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
